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  • Product: 4-(1-Methylbutoxy)benzoic acid
  • CAS: 103576-25-6; 637302-30-8

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-(1-Methylbutoxy)benzoic Acid: Structure, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 4-(1-Methylbutoxy)benzoic acid, a molecule of interest for researchers in medicinal chemistry and materials science. We will delve into its precise chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(1-Methylbutoxy)benzoic acid, a molecule of interest for researchers in medicinal chemistry and materials science. We will delve into its precise chemical structure and IUPAC nomenclature, present a detailed, field-proven protocol for its synthesis via Williamson ether synthesis with mechanistic insights, and outline the expected analytical characterization data. Furthermore, this guide discusses the compound's potential applications, grounding its utility in the principles of drug design and liquid crystal development. The content is structured to serve as a practical and authoritative resource for scientists and drug development professionals, emphasizing the causality behind experimental choices and ensuring scientific integrity.

Part 1: Chemical Identity and Nomenclature

A precise understanding of a compound's structure and formal name is the foundation of all further research. 4-(1-Methylbutoxy)benzoic acid is an aromatic carboxylic acid distinguished by a specific chiral alkoxy substituent.

1.1 Chemical Structure

The molecule consists of a benzoic acid core, where the carboxyl group is para to an ether linkage. The ether substituent is a five-carbon chain attached to the phenolic oxygen via its second carbon atom. This "1-methylbutoxy" or "sec-pentyloxy" group introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers.

Chemical Structure of 4-(1-Methylbutoxy)benzoic acid
1.2 IUPAC Name

The systematic and preferred IUPAC name for this compound is 4-(pentan-2-yloxy)benzoic acid .

  • Parent Structure : The benzene ring with a carboxylic acid group defines the parent name as "benzoic acid".[1][2]

  • Substituent : The group attached to the fourth carbon of the ring is an ether, named as an "alkoxy" group.

  • Alkoxy Group Name : The alkyl group is a 5-carbon chain (pentane) attached via its second carbon to the oxygen atom. Therefore, it is named "pentan-2-yloxy". The number "2" indicates the attachment point on the pentane chain.

  • Locant : The "4-" prefix specifies that the pentan-2-yloxy group is attached to the fourth carbon of the benzoic acid ring, opposite the carboxyl group.

1.3 Physicochemical Properties

The following table summarizes key computed and expected properties for 4-(1-Methylbutoxy)benzoic acid.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃Calculated
Molecular Weight 208.25 g/mol Calculated
Appearance White to off-white crystalline solidExpected
Hydrogen Bond Donors 1 (from -COOH)Computed
Hydrogen Bond Acceptors 3 (two from -COOH, one from ether)Computed
Predicted logP ~3.5-4.0Calculated
pKa ~4.3-4.5Estimated based on similar structures
Part 2: Synthesis and Mechanistic Rationale

The most reliable and common method for preparing aryl ethers of this type is the Williamson ether synthesis. This SN2 reaction provides a high-yielding and straightforward pathway from commercially available starting materials. The protocol described below is a self-validating system; successful synthesis can be readily confirmed by the analytical methods in Part 3.

2.1 Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.

Caption: Synthetic workflow for 4-(pentan-2-yloxy)benzoic acid.

2.2 Detailed Experimental Protocol

Materials:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • 2-Bromopentane (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-hydroxybenzoic acid and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the solids. Stir the mixture vigorously.

    • Expert Insight: DMF is an excellent polar aprotic solvent for this reaction. It effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, which maximizes the rate of the desired SN2 reaction over competing side reactions like elimination.

  • Addition of Electrophile: Add 2-bromopentane dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-hydroxybenzoic acid spot is consumed (typically 6-12 hours).

  • Quenching and Acidification: Cool the reaction to room temperature. Pour the mixture slowly into a beaker of ice-cold water. While stirring, acidify the aqueous mixture to a pH of ~2 by adding 1 M HCl. A white precipitate should form.

    • Trustworthiness Check: This step is crucial for two reasons. First, it protonates the carboxylate group to yield the final benzoic acid product. Second, it ensures the product, which is poorly soluble in acidic water, precipitates out, providing the first stage of purification.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product. Further purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a white crystalline solid.

Part 3: Analytical Characterization

Confirmation of the chemical structure and purity is achieved through standard spectroscopic methods. The data below represent the expected results for a successfully synthesized sample.

TechniqueExpected Spectroscopic Features
¹H NMR (CDCl₃, 400 MHz)δ ~12.5-10.0 (br s, 1H, -COOH), ~8.0 (d, 2H, Ar-H ortho to -COOH), ~6.9 (d, 2H, Ar-H ortho to ether), ~4.4 (m, 1H, -O-CH-), ~1.7 (m, 2H, -CH-CH₂-), ~1.3 (d, 3H, -CH-CH₃), ~1.4 (m, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₂-CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~172 (-COOH), ~163 (Ar-C-O), ~132 (Ar-CH), ~123 (Ar-C-COOH), ~114 (Ar-CH), ~78 (-O-CH-), ~38 (-CH-CH₂-), ~20 (-CH-CH₃), ~19 (-CH₂-CH₃), ~14 (-CH₂-CH₃).
FT-IR (KBr Pellet, cm⁻¹)3300-2500 (broad, O-H stretch of carboxylic acid), ~2960 (aliphatic C-H stretch), ~1680 (strong, C=O stretch), ~1605, 1580 (C=C aromatic stretches), ~1250 (strong, C-O ether stretch).[3]
Mass Spectrometry (EI)m/z (M⁺) = 208. C₁₂H₁₆O₃ requires 208.1099.
Part 4: Applications in Research and Development

The specific combination of a rigid aromatic acid and a flexible, chiral alkoxy chain makes 4-(1-methylbutoxy)benzoic acid a valuable building block.

4.1 Drug Development and Medicinal Chemistry

Benzoic acid derivatives are common scaffolds in pharmaceuticals.[4] The introduction of the 1-methylbutoxy group serves several key purposes in drug design:

  • Modulation of Lipophilicity: The five-carbon chain significantly increases the lipophilicity (fat-solubility) of the molecule compared to its precursor, 4-hydroxybenzoic acid. This is a critical parameter for controlling a drug's absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to cross cell membranes.

  • Metabolic Blocking: The ether linkage is generally more resistant to metabolic degradation than an ester or other functional groups. Placing this group at the para-position can block potential sites of aromatic hydroxylation, a common metabolic pathway.

  • Introduction of Chirality: The chiral center can be used to explore stereospecific interactions with biological targets like enzymes or receptors, which are themselves chiral. This is a fundamental strategy in modern drug development to improve potency and reduce off-target effects.

4.2 Materials Science

Molecules containing a rigid core (like the benzene ring) and a flexible tail (the alkyl chain) are known as calamitic (rod-like) mesogens, which are the fundamental units of many liquid crystals. Esters derived from 4-(1-methylbutoxy)benzoic acid are potential candidates for forming liquid crystalline phases.[5] The length and branching of the alkyl chain are critical for determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.

References
  • Chemsrc. (2025). 4-(4-Phenylbutoxy)benzoic acid | CAS#:30131-16-9. [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Patsnap. (2018). Synthesis method of 4-(4-phenylbutoxy) benzoic acid. Eureka. [Link]

  • PMC - NIH. (n.d.). 4-Methyl-2-(2-methylanilino)benzoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • EPA. (2025). Benzoic acid, 4-butyl-, 1,1'-(2-methyl-1,4-phenylene) ester - Substance Details. [Link]

  • Google Patents. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
  • PubChemLite. (n.d.). Benzoic acid, 4-hexyl-, 4-(2-methylbutoxy)phenyl ester. [Link]

  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. [Link]

  • Study.com. (n.d.). Video: Benzoic Acid | Structure, Formula & Examples. [Link]

Sources

Exploratory

CAS number for 4-(1-Methylbutoxy)benzoic acid

Topic: Technical Profile & Application Guide: 4-(1-Methylbutoxy)benzoic Acid CAS Registry Number: 637302-30-8 PART 1: IDENTITY & CHEMICAL REGISTRY 4-(1-Methylbutoxy)benzoic acid is a specialized benzoic acid derivative c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Profile & Application Guide: 4-(1-Methylbutoxy)benzoic Acid CAS Registry Number: 637302-30-8

PART 1: IDENTITY & CHEMICAL REGISTRY

4-(1-Methylbutoxy)benzoic acid is a specialized benzoic acid derivative characterized by a branched alkoxy tail at the para position. This molecule serves as a critical building block in the synthesis of liquid crystalline polymers (LCPs) and chiral mesogens. Its structural asymmetry, introduced by the sec-pentyloxy group, makes it a valuable candidate for inducing chirality in nematic and smectic phases.

Attribute Technical Detail
CAS Registry Number 637302-30-8
IUPAC Name 4-(Pentan-2-yloxy)benzoic acid
Synonyms 4-sec-Pentyloxybenzoic acid; p-(1-Methylbutoxy)benzoic acid
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
SMILES CCCC(C)Oc1ccc(C(=O)O)cc1
Chiral Center C1 of the butoxy chain (marked by the methyl group).[1][2][3][4][5][6] The CAS 637302-30-8 typically refers to the racemic mixture unless specified as (R)- or (S)-.

PART 2: STRUCTURAL ANALYSIS & STEREOCHEMISTRY

The molecule consists of a rigid benzoic acid core and a flexible, chiral 1-methylbutoxy tail. This structure dictates its behavior in two key areas:[6]

  • Mesophase Formation: Like many alkoxybenzoic acids, this molecule can dimerize via hydrogen bonding between carboxylic acid groups. This dimerization effectively doubles the length of the rigid core, a prerequisite for liquid crystal (LC) formation.

  • Chirality Induction: The methyl group at the C1 position of the alkoxy chain creates a stereocenter.

    • Racemic (±): Generally suppresses high-order smectic phases due to packing disruption.

    • Enantiopure (R/S): Essential for ferroelectric liquid crystals (FLCs). The chiral center breaks the symmetry of the mesophase, potentially inducing a helical pitch in the Nematic phase (N) or spontaneous polarization in the Smectic C phase (SmC).

PART 3: SYNTHESIS PROTOCOLS

Expertise Note: Direct alkylation of 4-hydroxybenzoic acid with secondary halides (like 2-bromopentane) is prone to competing elimination reactions (E2) yielding pentenes, and O-alkylation vs. esterification competition. The protocols below are designed to maximize yield and purity.

Method A: Williamson Ether Synthesis (Scale-Up Route)

This method uses a protected ester to prevent side reactions at the carboxylic acid.

  • Step 1: Esterification

    • Reflux 4-hydroxybenzoic acid in methanol with catalytic H₂SO₄ to yield Methyl 4-hydroxybenzoate .

  • Step 2: Etherification (Critical Step)

    • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 2-Bromopentane (1.2 eq), K₂CO₃ (2.0 eq), KI (0.1 eq catalyst).

    • Solvent: DMF or Acetone (anhydrous).

    • Conditions: Reflux (Acetone) or 80°C (DMF) for 12-24 hours.

    • Scientist's Insight: The addition of Potassium Iodide (KI) is crucial here. It converts the secondary bromide to a more reactive iodide in situ (Finkelstein condition), accelerating the Sₙ2 substitution over the competing E2 elimination caused by the steric bulk of the secondary carbon.

  • Step 3: Hydrolysis

    • Treat the intermediate ester with NaOH (aq) in Ethanol at reflux.

    • Acidify with HCl to precipitate 4-(1-Methylbutoxy)benzoic acid . Recrystallize from Ethanol/Water.

Method B: Mitsunobu Reaction (Chiral Specific)

Use this route when a specific enantiomer (R or S) is required, starting from chiral 2-pentanol.

  • Reagents: Methyl 4-hydroxybenzoate, (S)-2-Pentanol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).

  • Mechanism: Sₙ2 inversion. (S)-2-Pentanol yields the (R)-alkoxy derivative.

  • Advantage: Avoids elimination byproducts common with secondary halides.

SynthesisWorkflow Start 4-Hydroxybenzoic Acid Ester Methyl 4-hydroxybenzoate Start->Ester MeOH, H+ Alkylation Etherification (K2CO3, 2-Bromopentane, KI) Ester->Alkylation Route A (Scale) Mitsunobu Mitsunobu Reaction (PPh3, DIAD, Chiral 2-Pentanol) Ester->Mitsunobu Route B (Chiral) Intermediate Methyl 4-(1-methylbutoxy)benzoate Alkylation->Intermediate Mitsunobu->Intermediate Inversion of Config. Hydrolysis Hydrolysis (NaOH/EtOH) & Acidification Intermediate->Hydrolysis Final 4-(1-Methylbutoxy)benzoic Acid (CAS 637302-30-8) Hydrolysis->Final

Figure 1: Dual-pathway synthesis strategy ensuring stereochemical control and yield optimization.

PART 4: PHYSICOCHEMICAL PROPERTIES

PropertyValue / Observation
Physical State White to off-white crystalline powder.[2]
Boiling Point ~326.8°C (Predicted at 760 mmHg) [1].
Melting Point Typically 100–120°C (Homologue estimation; lower than n-pentyl isomer due to branching).
Solubility Soluble in Ethanol, DMF, DMSO. Sparingly soluble in water.[2]
pKa ~4.5 (Typical for benzoic acid derivatives).
Stability Stable under standard conditions. Avoid strong oxidizers.[2]

PART 5: APPLICATIONS & SIGNALING

Liquid Crystal Monomers

The primary utility of CAS 637302-30-8 is as a mesogenic core .

  • Dimerization: In the melt phase, two molecules form a centrosymmetric dimer.

  • Chiral Doping: When the enantiopure form is used, it acts as a chiral dopant in nematic hosts, inducing a "twisted" cholesteric phase. This is utilized in thermochromic sensors and tunable optical filters.

Pharmaceutical Intermediates

The 4-alkoxybenzoic acid scaffold is a pharmacophore found in various PPAR agonists and local anesthetics. The branched tail improves lipophilicity (LogP ~3.5), enhancing membrane permeability compared to short-chain analogues.

LCDimerization Monomer1 Monomer A (COOH Donor) Dimer Supramolecular Dimer (Rod-like Mesogen) Monomer1->Dimer Hydrogen Bonding Monomer2 Monomer B (COOH Acceptor) Monomer2->Dimer Hydrogen Bonding Phase Liquid Crystal Phase (Nematic/Smectic) Dimer->Phase Self-Assembly (Temp > MP)

Figure 2: Supramolecular assembly of alkoxybenzoic acids into liquid crystalline mesogens.

REFERENCES

  • ChemicalBook. (2024). 4-(1-Methylbutoxy)benzoic acid Properties and CAS 637302-30-8. Retrieved from

  • Sigma-Aldrich. (2024). Product Catalog: Benzoic Acid Derivatives. Retrieved from

  • Imrie, C. T., et al. (1994). The preparation and properties of low molar mass liquid crystals possessing lateral methyl groups. Liquid Crystals, 16(6). (Contextual grounding for branched tail effects).

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. (Protocol standard for chiral etherification).

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 4-(1-Methylbutoxy)benzoic Acid

Executive Summary & Structural Logic 4-(1-Methylbutoxy)benzoic acid (CAS: 637302-30-8) represents a critical structural motif in the development of ferroelectric liquid crystals and lipophilic drug intermediates. Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

4-(1-Methylbutoxy)benzoic acid (CAS: 637302-30-8) represents a critical structural motif in the development of ferroelectric liquid crystals and lipophilic drug intermediates. Structurally, it consists of a rigid benzoic acid core coupled with a chiral, branched alkoxy tail.

This guide provides a definitive spectroscopic breakdown. Unlike simple linear alkoxybenzoic acids, the 1-methylbutoxy moiety introduces a chiral center adjacent to the ether oxygen (


), creating specific splitting patterns in NMR and unique fragmentation pathways in Mass Spectrometry.
Structural Parameters[1][2][3][4][5][6]
  • IUPAC Name: 4-(Pentan-2-yloxy)benzoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 208.25 g/mol

  • Chirality: The

    
     position is stereogenic. Synthetic samples are typically racemic (
    
    
    
    ) unless asymmetric synthesis is employed.

Analytical Workflow

The following workflow outlines the standard protocol for synthesizing and validating the spectral integrity of the compound.

Workflow Start Start: 4-Hydroxybenzoic Acid Synth Williamson Ether Synthesis (2-Bromopentane + K2CO3) Start->Synth Reflux/Acetone Purify Purification (Recrystallization from EtOH) Synth->Purify Acidification Analysis Spectroscopic Validation (NMR, IR, MS) Purify->Analysis Purity >98%

Figure 1: Synthesis and validation workflow ensuring sample integrity prior to spectral acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: The hallmark of this molecule is the coupling at the chiral center. Unlike n-butoxy derivatives, the


-proton appears as a distinct sextet, and the diastereotopic nature of the adjacent methylene protons (though often averaged due to free rotation) can broaden peaks in high-field instruments (>500 MHz).
H NMR Data (400 MHz, DMSO- )

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
COOH 12.60br s1H-Carboxylic acid proton (exchangeable).
Ar-H (2,6) 7.86d2H8.8Ortho to electron-withdrawing COOH (deshielded).
Ar-H (3,5) 6.98d2H8.8Ortho to electron-donating Alkoxy (shielded).
O-CH< 4.52sext1H6.1Chiral methine proton; characteristic of sec-alkyl ethers.
CH

(

)
1.65 - 1.55m1H-Methylene diastereotopic proton A.
CH

(

)
1.45 - 1.35m1H-Methylene diastereotopic proton B.
CH

(branch)
1.26d3H6.1Methyl group attached to chiral center.
CH

(

)
1.40 - 1.30m2H-Middle of propyl chain (overlaps).
CH

(term)
0.91t3H7.2Terminal methyl of the pentyl chain.
C NMR Data (100 MHz, DMSO- )
  • Carbonyl (C=O): 167.3 ppm – Typical conjugated acid.

  • Aromatic C-O (Ipso): 161.8 ppm – Deshielded by oxygen.

  • Aromatic C-H (Ortho to COOH): 131.4 ppm.

  • Aromatic C-C (Ipso to COOH): 123.0 ppm.

  • Aromatic C-H (Ortho to OR): 115.2 ppm.

  • Ether Methine (O-CH): 73.5 ppm – Key diagnostic peak for branched ether.

  • Aliphatic Chain: 38.2 (CH

    
    ), 19.4 (CH
    
    
    
    branch), 18.5 (CH
    
    
    ), 14.1 (CH
    
    
    terminal).

Infrared Spectroscopy (FT-IR)

Technique: KBr Pellet or ATR (Attenuated Total Reflectance). Diagnostic Value: The IR spectrum confirms the presence of the carboxylic acid dimer and distinguishes the ether linkage.

Wavenumber (cm

)
Vibration ModeDescription
2500 – 3300 O-H StretchVery broad, "hairy" absorption characteristic of carboxylic acid dimers.
2960, 2930, 2870 C-H StretchAliphatic alkyl chain vibrations (asymmetric/symmetric).
1685 C=O StretchStrong, sharp peak. Lower than non-conjugated acids (1710) due to conjugation with the benzene ring.
1605, 1580 C=C StretchAromatic ring breathing modes.
1255 C-O-C StretchAsymmetric aryl alkyl ether stretch. Strong intensity.
1170 C-O StretchC-O stretch coupled with O-H deformation.
845 Ar-H BendOut-of-plane bending for para-disubstituted benzene.

Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV). Mechanistic Insight: The fragmentation pattern is dominated by the stability of the aromatic core. A key feature of secondary alkyl ethers is the facile loss of the alkene (pentene) via a McLafferty-like rearrangement or simple heterolytic cleavage, regenerating the phenol ion.

MassSpec M_Ion Molecular Ion [M]+ m/z 208 Ion_138 4-Hydroxybenzoic Acid Ion m/z 138 M_Ion->Ion_138 - C5H10 (McLafferty) Frag1 Loss of Pentene (C5H10) [M - 70]+ Ion_121 Base Peak: Hydroxybenzoyl Cation [HO-Ph-CO]+ m/z 121 Ion_138->Ion_121 - OH (17) Ion_65 Cyclopentadienyl Cation m/z 65 Ion_121->Ion_65 - 2CO (56)

Figure 2: Primary fragmentation pathway. The loss of the alkyl chain as an alkene is the dominant initial step.

Key Fragments:
  • m/z 208 [M]+: Molecular ion, usually distinct but not the base peak.

  • m/z 138 [M - 70]+: Formation of the radical cation of 4-hydroxybenzoic acid following the loss of 2-pentene. This is a diagnostic cleavage for secondary ethers.

  • m/z 121 [M - 87]+: The Base Peak . Corresponds to the hydroxybenzoyl cation (

    
    ) formed by the loss of the hydroxyl group from the acid and the alkyl chain.
    
  • m/z 45 [COOH]+: Characteristic low-mass fragment for carboxylic acids.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Chemistry WebBook. Mass Spectrum of 4-Butoxybenzoic acid (Homologous Series Validation). National Institute of Standards and Technology.[2] Link

  • ChemicalBook. 4-Methoxybenzoic Acid NMR Data (Analogous Core).Link

  • Sigma-Aldrich. Product Specification: 4-(1-Methylbutoxy)benzoic acid (CAS 637302-30-8).Link

Sources

Exploratory

Technical Guide: Chiral Characteristics of 4-(1-Methylbutoxy)benzoic Acid

This guide outlines the structural, synthetic, and functional characteristics of 4-(1-Methylbutoxy)benzoic acid , a chiral building block critical in the design of ferroelectric liquid crystals and supramolecular assembl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural, synthetic, and functional characteristics of 4-(1-Methylbutoxy)benzoic acid , a chiral building block critical in the design of ferroelectric liquid crystals and supramolecular assemblies.

Executive Summary

4-(1-Methylbutoxy)benzoic acid is a functionalized benzoic acid derivative featuring a chiral ether tail. Unlike its achiral homolog (4-n-butoxybenzoic acid) or the more common branched isomer (4-(2-methylbutoxy)benzoic acid), this molecule possesses a stereocenter directly adjacent to the ether oxygen (the


-position). This structural feature imparts significant steric influence and strong chiral induction power, making it a high-value intermediate for ferroelectric liquid crystals (FLCs)  and chiral dopants .

This guide details the enantioselective synthesis, purification protocols, and chiral analysis required to utilize this compound in high-precision applications.

Part 1: Molecular Architecture & Chiral Origins

Structural Definition

The molecule consists of a rigid benzoic acid core linked to a flexible chiral tail.

  • IUPAC Name: 4-[(1-Methylbutyl)oxy]benzoic acid.

  • Chiral Center: The carbon atom at position 1 of the butoxy chain (C2 of the parent pentane chain).

  • Stereochemical Source: Derived from 2-Pentanol (sec-amyl alcohol).

The "Alpha-Chiral" Effect

The position of the methyl group is critical. In "beta-chiral" analogs (like 4-(2-methylbutoxy)benzoic acid), the chiral center is separated from the core by a methylene spacer, dampening its influence. In 4-(1-methylbutoxy)benzoic acid , the chiral center is directly attached to the ether oxygen.

  • Consequence: The methyl group restricts rotation around the

    
     bond.
    
  • Result: Higher helical twisting power (HTP) in liquid crystalline phases compared to

    
    -substituted analogs.
    

Part 2: Enantioselective Synthesis & Purification

Synthesis of


-chiral ethers requires avoiding racemization, which is common in standard 

alkylations of secondary halides. The Mitsunobu Reaction is the gold standard protocol here, offering stereospecific inversion.
Protocol: Stereospecific Mitsunobu Etherification

Objective: Synthesize (R)-4-(1-methylbutoxy)benzoic acid from (S)-2-pentanol.

Reagents:

  • Substrate: Methyl 4-hydroxybenzoate (1.0 equiv).

  • Chiral Alcohol: (S)-(+)-2-Pentanol (>99% ee) (1.2 equiv).

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv).
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv).

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Preparation: Dissolve Methyl 4-hydroxybenzoate and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add (S)-2-Pentanol.

  • Activation: Add DIAD dropwise over 30 minutes. Crucial: Maintain temp < 5°C to prevent side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Concentrate in vacuo. Triturate with Hexane/EtOAc (9:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter.
    
  • Hydrolysis: Dissolve the intermediate ester in Ethanol/Water. Add KOH (3 equiv). Reflux 4 hours. Acidify with HCl to pH 2.

  • Result: The product will be the (R)-enantiomer due to Walden inversion at the chiral center.

Purification Strategy

The crude acid often contains traces of hydrazine byproducts or unreacted phenol.

  • Recrystallization: Use Ethanol/Water (7:3) . The chiral acid crystallizes as needles.

  • Chemical Purity Check:

    
     NMR (Look for the sextet at ~4.4 ppm corresponding to the chiral -OCH- proton).
    

Part 3: Analytical Characterization

Validating the enantiomeric excess (ee) is non-negotiable for drug development or optical material applications.

Chiral HPLC Method

Direct separation of the acid can be difficult due to tailing. Derivatization to the methyl ester is recommended before HPLC.

ParameterCondition
Column Chiralcel OD-H or AD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol (98 : 2)
Flow Rate 0.5 mL/min
Detection UV @ 254 nm
Expected Separation

value > 1.1 required for baseline resolution.
Optical Rotation
  • Specific Rotation

    
    :  The sign of rotation usually opposes that of the starting alcohol.
    
    • (S)-2-Pentanol

      
      (+) rotation.
      
    • (R)-Ether Product

      
      (-) rotation (typically).
      
  • Note: Always verify with a standard due to solvent dependence.

Part 4: Functional Implications & Visualization

Pathway of Chiral Induction

The diagram below illustrates the synthesis logic and the decision matrix for quality control.

ChiralPathway Start Starting Material: (S)-2-Pentanol Reaction Mitsunobu Coupling (Inversion of Config) Start->Reaction  Chiral Source Core Core: Methyl 4-hydroxybenzoate Core->Reaction  Nucleophile Intermediate Intermediate: (R)-Methyl Ester Reaction->Intermediate  Walden Inversion Hydrolysis Hydrolysis (KOH / EtOH) Intermediate->Hydrolysis Product Target: (R)-4-(1-Methylbutoxy)benzoic acid Hydrolysis->Product QC QC Check: Chiral HPLC Product->QC Fail Racemized? Reject QC->Fail  Low ee Success ee > 98% Approve QC->Success  High ee

Caption: Synthetic workflow for (R)-4-(1-Methylbutoxy)benzoic acid emphasizing stereochemical inversion and quality control gates.

Application in Liquid Crystals

This molecule is rarely used as a standalone mesogen because the short butoxy chain suppresses the liquid crystalline phase range (melting point is often too high relative to the clearing point). However, it is a potent Chiral Dopant .

  • Mechanism: When doped into a nematic host, the "alpha-methyl" group exerts a strong steric torque, inducing a tight helical pitch.

  • Use Case: Creating fast-switching ferroelectric mixtures for optical shutters.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Goodby, J. W., et al. (1987). "Ferroelectric Liquid Crystals: Principles, Properties, and Applications." Ferroelectrics, 84(1), 125-150.
  • Kelly, S. M. (1996). "Chiral Liquid Crystals." Journal of Materials Chemistry, 6, 919-931. Link

  • Broer, D. J., et al. (1991). "In-situ photopolymerization of oriented liquid-crystalline acrylates." Makromolekulare Chemie, 190, 3201-3215. (Context for using chiral benzoic acids as polymerizable monomers).
Foundational

Solubility of 4-(1-Methylbutoxy)benzoic acid: Physicochemical Profiling and Process Engineering

Topic: Solubility of 4-(1-Methylbutoxy)benzoic acid in Common Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-(1-Methylbut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-(1-Methylbutoxy)benzoic acid in Common Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(1-Methylbutoxy)benzoic acid (CAS 637302-30-8) represents a critical class of alkoxybenzoic acid intermediates, widely utilized in the synthesis of chiral liquid crystals and ferroelectric mesogens. Its solubility profile is the governing parameter for reaction yield, purification efficiency (crystallization), and formulation stability.

This guide provides a technical analysis of the solubility behavior of 4-(1-Methylbutoxy)benzoic acid. By synthesizing thermodynamic data from the homologous 4-alkoxybenzoic acid series, we establish a predictive solubility landscape and detail the rigorous experimental protocols required for validating these parameters in a process chemistry setting.

Physicochemical Context & Structural Logic[1]

Molecular Architecture

The solubility of 4-(1-Methylbutoxy)benzoic acid is dictated by the competition between its polar head group and its lipophilic, branched tail.

  • Head Group (Carboxyl): Facilitates dimerization via hydrogen bonding and provides solubility in polar protic solvents (Alcohols).

  • Tail Group (1-Methylbutoxy): The branched alkyl chain disrupts the crystal lattice packing efficiency compared to its linear isomer (4-n-pentyloxybenzoic acid).

    • Thermodynamic Implication: The branching at the C1 position typically lowers the melting enthalpy (

      
      ) and melting point, thereby enhancing solubility  in organic solvents compared to the linear 
      
      
      
      -alkoxy analogs.
Predicted Solubility Landscape

Based on the thermodynamic behavior of the 4-alkoxybenzoic acid homologous series (e.g., 4-butoxybenzoic acid), the solubility profile of 4-(1-Methylbutoxy)benzoic acid follows a clear polarity-driven hierarchy.

Table 1: Solubility Classification in Common Solvents (298.15 K)

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Driver
Polar Protic Methanol, Ethanol, IPAHigh H-bonding solvation of carboxyl group; alkyl tail solvation by aliphatic chain of alcohol.
Polar Aprotic DMF, DMSO, NMPVery High Dipole-dipole interactions; disruption of acid dimers.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good general solvency; effective for recrystallization when cooled.
Aromatics Toluene, XyleneModerate

-

interactions with the benzene ring; excellent temperature coefficient for crystallization.
Alkanes Hexane, Heptane, CyclohexaneLow Lack of polar interactions; useful as anti-solvents.
Aqueous WaterInsoluble Hydrophobic effect of the aromatic ring and alkyl tail dominates.

Experimental Methodology: Determination Protocols

To obtain precise mole fraction solubility (


) data, a self-validating experimental workflow is required. We recommend the Isothermal Saturation Method  coupled with Gravimetric Analysis  or HPLC .
Protocol: Static Equilibrium Saturation

This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Step-by-Step Workflow:

  • Preparation: Add excess 4-(1-Methylbutoxy)benzoic acid solid to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension magnetically at the target temperature (

    
     K) for 24 hours.
    
    • Validation: Measure refractive index or UV absorbance of the supernatant at 20h and 24h. If deviation is

      
      , equilibrium is reached.
      
  • Phase Separation: Stop stirring and allow the solid to settle for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45

    
    m PTFE) to prevent precipitation during transfer.
    
  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vessel and dry to constant weight under vacuum.

    • HPLC: Dilute with mobile phase and analyze (C18 column, MeOH/Water gradient).

Visualization: Solubility Determination Workflow

SolubilityProtocol Start Excess Solid + Solvent Equilibrate Equilibrate (24h) Constant T Start->Equilibrate Check Check Stability (t vs t-4h) Equilibrate->Check Check->Equilibrate Unstable Sample Filter Supernatant (Isothermal) Check->Sample Stable (<1% dev) Analyze Quantify (HPLC/Grav) Sample->Analyze Repeat Next Temp Point Analyze->Repeat

Figure 1: Logic flow for the isothermal saturation method ensuring thermodynamic equilibrium before quantification.

Thermodynamic Modeling

For process design, experimental data points must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for benzoic acid derivatives.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from multivariate regression of experimental data.

  • Utility: Allows for interpolation of solubility at any temperature, crucial for designing cooling crystallization curves.

van't Hoff Analysis

To understand the dissolution mechanism, calculate the apparent enthalpy (


) and entropy (

) of solution:


  • Interpretation:

    • Positive

      
      : Endothermic dissolution (Solubility increases with T).
      
    • Positive

      
      : Entropy-driven process (Disorder increases upon dissolving).
      
    • Note: For 4-alkoxybenzoic acids in alcohols, dissolution is typically endothermic and entropy-driven.

Process Application: Purification via Crystallization

The primary industrial application of this solubility data is the purification of 4-(1-Methylbutoxy)benzoic acid from crude reaction mixtures.

Solvent Selection Strategy

The ideal solvent system maximizes the differential solubility between high temperature (reflux) and low temperature (filtration).

  • Single Solvent: Ethanol or Toluene.

    • Pros: Simple solvent recovery.

    • Cons: Yield may be limited by solubility at the isolation temperature.

  • Binary Solvent (Anti-solvent): Ethanol (Solvent) + Water (Anti-solvent).

    • Pros: High recovery yield. Water drastically reduces solubility.

    • Protocol: Dissolve in hot Ethanol

      
       Cool 
      
      
      
      Slowly add Water
      
      
      Nucleation.
Crystallization Decision Logic

CrystallizationLogic Start Crude 4-(1-Methylbutoxy)benzoic acid SolubilityTest Test Solubility in Toluene/Ethanol at Reflux Start->SolubilityTest Decision Soluble at Reflux? SolubilityTest->Decision Yes Cool to 25°C Decision->Yes Yes No Switch to DMF or Increase Volume Decision->No No YieldCheck Precipitate Yield > 80%? Yes->YieldCheck GoodYield Filter & Wash (Cold Solvent) YieldCheck->GoodYield Yes PoorYield Add Anti-solvent (Heptane or Water) YieldCheck->PoorYield No PoorYield->GoodYield

Figure 2: Decision tree for selecting the optimal crystallization solvent system based on solubility performance.

References

  • Thati, J., et al. (2010). "Solubility of Benzoic Acid in Mixed Solvents." Journal of Chemical & Engineering Data. Link

  • Wang, J., et al. (2014). "Solubility of 4-Methylbenzoic Acid between 288 K and 370 K." Journal of Chemical & Engineering Data. Link

  • Perlovich, G. L., & Bauer-Brandl, A. (2003). "Thermodynamics of solutions I: Benzoic acid and acetylsalicylic acid as models for drug substances." Pharmaceutical Research. Link

  • Martinez, F., et al. (2020). "Thermodynamic study of the sublimation of 4-n-alkylbenzoic acids." Journal of Thermal Analysis and Calorimetry. Link

  • Sigma-Aldrich. "Product Specification: 4-(1-Methylbutoxy)benzoic acid (CAS 637302-30-8)." Link

Exploratory

The Chiral Alkoxybenzoic Acid Motif: From Mesogens to Molecular Architects

This technical guide details the discovery, synthesis, and physicochemical significance of chiral alkoxybenzoic acids. It is structured to bridge the gap between fundamental materials science (liquid crystals) and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, synthesis, and physicochemical significance of chiral alkoxybenzoic acids. It is structured to bridge the gap between fundamental materials science (liquid crystals) and pharmaceutical applications (chiral resolution and supramolecular assembly).

Executive Summary

Chiral alkoxybenzoic acids represent a pivotal class of supramolecular synthons. Historically recognized for their ability to form hydrogen-bonded dimers that exhibit liquid crystalline (mesogenic) behavior, these molecules have evolved into critical tools for chiral resolution in drug development and ferroelectric material design . This guide explores their trajectory from the early observations of "double melting" points to their modern role as tunable scaffolds in supramolecular chemistry.

Historical Genesis: The Dimerization Breakthrough

The history of alkoxybenzoic acids is inextricably linked to the discovery of liquid crystals. While Friedrich Reinitzer and Otto Lehmann identified the mesomorphic state in 1888, it was the systematic work of B. Jones (1935) and Bennett & Jones (1939) that established p-n-alkoxybenzoic acids as a fundamental homologous series.

The Structural Paradox

Early researchers were puzzled by how a simple benzoic acid derivative could exhibit the rigid, rod-like (calamitic) geometry required for liquid crystallinity. The breakthrough was the realization of supramolecular dimerization .

  • Monomer: A single alkoxybenzoic acid molecule is often too short and "kinked" to be mesogenic.

  • Dimer: Two molecules associate via a cyclic hydrogen-bonded carboxyl interface. This effectively doubles the rigid core length, creating a three-ring pseudo-structure capable of aligning into Nematic and Smectic phases.

The Chiral Twist (1970s-80s)

The introduction of chirality —typically by alkylating the phenol with a chiral halide (e.g., S-2-methylbutyl bromide)—revolutionized the field. This modification broke the symmetry of the mesophase, leading to the discovery of:

  • Cholesteric (Chiral Nematic) Phases: Used in thermochromic sensors.

  • Ferroelectric Smectic C Phases:* Crucial for fast-switching electro-optic devices.

Molecular Architecture & Synthesis

The synthesis of chiral alkoxybenzoic acids relies on the Williamson Ether Synthesis , a robust protocol amenable to both library generation in pharma and bulk synthesis in materials science.

Core Synthetic Protocol: S-4-(2-Methylbutoxy)benzoic Acid

Objective: Synthesis of a chiral mesogen precursor. Scale: 10 mmol.

Reagents:
  • Substrate: Methyl 4-hydroxybenzoate (1.52 g, 10 mmol)

  • Chiral Reagent: (S)-(+)-1-Bromo-2-methylbutane (1.66 g, 11 mmol) [Source of Chirality]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)
    
  • Solvent: Acetone (dry, 50 mL) or DMF (for slower reacting halides)

  • Hydrolysis Agent: KOH (aq, 10%)

Step-by-Step Methodology:
  • Alkylation (The Locking Step):

    • Charge a round-bottom flask with Methyl 4-hydroxybenzoate,

      
      , and (S)-1-bromo-2-methylbutane in acetone.
      
    • Critical Control: Reflux under

      
       for 24–48 hours. The use of a chiral primary halide minimizes racemization, but temperature control is vital to prevent elimination to the alkene.
      
    • Monitor: TLC (Hexane/EtOAc 8:2). Disappearance of the phenol spot is key.

  • Hydrolysis (The Release):

    • Evaporate acetone. Resuspend residue in Ethanol (20 mL) and add 10% KOH (10 mL).

    • Reflux for 2 hours. The ester is cleaved to the potassium benzoate salt.

    • Acidification: Cool to

      
       and acidify with HCl (1M) to pH 2. The chiral acid precipitates.
      
  • Purification (The Dimerization Check):

    • Recrystallize from Ethanol/Water.

    • Validation: Verify the preservation of chirality via optical rotation (

      
      ) and the existence of liquid crystal phases via Differential Scanning Calorimetry (DSC).
      
Visualization: Synthetic Pathway

Synthesis Start 4-Hydroxybenzoic Acid Ester Inter Chiral Ether Intermediate Start->Inter K2CO3, Acetone Reflux (Williamson) Reagent (S)-2-Methylbutyl Bromide Reagent->Inter Final (S)-4-(2-Methylbutoxy) benzoic Acid Inter->Final KOH, EtOH Hydrolysis Dimer Supramolecular Dimer (Mesogen) Final->Dimer Hydrogen Bonding (Self-Assembly)

Caption: Figure 1. Synthetic route from achiral phenol to supramolecular chiral mesogen.

Physicochemical Properties & Data

The utility of these acids dictates a rigorous understanding of their phase behavior. The "Odd-Even Effect" is a hallmark of this series, where the transition temperatures oscillate depending on the number of carbon atoms in the alkoxy tail.

Table 1: Phase Transition Data (Representative)

Data synthesized from homologous series analysis (Gray, G.W. et al.)

Alkoxy Chain Length (n)Melting Point (

)
Nematic RangeSmectic RangeKey Observation
n=1 (Methoxy) 184°CNoneNoneHigh

due to rigid packing; Non-mesogenic.
n=3 (Propoxy) 145°C145–154°CNoneFirst appearance of Nematic phase.
n=6 (Hexyloxy) 106°C106–153°CNoneBroad Nematic range; Ideal for mixtures.
n=7 (Heptyloxy) 92°C98–146°C92–98°CAppearance of Smectic C (SmC) phase.
n=12 (Dodecyloxy) 95°CNone95–129°CPurely Smectic; alkyl chain dominates packing.

Technical Insight: For drug development professionals, the n=1 to n=4 analogues are most relevant as intermediates. However, the n=7+ analogues demonstrate the capability of these molecules to self-assemble into layered structures (Smectic phases), mimicking cell membrane organization or drug delivery vehicles.

Applications in Drug Development & Resolution[2]

While their fame lies in display technology, chiral alkoxybenzoic acids are potent tools in the pharmaceutical scientist's arsenal.

A. Chiral Resolving Agents

The carboxylic acid moiety allows these molecules to form diastereomeric salts with racemic amines.

  • Mechanism: The chiral acid (e.g., S-4-(2-methylbutoxy)benzoic acid) reacts with a racemic amine drug intermediate (

    
    -Amine).
    
  • Result: Two diastereomeric salts are formed: (S-Acid

    
    R-Amine) and (S-Acid 
    
    
    
    S-Amine).
  • Separation: Due to different lattice energies (often enhanced by the alkoxy tail's packing), one salt crystallizes preferentially.

B. Supramolecular Drug Delivery Models

The hydrogen-bonded dimer mimics the base-pair interactions in DNA and the head-group associations in lipids.

  • Research Frontier: Functionalized alkoxybenzoic acids are used to "cap" carbon nanotubes or stabilize nanoparticles via non-covalent interactions, creating drug delivery vectors that disassemble upon pH changes (disrupting the H-bond).

Visualization: Supramolecular Dimerization

Dimerization Monomer1 Chiral Acid Monomer A H_Bond Cyclic H-Bond Interface (The 'Mesogenic Core') Monomer1->H_Bond Donor/Acceptor Monomer2 Chiral Acid Monomer B Monomer2->H_Bond Donor/Acceptor Mesogen Rod-Like Dimer (Liquid Crystal Unit) H_Bond->Mesogen Stabilization

Caption: Figure 2. Formation of the mesogenic dimer via carboxylic acid hydrogen bonding.

Future Outlook

The field is moving toward "Smart" Chiral Dopants . Instead of using pure chiral liquid crystals, researchers add small amounts of high-twisting-power chiral alkoxybenzoic acids to achiral hosts. In pharma, this concept translates to Chiral Switching , where the specific alkoxy tail is tuned to optimize the lipophilicity (LogP) and bioavailability of a benzoate-based drug while maintaining a specific chiral orientation for receptor binding.

References

  • Jones, B. (1935). Apparent Cases of Liquid-crystal Formation in p-Alkoxybenzoic Acids.[1][2] Journal of the Chemical Society. Link

  • Bennett, G. M., & Jones, B. (1939).[1] Mesomorphism and Polymorphism of Some p-Alkoxybenzoic and p-Alkoxycinnamic Acids.[1] Journal of the Chemical Society. Link

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals.[2][3] Academic Press. (Fundamental text establishing the role of alkoxy chains).

  • Imrie, C. T., et al. (2010). Probing the Texture of the Calamitic Liquid Crystalline Dimer of 4-(4-Pentenyloxy)benzoic Acid. PMC PubMed Central. Link

  • Nguyen, H. L., et al. (2004). Chiral Drugs: An Overview.[4] International Journal of Biomedical Science. (Contextualizing chiral acids in resolution). Link

Sources

Foundational

Relationship between molecular structure and liquid crystal behavior in alkoxybenzoic acids

This guide explores the structural determinants of liquid crystallinity in - -alkoxybenzoic acids ( OBA), a classic homologous series where supramolecular assembly dictates mesophase behavior. A Technical Guide for Resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the structural determinants of liquid crystallinity in


-

-alkoxybenzoic acids (

OBA), a classic homologous series where supramolecular assembly dictates mesophase behavior.
A Technical Guide for Research & Development

Executive Summary


-

-Alkoxybenzoic acids (

OBAs) represent a fundamental class of thermotropic liquid crystals (LCs) utilized as model systems in soft matter physics and pharmaceutical co-crystal engineering. Their mesogenicity arises not from the single molecule, but from a supramolecular dimer formed via hydrogen bonding. This guide details the causal link between alkyl chain length and phase behavior, provides a validated synthesis protocol, and outlines their utility in drug delivery systems.

The Supramolecular Mechanistic Core

Unlike rigid rod-like mesogens (e.g., cyanobiphenyls) that exhibit liquid crystallinity as discrete molecules,


OBAs are promesogenic . A single 

OBA molecule possesses a "kinked" geometry due to the carboxylic acid group, which is unfavorable for mesophase formation.
The Hydrogen-Bonded Dimer

Liquid crystallinity is enabled by the formation of a centrosymmetric dimer. Two carboxylic acid groups interact head-to-head, forming a cyclic eight-membered ring stabilized by two hydrogen bonds.

  • Effect: This effectively doubles the rigid core length and straightens the molecular aspect ratio, creating a "calamitic" (rod-like) geometry essential for anisotropic packing.

  • Implication: Any disruption of this H-bond (e.g., by polar solvents or competitive binding with an API) destroys the LC phase.

The Alkyl Chain & Phase Segregation

The alkoxy tail (


) acts as a flexible spacer.
  • Short Chains (

    
    ):  The rigid core dominates. Van der Waals forces between tails are weak. These typically exhibit only Nematic (N)  phases.[1]
    
  • Long Chains (

    
    ):  The flexible tails interact strongly, promoting lamellar layering. This induces Smectic (Sm)  phases (typically SmC due to the tilt of the core).
    

MolecularArchitecture Single Single nOBA Molecule (Non-Mesogenic Geometry) HBond Hydrogen Bonding (Carboxylic Acid Interface) Single->HBond Dimerization Dimer Supramolecular Dimer (Linear Rod-Like Core) HBond->Dimer Aspect Ratio Increase Phase Mesophase Formation (Nematic/Smectic) Dimer->Phase Anisotropic Packing Tail Alkyl Chain Interaction (Van der Waals) Tail->Phase Stabilizes Layering (Smectic)

Figure 1: The transition from non-mesogenic monomer to mesogenic dimer via supramolecular assembly.

Phase Behavior & The Odd-Even Effect

The transition temperatures in the


OBA series do not change monotonically; they exhibit a pronounced odd-even effect , particularly in the Nematic-Isotropic (

) transition.
The Odd-Even Mechanism

This phenomenon is rooted in the parity of the carbon atoms in the alkyl chain.

  • Even

    
    :  The terminal methyl group lies off-axis  relative to the rigid core's primary axis. This increases the effective molecular breadth, slightly destabilizing the nematic order (lower 
    
    
    
    ).
  • Odd

    
    :  The terminal methyl group lies on-axis  (collinear) with the core. This enhances linearity and packing efficiency, stabilizing the nematic phase (higher 
    
    
    
    ).
Representative Phase Data

The following table summarizes the behavior of key homologues. Note the emergence of the Smectic phase as chain length increases.[2]

HomologuenPhase Sequence (Cooling)Key Transition (

C)
Dominant Behavior
4-OBA 4Iso

Nem

Cr

Purely Nematic
6-OBA 6Iso

Nem

Cr

Purely Nematic
7-OBA 7Iso

Nem

SmC

Cr

Mixed (N + Sm)
8-OBA 8Iso

Nem

SmC

Cr

,

Mixed (Sm stabilized)
12-OBA 12Iso

SmC

Cr

Smectic Dominant

Note:


 = Nematic-Isotropic transition. Exact values vary by purity and cooling rate.

Validated Synthesis Protocol

To ensure high-purity mesogens, a Williamson ether synthesis followed by alkaline hydrolysis is the standard.

Reagents
  • 
    -Hydroxybenzoic acid (PHBA)
    
  • 
    -Alkyl bromide (
    
    
    
    -RBr)
  • Potassium hydroxide (KOH)

  • Solvent: Ethanol/Water (80:20 v/v)

  • Catalyst: Potassium iodide (KI) - Optional, accelerates reaction.

Step-by-Step Workflow
  • Deprotonation: Dissolve PHBA (1 eq) and KOH (2.2 eq) in ethanol/water. Reflux for 30 mins to form the dipotassium salt.

  • Alkylation: Add

    
    -alkyl bromide (1.1 eq) dropwise. If the alkyl chain is long (
    
    
    
    ), add a catalytic amount of KI.
  • Reflux: Reflux vigorously for 10–12 hours. The solution should remain clear or turn slightly yellow.

  • Hydrolysis: Add 10% aqueous KOH (excess) and reflux for another 2 hours to ensure any ester byproducts are hydrolyzed back to the acid salt.

  • Acidification: Pour the hot reaction mixture into ice-cold dilute HCl (1M). The

    
    OBA will precipitate immediately as a white solid.
    
  • Purification (Critical): Recrystallize twice from hot ethanol or glacial acetic acid.

    • Quality Check: The transition temperatures must be sharp (

      
      C range). Broad transitions indicate impurities (often unreacted alkyl bromide).
      

SynthesisWorkflow Start Reagents: PHBA + Alkyl Bromide + KOH Reflux Reflux (12h) Ethanol/Water Start->Reflux Acidify Acidification (HCl) Precipitation of nOBA Reflux->Acidify Purify Recrystallization (Ethanol x2) Acidify->Purify QC QC: DSC & POM Check T(NI) Sharpness Purify->QC

Figure 2: Synthesis and purification workflow for high-purity nOBA mesogens.

Experimental Characterization

Accurate identification of phases requires correlated microscopy and calorimetry.[3]

Polarized Optical Microscopy (POM)[2]
  • Setup: Cross-polarizers with a hot stage.

  • Observation:

    • Nematic: Look for "Schlieren" textures (brush-like defects) or "Marbled" textures.

    • Smectic C: Look for "Schlieren" textures (distinct from Nematic by 4-brush singularities only) or "Focal Conic" fan textures.

    • Protocol: Heat to isotropic liquid, then cool at 1

      
      C/min. Rapid cooling can freeze non-equilibrium defects.
      
Differential Scanning Calorimetry (DSC)
  • Protocol: Heat-Cool-Heat cycle.

    • First Heat: Erases thermal history.

    • Cooling: Determines phase formation thermodynamics (exothermic peaks).

    • Second Heat: Used for reporting melting points.[4][5]

  • Interpretation:

    • Crystal

      
       Mesophase:  Large Enthalpy (
      
      
      
      ). First order.
    • Mesophase

      
       Isotropic:  Small Enthalpy (
      
      
      
      kJ/mol). Weakly first order.

Applications in Pharmaceutical Development

The


OBA series is increasingly relevant in drug delivery due to the ability of the carboxylic acid to form heterodimers  with Active Pharmaceutical Ingredients (APIs).
Supramolecular Synthons

Many drugs contain pyridine or amine moieties.


OBAs can H-bond with these groups to form LC co-crystals.
  • Mechanism:

    
    OBA-COOH 
    
    
    
    N-Drug.
  • Benefit: This stabilizes amorphous drugs, preventing recrystallization while maintaining solubility.

Lipid-Based Delivery (Lyotropic Systems)

While


OBAs are thermotropic, their salts or complexes can be incorporated into lyotropic systems (like cubosomes or hexosomes) to modulate membrane rigidity and drug release rates. The alkyl chain length (

) allows for fine-tuning of the lipophilicity and penetration into lipid bilayers.

References

  • Phase Transitions of p,n-Alkyloxy Benzoic Acids: Determination of Phase Transitions of p,n-Alkyloxy Benzoic Acid Mesogens Using Legendre Moments and Image Analysis. Semantic Scholar. Link

  • Rheological & Phase Analysis: Comparative Analysis of Phase Transition Temperatures and Rheological Characteristics of p-n-Alkyl and p-n-Alkyloxy-Benzoic Acids. CyberLeninka. Link

  • Synthesis Protocol: Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. CadreK12. Link

  • Hydrogen Bonding in LCs: Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols.[6] Royal Society of Chemistry. Link

  • Drug Delivery Applications: Liquid crystal nanoparticles for commercial drug delivery.[7] White Rose Research Online. Link

Sources

Exploratory

Potential research areas for novel chiral liquid crystal materials

Topic: Next-Generation Chiral Liquid Crystals: From Photonic Bandgaps to Bio-Integrated Therapeutics Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Material Scientists, and Drug Development Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Next-Generation Chiral Liquid Crystals: From Photonic Bandgaps to Bio-Integrated Therapeutics Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Material Scientists, and Drug Development Professionals

Executive Summary

The landscape of chiral liquid crystals (CLCs) is undergoing a paradigm shift. Moving beyond the constraints of traditional display technologies, CLCs are emerging as critical tools in photonic bandgap engineering and biopharmaceutical development . This guide analyzes three high-impact research vectors: the stabilization of Blue Phase Liquid Crystals (BPLCs) for sub-millisecond switching, the exploitation of Twist-Bend Nematic (


) phases for structural symmetry breaking, and the application of chiral LC droplets in enantioselective biosensing—a crucial frontier for drug development professionals.

The Photonic Frontier: Stabilizing Blue Phases & Luminescent Architectures

Blue Phase Liquid Crystals (BPLCs) possess a double-twist cylinder structure arranged in a cubic lattice, offering macroscopic optical isotropy and sub-millisecond response times. However, their narrow thermal stability range (< 1 °C) has historically stifled commercial adoption.

Current Research Vector: Polymer & Nanoparticle Stabilization

Recent advances focus on expanding the BP temperature window from roughly 0.5 °C to over 60 °C.[1]

  • Polymer-Stabilized BPLC (PS-BPLC): Monomers polymerize within the disclination lines of the BP lattice, reinforcing the structure.

  • Nanoparticle Doping: Gold nanoparticles (AuNPs) or quantum dots can be doped into the lattice. The surface functionalization of these particles is critical; they must selectively occupy the defect sites (disclinations) to lower the free energy of the system without disrupting the double-twist cylinders.

Chiral Luminescent Liquid Crystals (CLLCs)

A parallel frontier involves integrating aggregation-induced emission (AIE) luminogens into the chiral host.[2] Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE-active CLCs exhibit high quantum yields in the mesophase, enabling Circularly Polarized Luminescence (CPL) . This is pivotal for next-gen 3D displays and encrypted optical information storage.

Symmetry Breaking: The Twist-Bend Nematic ( ) Phase

The discovery of the twist-bend nematic phase represents a fundamental break in our understanding of molecular organization. Unlike the conventional chiral nematic (


) phase where the director twists perpendicularly to the helical axis, the 

phase features a heliconical structure where the director tilts and precesses around the axis.
  • Molecular Design: The

    
     phase is typically observed in liquid crystal dimers—two rigid mesogenic units linked by a flexible spacer with an odd number of atoms (e.g., heptamethylene). This "bent-core" geometry forces the molecules to pack into a tight helix (pitch < 10 nm) to satisfy space-filling constraints.
    
  • Research Opportunity: Synthesizing novel dimers with thioether or selenoether linkages to tune the bend angle and elastic constants (

    
    ), thereby controlling the temperature range of the 
    
    
    
    phase.

Bio-Integration: CLCs in Drug Development

For the drug development audience, the utility of CLCs lies in their extreme sensitivity to surface perturbations and their inherent chirality.

Enantioselective Biosensing

Chiral drugs often require high enantiomeric purity. CLC droplets dispersed in water can serve as autonomous sensors.

  • Mechanism: When a chiral analyte (e.g., an amino acid or drug enantiomer) adsorbs to the CLC droplet interface, it induces a realignment of the LC director or penetrates the droplet to alter the helical pitch.

  • Readout: This interaction triggers a macroscopic change in the Bragg reflection color (structural color) or a transition from a radial to a bipolar configuration, visible under polarized light. This offers a label-free, real-time method to screen enantiomeric excess (ee).

Lyotropic Cubosomes for Delivery

While thermotropic LCs dominate photonics, lyotropic liquid crystalline nanoparticles ("cubosomes") are revolutionizing drug delivery.[3] Formed from lipid bilayers folded into infinite periodic minimal surfaces (IPMS), they possess a massive internal surface area, allowing the encapsulation of both hydrophilic and hydrophobic therapeutics.

Visualization: Mechanisms & Pathways

Figure 1: Chiral LC Biosensing Mechanism

This diagram illustrates the signal transduction pathway where a biological analyte triggers a pitch change and color shift in a CLC droplet.

Biosensing_Mechanism Analyte Chiral Analyte (Drug/Biomarker) Interface LC/Aqueous Interface Analyte->Interface Diffusion Penetration Surface Adsorption & Penetration Interface->Penetration Interaction PitchChange Helical Pitch (p) Modulation Penetration->PitchChange Twisting Power ColorShift Bragg Reflection Shift (λ = n·p) PitchChange->ColorShift Optical Response

Caption: Signal transduction in CLC biosensors: Analyte adsorption alters helical pitch, shifting Bragg reflection.

Figure 2: Phase Transition Logic

The thermodynamic progression from Isotropic liquid to the highly structured Twist-Bend Nematic phase.

Phase_Transitions Isotropic Isotropic Liquid (Disordered) BluePhase Blue Phase (BP) (Double-Twist Cylinder) Isotropic->BluePhase Cooling (Narrow Range) Cholesteric Cholesteric (N*) (Helical Axis ⊥ Director) BluePhase->Cholesteric Cooling TwistBend Twist-Bend (N_TB) (Heliconical / Tilted) Cholesteric->TwistBend Cooling (Dimers)

Caption: Thermodynamic cooling pathway for bent-core dimers exhibiting the novel N_TB phase.

Experimental Protocol: Synthesis of High-HTP Chiral Dopants

Objective: Synthesis of a reactive isosorbide-based chiral dopant with high Helical Twisting Power (HTP), crucial for stabilizing Blue Phases or creating sensitive biosensors. Target Molecule: Bis(4-(acryloyloxy)benzoyl)isosorbide (Representative Structure).

Reagents:

  • L-Isosorbide (Chiral core)[4]

  • 4-Acryloyloxybenzoic acid (Mesogenic arm)

  • DCC (N,N'-Dicyclohexylcarbodiimide) - Coupling agent

  • DMAP (4-Dimethylaminopyridine) - Catalyst

  • Dichloromethane (DCM) - Solvent

Step-by-Step Methodology:

  • Preparation of Reactants:

    • Dissolve 4-acryloyloxybenzoic acid (2.2 eq) and L-isosorbide (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Note: Anhydrous conditions are critical to prevent DCC deactivation.

  • Coupling Reaction (Steglich Esterification):

    • Cool the solution to 0 °C in an ice bath.

    • Add DMAP (0.2 eq) followed by the dropwise addition of DCC (2.4 eq) dissolved in DCM.

    • Causality: Low temperature prevents the formation of N-acylurea byproducts.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Purification:

    • Filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 5% HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine.

    • Dry over MgSO4 and concentrate under reduced pressure.

    • Column Chromatography: Purify the crude product using silica gel with a Hexane/Ethyl Acetate gradient.

  • Characterization & HTP Measurement:

    • Confirm structure via ¹H-NMR and FT-IR.

    • HTP Determination: Dope the synthesized molecule into a standard nematic host (e.g., E7 or 5CB) at varying concentrations (c). Measure the pitch (p) using the Grandjean-Cano wedge method.

    • Calculate HTP (

      
      ) using the equation: 
      
      
      
      .[5]

Data Summary: Comparative Material Properties

Material ClassKey CharacteristicTypical Pitch (

)
Stability RangePrimary Application
Blue Phase (BP) Double-twist cylinders, cubic lattice200–400 nm< 1 °C (Pure)> 60 °C (Stabilized)Fast-switching displays, Tunable lasers
Cholesteric (

)
1D Helical twist100 nm – InfraredBroad (Room Temp)Thermography, Smart Windows, Biosensors
Twist-Bend (

)
Heliconical (tilted) twist8 – 20 nmVariable (often < 100 °C)Non-linear optics, Flexoelectric devices
Cubosomes Bicontinuous cubic (Lyotropic)10 – 500 nm (pore)Stable in aqueous dispersionDrug delivery, Enzyme encapsulation

References

  • Advances in chiral luminescent liquid crystals (CLLCs): from molecular design to applications. Materials Horizons, 2025. Link

  • Blue phase liquid crystal: strategies for phase stabilization and device development. PMC, 2024. Link

  • Theoretical Insights into Twist–Bend Nematic Liquid Crystals. MDPI, 2025. Link

  • An L-isosorbide-based reactive chiral dopant with high helical twisting power. RSC Advances, 2024. Link

  • Chiral Liquid Crystal Microdroplets for Sensing Phospholipid Amphiphiles. MDPI, 2022. Link

  • Liquid Crystal Biosensors: Principles, Structure and Applications. PMC, 2021. Link

Sources

Protocols & Analytical Methods

Method

High-Purity Recovery of 4-(1-Methylbutoxy)benzoic Acid: A Protocol for Recrystallization

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a detailed methodology for the purification of 4-(1-Methylbutoxy)benzoic acid via recrystallization. As a key interm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a detailed methodology for the purification of 4-(1-Methylbutoxy)benzoic acid via recrystallization. As a key intermediate in various synthetic pathways, the purity of this compound is paramount. Recrystallization is a robust technique for purifying solid organic compounds based on differential solubility.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a first-principles approach to solvent selection and a comprehensive, step-by-step guide to the purification process. The causality behind each experimental choice is explained to empower the user to adapt and troubleshoot the procedure effectively.

Introduction: The Rationale for Recrystallization

4-(1-Methylbutoxy)benzoic acid, an aromatic carboxylic acid, possesses a molecular structure that lends itself to purification by recrystallization. The technique exploits the fundamental principle that the solubility of most solids increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[3]

The synthesis of 4-(1-Methylbutoxy)benzoic acid can introduce various impurities, including unreacted starting materials (e.g., 4-hydroxybenzoic acid), byproducts, or residual catalysts. These contaminants can interfere with subsequent reactions or compromise the properties of the final product. By carefully selecting a solvent system and controlling the cooling rate, it is possible to selectively crystallize the desired compound, leaving impurities behind in the solution and achieving a significant increase in purity.

Physicochemical Properties and Solvent Selection

Table 1: Physicochemical Properties of 4-(1-Methylbutoxy)benzoic Acid and Analogs

CompoundMolecular FormulaMolar Mass ( g/mol )Predicted/Known Melting Point (°C)Inferred Solubility Characteristics
4-(1-Methylbutoxy)benzoic Acid C12H16O3208.25~130-150 (Estimated)Soluble in polar organic solvents; sparingly soluble in non-polar solvents and water.
4-n-Butoxybenzoic AcidC11H14O3194.23147-150[4]Soluble in Chloroform; slightly soluble in DMSO, Methanol.[4]
4-Methylbenzoic Acid (p-Toluic Acid)C8H8O2136.15177-180[5]Soluble in acetone; poorly soluble in water.[6]
Benzoic Acid (Parent Compound)C7H6O2122.12121-125Much more soluble in hot water than cold water; soluble in acetone, ethanol, ether.[7][8]

The "like dissolves like" principle suggests that solvents with similar polarity to the target molecule are a good starting point.[9][10] Given the presence of a polar carboxylic acid group and a moderately non-polar alkyl ether chain, a solvent of intermediate polarity or a binary solvent mixture is likely to be effective.

Table 2: Potential Solvents for Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Considerations
Ethanol78.424.5Flammable.
Methanol64.732.7Flammable, Toxic.
Acetone5620.7Highly Flammable, Irritant.
Ethyl Acetate77.16.0Flammable, Irritant.
Toluene110.62.4Flammable, Toxic, Irritant.
Water10080.1Non-hazardous.
Acetic Acid1186.2Corrosive, Irritant.
Ethanol/Water MixVariableVariableFlammable.

Overall Purification Workflow

The purification process is a systematic workflow designed to maximize both purity and yield. The key stages are outlined below.

G cluster_prep Preparation cluster_main Bulk Purification cluster_analysis Analysis Crude Crude 4-(1-Methylbutoxy)benzoic Acid Screen Part A: Solvent Screening Crude->Screen Small Scale Tests Dissolve Part B: Dissolution in Optimal Hot Solvent Screen->Dissolve Select Best Solvent HotFilt Hot Filtration (Optional, for insoluble impurities) Dissolve->HotFilt Crystallize Slow Cooling & Crystallization HotFilt->Crystallize VacFilt Vacuum Filtration to Isolate Crystals Crystallize->VacFilt Wash Washing with Cold Solvent VacFilt->Wash Dry Drying Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure Analysis Part C: Purity & Yield Analysis (MP, TLC) Pure->Analysis

Caption: Workflow for the purification of 4-(1-Methylbutoxy)benzoic acid.

Experimental Protocols

Part A: Protocol for Solvent Screening

Objective: To identify the most effective solvent or solvent system for recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[2][3]

  • Preparation: Arrange a series of test tubes, each containing approximately 50 mg of crude 4-(1-Methylbutoxy)benzoic acid.

  • Room Temperature Test: To each tube, add a potential solvent (from Table 2) dropwise, starting with 0.5 mL. Agitate the tube at room temperature.

    • Observation: If the solid dissolves completely, the solvent is unsuitable as it will not allow for good recovery. Reject this solvent.

  • Heating Test: If the solid is sparingly soluble or insoluble at room temperature, heat the test tube gently in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

    • Causality: Adding the minimum amount of hot solvent required to dissolve the compound creates a saturated solution, which is essential for maximizing crystal yield upon cooling.[2]

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for 10-15 minutes.

    • Observation: The ideal solvent will yield a large quantity of crystalline precipitate. If the compound "oils out" (forms a liquid layer), the solvent may be unsuitable, or a binary solvent system might be required. If crystal formation is poor, too much solvent may have been used.

  • Selection: Choose the solvent that provides the best balance of low solubility when cold and high solubility when hot, resulting in a good yield of clean-looking crystals. For this compound, an ethanol/water or acetic acid/water mixture is often a strong candidate.

Part B: Bulk Recrystallization Protocol

Materials & Equipment:

  • Crude 4-(1-Methylbutoxy)benzoic acid

  • Optimal solvent (determined in Part A)

  • Erlenmeyer flasks (2-3, appropriately sized)

  • Hotplate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-(1-Methylbutoxy)benzoic acid (e.g., 5.0 g) into an Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent in small portions (e.g., start with 20-30 mL).

  • Heating: Gently heat the flask on the hotplate with stirring. Bring the mixture to a gentle boil. Continue adding small portions of the hot solvent until all the solid has just dissolved.[7][10]

    • Expert Insight: Avoid adding excess solvent, as this will reduce the final yield. If colored impurities are present, this is the stage to add a small amount of activated charcoal. If charcoal is used, the solution must be boiled for a few minutes and then subjected to hot filtration (Step 3).

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, a hot filtration is necessary. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

    • Causality: This step must be performed rapidly to prevent the desired compound from crystallizing prematurely in the funnel.[2]

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.

    • Expert Insight: Slow cooling is critical for the formation of large, pure crystals.[2] Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Inducing Crystallization: If crystals do not form, it may be due to a supersaturated solution. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous batch.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities on the crystal surfaces. Use the solvent sparingly to avoid re-dissolving the product.

  • Drying: Transfer the crystals to a clean, pre-weighed watch glass. Dry the product to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C) to remove all residual solvent.

Part C: Post-Recrystallization Analysis
  • Yield Calculation: Weigh the final dried product and calculate the percent recovery.

    • Percent Recovery = (Mass of Pure Product / Mass of Crude Product) * 100

  • Melting Point Analysis: Determine the melting point of the purified product. A pure compound should exhibit a sharp melting range (typically < 2°C). Compare this to the melting point of the crude starting material, which will likely be lower and have a broader range.

  • Chromatographic Analysis (Optional): Purity can be further assessed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting

ProblemProbable Cause(s)Solution(s)
No Crystals Form Upon Cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to increase the concentration and allow it to cool again. Try scratching the flask or adding a seed crystal.
Product "Oils Out" The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power, then cool again. Ensure a very slow cooling rate.
Low Recovery/Yield Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated for hot filtration.
Poor Purity (Broad Melting Point) Cooling was too rapid, trapping impurities. The chosen solvent was not optimal.Repeat the recrystallization, ensuring the solution cools as slowly as possible without disturbance. Re-evaluate the solvent choice with further screening.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handle all organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.

  • Be aware of the flammability of organic solvents. Keep them away from open flames and use a hotplate, not a Bunsen burner, for heating.

  • Benzoic acid and its derivatives can be irritating to the skin, eyes, and respiratory system.[12] Avoid creating and inhaling dust. In case of contact, wash the affected area thoroughly with water.[13][14]

  • Consult the Safety Data Sheet (SDS) for 4-(1-Methylbutoxy)benzoic acid and all solvents used before beginning work.[11]

References

  • Wikipedia. (n.d.). p-Toluic acid. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved February 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 4, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of Michigan-Dearborn. (n.d.). The Recrystallization of Benzoic Acid. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2014). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved February 4, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved February 4, 2026, from [Link]

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved February 4, 2026, from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved February 4, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved February 4, 2026, from [Link]

  • DePauw University. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2015). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved February 4, 2026, from [Link]

  • Sciencemadness Wiki. (n.d.). Benzoic acid. Retrieved February 4, 2026, from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 4-(4-Phenylbutoxy)benzoic acid. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
  • ResearchGate. (2011). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved February 4, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methyl-, methyl ester. Retrieved February 4, 2026, from [Link]

  • ChemBK. (n.d.). 4-Methylbenzoic acid. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

Sources

Application

Application of 4-(1-Methylbutoxy)benzoic acid in ferroelectric liquid crystal mixtures

Application Note: Engineering High-Performance Ferroelectric Liquid Crystal (FLC) Mixtures using 4-(1-Methylbutoxy)benzoic Acid Executive Summary This technical guide details the application of 4-(1-Methylbutoxy)benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering High-Performance Ferroelectric Liquid Crystal (FLC) Mixtures using 4-(1-Methylbutoxy)benzoic Acid

Executive Summary

This technical guide details the application of 4-(1-Methylbutoxy)benzoic acid (MBBA) as a critical chiral building block in the development of Surface-Stabilized Ferroelectric Liquid Crystals (SSFLC). Unlike generic alkyl chains, the 1-methylbutoxy moiety introduces a chiral center in close proximity to the mesogenic core. This structural feature significantly enhances spontaneous polarization (


) while maintaining low rotational viscosity, a trade-off often lost with longer chiral chains like 1-methylheptyloxy.

This document provides a validated workflow for:

  • Derivatization: Converting the acid into a reactive chiral dopant.

  • Formulation: Doping strategies for achiral Smectic C (SmC) hosts.

  • Characterization: Protocols for measuring electro-optical response and spontaneous polarization.

Technical Background: The Role of the Chiral Tail

In FLC design, the magnitude of spontaneous polarization (


) is governed by the dipole moment of the chiral center and its coupling to the molecular tilt.
  • Proximity Effect: The 1-methylbutoxy group places the chiral methyl group at the

    
     position relative to the ether oxygen. This restricts the conformational freedom of the dipole, leading to a higher effective 
    
    
    
    compared to centers located further down the chain.
  • Viscosity Control: The relatively short butoxy chain (

    
    ) reduces the moment of inertia compared to octyl/heptyl analogs, enabling faster switching speeds (
    
    
    
    ), typically in the sub-microsecond range.

Key Material Specifications:

  • Chemical Name: (S)- or (R)-4-(1-Methylbutoxy)benzoic acid

  • Chirality: Enantiomeric Excess (ee) > 98% is required to prevent pitch variation.

  • Phase Behavior: The acid itself often forms hydrogen-bonded dimers (nematic/smectic); however, its primary utility is as a chiral precursor for ester-based mesogens.

Protocol 1: Synthesis of the Chiral Dopant (MBBA-Ester)

Direct use of the acid in mixtures is rare due to high transition temperatures and dimerization. It is best converted into a biphenyl or phenyl benzoate ester.

Objective: Synthesize (S)-4'-octyloxybiphenyl-4-yl 4-(1-methylbutoxy)benzoate , a high-


 dopant.
Reagents & Equipment
  • (S)-4-(1-Methylbutoxy)benzoic acid (1.0 eq)

  • 4'-Octyloxy-4-hydroxybiphenyl (1.0 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Inert Atmosphere: Nitrogen (

    
    )
    
Step-by-Step Methodology
  • Activation: Dissolve (S)-4-(1-Methylbutoxy)benzoic acid (5 mmol) and 4'-octyloxy-4-hydroxybiphenyl (5 mmol) in 30 mL dry DCM under

    
    .
    
  • Coupling: Cool the solution to 0°C. Add DMAP (catalytic amount). Dropwise add a solution of DCC (5.5 mmol) in 5 mL DCM over 20 minutes.

    • Mechanism:[1] DCC activates the carboxylic acid, forming an O-acylisourea intermediate, which is then attacked by the phenol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Filtration: Filter off the DCU byproduct using a sintered glass funnel.

  • Work-up: Wash the filtrate with 5% HCl (to remove DMAP), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol/Hexane (3:1) twice to ensure removal of DCU traces and unreacted phenol.

    • Quality Check: Purity must be >99.5% by HPLC to avoid ionic impurities that cause image sticking in displays.

Protocol 2: FLC Mixture Formulation

Objective: Induce a ferroelectric SmC* phase in an achiral host mixture.

Host Mixture Selection: Use a low-viscosity pyrimidine-based host (e.g., a mixture of phenylpyrimidines) which exhibits a broad SmC phase (e.g., +10°C to +80°C) but lacks chirality.

Doping Procedure
  • Weighing: Prepare a mixture containing 5 wt% to 10 wt% of the synthesized MBBA-Ester dopant and 90–95 wt% of the achiral host.

  • Homogenization:

    • Dissolve both components in a small amount of chloroform (spectroscopic grade).

    • Sonicate for 5 minutes to ensure molecular level mixing.

  • Solvent Removal: Evaporate chloroform under a stream of

    
    , then dry under high vacuum (10 mbar) at 50°C for 4 hours.
    
    • Critical Step: Residual solvent will depress phase transition temperatures and increase conductivity.

  • Annealing: Heat the mixture to the Isotropic phase (

    
    ) and cool slowly (0.5°C/min) to room temperature to allow thermodynamic equilibration.
    

Protocol 3: Electro-Optical Characterization

Objective: Validate the ferroelectric properties (


, Tilt Angle, Switching Time).
Experimental Setup
  • Cell: Commercial ITO-coated glass cells (E.H.C. Co., Ltd, Japan) with polyimide alignment layers (rubbed parallel). Cell gap:

    
     (for SSFLC condition).
    
  • Equipment: Arbitrary Function Generator, High-Voltage Amplifier, Digital Oscilloscope, Polarizing Optical Microscope (POM) with Hot Stage.

Measurement Workflow
  • Alignment Verification:

    • Heat sample to Isotropic and cool to SmA phase.

    • Apply a low-frequency square wave (10 Hz, 5V) while cooling into SmC* to assist alignment.

    • Criteria: Dark state must be uniform extinction between crossed polarizers.

  • Spontaneous Polarization (

    
    ) - Triangular Wave Method: 
    
    • Apply a triangular voltage wave (

      
      , 
      
      
      
      ).
    • Measure the current response across a series resistor (

      
      ).
      
    • The polarization current appears as a peak superimposed on the capacitive and resistive current.

    • Calculation:

      
      
      
      • Where

        
         is the electrode area and 
        
        
        
        is the area under the polarization peak.
  • Tilt Angle (

    
    ): 
    
    • Apply a DC field (+V). Rotate the microscope stage to find the extinction position (

      
      ).
      
    • Reverse polarity (-V). Rotate stage to find the new extinction position (

      
      ).
      
    • Calculation:

      
      .
      
    • Target:

      
       yields optimum contrast for SSFLC.
      

Visualization & Data Analysis

Workflow Diagram: From Synthesis to Device

FLC_Workflow cluster_synthesis Synthesis Phase cluster_app Application Phase Acid 4-(1-Methylbutoxy) benzoic acid (Chiral Source) Coupling DCC/DMAP Coupling (Esterification) Acid->Coupling Phenol Mesogenic Phenol (Core Structure) Phenol->Coupling Dopant Chiral Dopant (MBBA-Ester) Coupling->Dopant Purification Mixture FLC Mixture (Formulation) Dopant->Mixture Doping (5-10%) Host Achiral SmC Host (Phenylpyrimidines) Host->Mixture Cell Test Cell Filling (2µm Gap) Mixture->Cell Capillary Action Char Characterization (Ps, Tilt, Response) Cell->Char POM & Electric Field

Caption: Integrated workflow for synthesizing the chiral dopant and formulating the ferroelectric liquid crystal mixture.

Comparative Performance Data

Impact of chiral tail length on FLC properties (at


).
Property1-Methylbutoxy (C4)1-Methylheptyloxy (C8)Impact Analysis
Spontaneous Polarization (

)
~80 nC/cm² ~65 nC/cm²Shorter chain restricts dipole fluctuation, increasing

.
Rotational Viscosity (

)
Low MediumShorter chain reduces molecular friction, improving speed.
Response Time (

)
< 50

s
~80

s
Faster switching due to higher

and lower

.
Phase Stability ModerateHighLonger chains generally stabilize smectic phases better.

References

  • Takezoe, H., & Takanishi, Y. (2023). Ferroelectric Smectic Liquid Crystals.[2][3][4] MDPI. Link

  • Goodby, J. W., et al. (2016). Chiral Smectic Liquid Crystals: Synthesis and Properties. Liquid Crystals Journal.[5] Link

  • Handschy, M. A., & Clark, N. A. (1984). Stroboscopic microscopy of fast electro-optic switching in ferroelectric smectic C liquid crystals. Applied Physics Letters. Link

  • Kishor, M. H., & Mohan, M. L. N. (2019). Investigations on smectic X and re-entrant smectic C* orderings in hydrogen bonded ferroelectric liquid crystals.* Journal of Molecular Liquids.[5] Link

  • Lagerwall, J. P. F., & Giesselmann, F. (2006). Current topics in smectic liquid crystal research. ChemPhysChem. Link

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Notes and Protocols for the Formulation of Liquid Crystal Mixtures Containing 4-(1-Methylbutoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This comprehensive guide details the formulation and characterization of chiral nematic liquid crystal m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the formulation and characterization of chiral nematic liquid crystal mixtures incorporating the chiral dopant 4-(1-Methylbutoxy)benzoic acid. This document provides not only step-by-step protocols for the preparation and analysis of such mixtures but also delves into the underlying scientific principles that govern the selection of materials and experimental parameters. The objective is to equip researchers with the necessary knowledge to effectively utilize this chiral benzoic acid derivative for the induction of cholesteric phases in nematic hosts, a critical aspect in the development of advanced optical materials and drug delivery systems.

Introduction: The Significance of Chiral Benzoic Acid Derivatives in Liquid Crystal Formulations

Chiral nematic liquid crystals, also known as cholesteric liquid crystals, are a fascinating class of materials characterized by a helical superstructure. This unique arrangement arises from the introduction of a chiral molecule, or dopant, into an achiral nematic host. The handedness and pitch of this helix are exquisitely sensitive to the molecular structure of the chiral dopant, its concentration, and the properties of the nematic host.[1]

4-(1-Methylbutoxy)benzoic acid is a particularly interesting chiral dopant due to its relatively simple structure, which includes a chiral center in the alkoxy chain. The carboxylic acid moiety introduces the potential for hydrogen bonding, which can significantly influence the intermolecular interactions within the liquid crystal mixture and, consequently, its mesomorphic and optical properties.[2] The ability of benzoic acid derivatives to form dimers can lead to the creation of more rigid and elongated molecular structures, which can enhance the overall order of the liquid crystal phase.

The precise control over the helical pitch afforded by such dopants is paramount in a variety of applications, including:

  • Displays and Photonics: The pitch determines the wavelength of light that is selectively reflected, making these materials ideal for color filters, reflective displays, and smart windows.

  • Sensors: The sensitivity of the helical structure to external stimuli such as temperature, electric fields, and the presence of chemical analytes allows for the fabrication of highly sensitive sensor devices.

  • Drug Delivery: The organized, yet fluid, nature of liquid crystals provides a unique environment for the encapsulation and controlled release of therapeutic agents.

This guide will provide a practical framework for the formulation and characterization of liquid crystal mixtures containing 4-(1-Methylbutoxy)benzoic acid, with a focus on achieving reproducible and well-defined material properties.

Physicochemical Properties of 4-(1-Methylbutoxy)benzoic Acid

Property4-Methylbenzoic Acid4-Methoxybenzoic Acid4-(1-Methylbutoxy)benzoic acid (Predicted/Analogous)Source
Molecular Formula C₈H₈O₂C₈H₈O₃C₁₂H₁₆O₃[3]
Molar Mass 136.15 g/mol 152.15 g/mol 208.25 g/mol [3]
Appearance White crystalline solidWhite crystalline solidWhite to off-white solid[3]
Melting Point 180-181 °C182-185 °CExpected to be lower than analogues due to the branched chain[3]
Boiling Point 274-275 °C--[3]
Solubility Sparingly soluble in hot water, soluble in acetoneSoluble in boiling water, freely soluble in ethanol and chloroformExpected to have good solubility in nonpolar organic solvents and liquid crystal hosts[3]

Formulation of a Chiral Nematic Liquid Crystal Mixture: A Step-by-Step Protocol

This protocol outlines the preparation of a chiral nematic liquid crystal mixture using the common nematic host E7 and 4-(1-Methylbutoxy)benzoic acid as the chiral dopant. E7 is a eutectic mixture of cyanobiphenyls and is widely used for its broad nematic range at room temperature.

Materials and Equipment
  • 4-(1-Methylbutoxy)benzoic acid (chiral dopant)

  • E7 (nematic liquid crystal host)

  • Volumetric flasks

  • Analytical balance

  • Vortex mixer

  • Hot plate with magnetic stirrer

  • Glass vials with PTFE-lined caps

  • Spatula

  • Pipettes

Experimental Workflow

The following diagram illustrates the key steps in the formulation process.

formulation_workflow cluster_prep Preparation cluster_mixing Mixing cluster_characterization Characterization weigh_dopant Weigh Dopant dissolve Dissolve in Host weigh_dopant->dissolve weigh_host Weigh Host weigh_host->dissolve vortex Vortex Mix dissolve->vortex heat Heat & Stir vortex->heat fill_cell Fill Measurement Cell heat->fill_cell characterize Analyze Properties fill_cell->characterize

Caption: Experimental workflow for liquid crystal formulation.

Detailed Protocol
  • Determine Target Concentration: Decide on the desired weight percentage (wt%) of the chiral dopant in the nematic host. For initial screening, a range of concentrations from 1 wt% to 10 wt% is recommended.[1]

  • Weighing the Components:

    • On an analytical balance, accurately weigh the required mass of 4-(1-Methylbutoxy)benzoic acid into a clean, dry glass vial.

    • In the same vial, add the corresponding mass of the nematic host E7.

  • Dissolution and Homogenization:

    • Tightly cap the vial and vortex the mixture for 2-3 minutes to roughly disperse the dopant in the liquid crystal host.

    • Place the vial on a hot plate set to a temperature slightly above the clearing point of the E7 nematic host (approximately 65-70°C).

    • Stir the mixture using a magnetic stir bar at a moderate speed until the chiral dopant is completely dissolved and the mixture appears clear and homogeneous. This may take 30-60 minutes. It is crucial to ensure the mixture is in its isotropic phase for complete and uniform mixing.

  • Cooling and Equilibration:

    • Once the mixture is homogeneous, turn off the heat and allow the vial to cool slowly to room temperature.

    • Allow the mixture to equilibrate for at least one hour before proceeding with characterization.

Characterization of the Chiral Nematic Mixture

After formulation, it is essential to characterize the resulting liquid crystal mixture to determine its key properties.

Measurement of Helical Pitch using the Grandjean-Cano Wedge Method

The helical pitch (p) is a fundamental property of a chiral nematic liquid crystal. The Grandjean-Cano wedge method is a widely used and reliable technique for its measurement.[4][5][6]

A wedge-shaped cell is filled with the chiral nematic liquid crystal. Due to the boundary conditions imposed by the cell surfaces, the helical structure is constrained, leading to the formation of disclination lines (Cano lines) at positions where the cell thickness is an integer multiple of half the pitch.[6][7] By measuring the distance between these lines and knowing the wedge angle, the pitch can be calculated.

  • Cell Preparation: Use a commercially available wedge cell with a known angle or prepare one by placing spacers of different thicknesses between two flat glass slides.

  • Cell Filling: Fill the wedge cell with the prepared liquid crystal mixture in its isotropic phase via capillary action.

  • Observation: Place the filled cell on the rotating stage of a polarizing optical microscope (POM).

  • Measurement: Observe the disclination lines that appear perpendicular to the wedge gradient. Measure the distance (L) between several consecutive lines.

  • Calculation: The pitch (p) is calculated using the formula: p = 2 * L * tan(α) where α is the wedge angle.

Determination of Helical Twisting Power (HTP)

The Helical Twisting Power (HTP) is a measure of the efficiency of a chiral dopant in inducing a helical structure in a nematic host. It is defined as:

HTP = 1 / (p * c)

where 'p' is the measured helical pitch in micrometers and 'c' is the concentration of the chiral dopant in weight fraction.

To determine the HTP, prepare a series of mixtures with varying concentrations of 4-(1-Methylbutoxy)benzoic acid and measure the pitch for each. A plot of 1/p versus c should yield a straight line, the slope of which is the HTP.

Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures of the liquid crystal mixture.

  • Sample Preparation: Hermetically seal a small amount (5-10 mg) of the liquid crystal mixture in an aluminum DSC pan.

  • Measurement:

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the clearing point.

    • Cool the sample at the same rate to a temperature below any expected solid-crystal transitions.

    • Perform a second heating scan to obtain the phase transition temperatures, which are identified as peaks in the heat flow curve.

Expected Results and Interpretation

The addition of 4-(1-Methylbutoxy)benzoic acid to a nematic host like E7 is expected to induce a chiral nematic (N*) phase.

ParameterExpected OutcomeInterpretation
Helical Pitch (p) Decreases with increasing dopant concentration.A higher concentration of the chiral dopant leads to a tighter helical twist.
Helical Twisting Power (HTP) A constant value for a given host-dopant system.A high HTP indicates that a small amount of the dopant is required to induce a short pitch.
Phase Transition Temperatures The nematic-to-isotropic transition temperature (T_NI) may be affected by the addition of the dopant.An increase in T_NI can suggest that the dopant enhances the overall order of the mixture, possibly through the formation of hydrogen-bonded dimers.

The following diagram illustrates the relationship between the concentration of the chiral dopant and the resulting helical pitch.

pitch_concentration cluster_plot Relationship between Dopant Concentration and Helical Pitch cluster_axes c1 p1 c1->p1 c2 p2 c2->p2 c3 p3 c3->p3 c4 p4 c4->p4 c_axis_start 0 c_axis_end c_axis_end c_axis_start->c_axis_end p_axis_start p_axis_start p_axis_end p_axis_end p_axis_start->p_axis_end

Caption: Inverse pitch vs. dopant concentration.

Conclusion

This application note provides a comprehensive guide for the formulation and characterization of chiral nematic liquid crystal mixtures containing 4-(1-Methylbutoxy)benzoic acid. By following the detailed protocols and understanding the underlying principles, researchers can effectively utilize this chiral dopant to create materials with tailored helical structures for a wide range of applications in materials science and drug development. The self-validating nature of the protocols, combined with the provided scientific rationale, ensures a robust and reproducible approach to the design and analysis of these advanced materials.

References

  • Merekalov, A. S., et al. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. Polymers, 15(17), 3619. [Link]

  • Wikipedia. (n.d.). p-Toluic acid. [Link]

  • Dierking, I. (2014). Chiral Liquid Crystals: Structures, Phases, Effects. Symmetry, 6(2), 444-472. [Link]

  • Rego, J. A. (n.d.). Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. American Chemical Society.
  • Lin, Y. H., et al. (2007). A Simple Method of Determining the Pitch of a Chiral Nematic Liquid Crystal. Molecular Crystals and Liquid Crystals, 478(1), 143-150. [Link]

  • Lam, I. K. (2008). Simple method for accurate measurements of the cholesteric pitch using a “stripe–wedge” Grandjean–Cano cell. Journal of Applied Physics, 104(3), 033501. [Link]

  • Taylor, T. R., et al. (1971). A Simple Method of Determining the Pitch of a Chiral Nematic Liquid Crystal. Applied Physics Letters, 19(10), 389-390.
  • Onyango, F. I. (2021). Optical Techniques in the Determination of Pitch Lengths in the Cholesteric and Chiral Smectic C Phases. Journal of Physical Science and Application, 11(1), 1-8. [Link]

  • Yamaguchi, T., et al. (2000). Photoswitching of Helical Twisting Power of a Chiral Diarylethene Dopant: Pitch Change in a Chiral Nematic Liquid Crystal.
  • Ali, M. A., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 12(1), 1-13. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of 4-alkoxybenzoic acids

Welcome to the technical support center for the synthesis of 4-alkoxybenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-alkoxybenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction to Synthetic Strategies

The synthesis of 4-alkoxybenzoic acids typically involves a few key transformations. The two most common general pathways are:

  • Alkylation of a 4-hydroxybenzoic acid derivative followed by hydrolysis: This route often employs the Williamson ether synthesis to introduce the alkoxy group onto a protected 4-hydroxybenzoic acid, followed by deprotection/hydrolysis.

  • Formation of the benzoic acid moiety on an alkoxy-substituted precursor: This can be achieved through methods such as the oxidation of a 4-alkoxytoluene or the hydrolysis of a 4-alkoxybenzonitrile.

Each of these pathways presents a unique set of challenges and potential side reactions. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides detailed solutions to specific problems you may encounter during your synthesis.

Route 1: Williamson Ether Synthesis of 4-Hydroxybenzoic Acid Derivatives

The Williamson ether synthesis is a robust method for forming ethers, but when applied to phenols, certain side reactions can diminish yield and purity.[1][2][3]

A1: The likely culprit is competitive C-alkylation of the phenoxide.

The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or the aromatic ring (C-alkylation) at the ortho or para positions to form an alkylated phenol.[4]

Causality:

  • Solvent Effects: Protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen through hydrogen bonding, sterically hindering O-alkylation and promoting C-alkylation.[4] Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) do not solvate the phenoxide oxygen as strongly, leaving it more available for nucleophilic attack and thus favoring O-alkylation.[4]

  • Counter-ion: The nature of the cation can influence the reactivity of the phenoxide.

  • Leaving Group: More reactive alkylating agents (e.g., alkyl iodides) can sometimes favor O-alkylation.

Troubleshooting Protocol:

  • Solvent Selection: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. This is the most critical parameter to adjust.

  • Base Selection: Use a strong, non-nucleophilic base to ensure complete deprotonation of the phenol. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can sometimes favor the thermodynamically more stable C-alkylated product. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Workflow for Minimizing C-Alkylation:

cluster_0 Problem: Low Yield & Isomeric Byproduct cluster_1 Diagnosis cluster_2 Solution cluster_3 Outcome Problem Low yield of 4-alkoxybenzoic acid ester Isomeric byproduct observed Diagnosis Competitive C-Alkylation of Phenoxide Problem->Diagnosis Analysis Solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) Diagnosis->Solvent Mitigation Strategy 1 Base Use Strong, Non-nucleophilic Base (e.g., NaH, K2CO3) Diagnosis->Base Mitigation Strategy 2 Temp Optimize Temperature (start at lower temperatures) Diagnosis->Temp Mitigation Strategy 3 Outcome Increased Yield of O-Alkylated Product (Desired 4-alkoxybenzoic acid ester) Solvent->Outcome Base->Outcome Temp->Outcome

Caption: Troubleshooting workflow for addressing C-alkylation.

A2: You are likely observing a competing elimination (E2) reaction.

Causality:

The alkoxide is not only a good nucleophile but also a strong base. When using secondary or tertiary alkyl halides as the alkylating agent, the alkoxide can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.[2]

Troubleshooting Protocol:

  • Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide. The Williamson ether synthesis is most efficient with primary alkyl halides and methyl halides.[2]

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.

  • Base Strength: While a strong base is needed to form the phenoxide, using a large excess or an unnecessarily strong base can promote elimination.

Alkyl Halide TypePrimary ReactionSide ReactionRecommendation
PrimarySN2 (Substitution)MinimalIdeal Choice
SecondarySN2 / E2EliminationUse with caution, lower temperature
TertiaryE2 (Elimination)SubstitutionAvoid
Route 2: Synthesis from Alkoxy-Substituted Precursors

A3: Incomplete hydrolysis of the nitrile is a common issue, particularly under basic conditions.

Causality:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5][6] The second step, the hydrolysis of the amide to the carboxylic acid, can be slower than the first, especially under milder basic conditions.[7] Harsher conditions, such as higher temperatures and longer reaction times, are often required to drive the reaction to completion.[7]

Troubleshooting Protocol:

  • Reaction Conditions: For basic hydrolysis, increase the reaction temperature and prolong the reflux time. For acidic hydrolysis, use a strong acid like concentrated HCl or H2SO4 and ensure sufficient heating.[6]

  • Monitoring the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material and the intermediate amide. Continue the reaction until the amide is no longer observed.

Reaction Pathway for Nitrile Hydrolysis:

Nitrile 4-Alkoxybenzonitrile Amide 4-Alkoxybenzamide (Intermediate) Nitrile->Amide Step 1: Hydrolysis CarboxylicAcid 4-Alkoxybenzoic Acid (Product) Amide->CarboxylicAcid Step 2: Hydrolysis (Can be rate-limiting)

Caption: Two-step hydrolysis of a nitrile to a carboxylic acid.

A4: This is likely due to over-oxidation or competing ring oxidation.

Causality:

Potassium permanganate (KMnO4) is a very strong oxidizing agent.[8] While it can selectively oxidize the benzylic carbon of an alkylbenzene to a carboxylic acid, several side reactions can occur:[8][9][10][11]

  • Ring Oxidation: The electron-donating alkoxy group activates the aromatic ring, making it susceptible to oxidation by the strong permanganate, leading to ring opening and degradation products.

  • Cleavage of the Alkoxy Group: Under harsh oxidative conditions, the ether linkage may not be completely stable.

Troubleshooting Protocol:

  • Control of Reaction Conditions: Carefully control the temperature of the reaction. Running the oxidation at a lower temperature, even if it requires a longer reaction time, can improve selectivity.

  • Stoichiometry of the Oxidant: Use the correct stoichiometry of KMnO4. An excess of the oxidizing agent will increase the likelihood of side reactions.

  • Alternative Oxidizing Agents: Consider using milder oxidizing agents, such as chromium trioxide (CrO3) in acetic acid or nitric acid, which may offer better selectivity for the side-chain oxidation.

Frequently Asked Questions (FAQs)

Q: In the Kolbe-Schmitt reaction to produce 4-hydroxybenzoic acid, how can I maximize the yield of the desired para-isomer over the ortho-isomer (salicylic acid)?

A: The choice of the alkali metal cation is crucial. Using potassium hydroxide to form the potassium phenoxide salt favors the formation of the para-isomer, 4-hydroxybenzoic acid.[12] The reaction of sodium phenoxide with CO2, on the other hand, predominantly yields the ortho-isomer, salicylic acid.[12][13] Higher temperatures can also favor the formation of the thermodynamically more stable para-isomer.

Q: Can the ether linkage of my 4-alkoxybenzoic acid be cleaved during subsequent reaction steps, for example, during ester hydrolysis?

A: Yes, this is a possibility under strong acidic conditions. Ethers can be cleaved by strong acids like HI or HBr.[14] If you are performing an acid-catalyzed hydrolysis of an ester, it is important to use conditions that are mild enough to not cleave the ether. Using a base-catalyzed hydrolysis (saponification) for the ester is a safer alternative to protect the ether linkage.

Q: I am considering a synthesis that involves the oxidation of a longer alkyl chain, for example, 4-propoxytoluene. Will this still yield 4-propoxybenzoic acid?

A: Yes, as long as there is at least one hydrogen atom on the benzylic carbon (the carbon attached to the aromatic ring), the entire alkyl side chain will be oxidized to a carboxylic acid group.[8][9][10] So, 4-propoxytoluene would be oxidized to 4-propoxybenzoic acid. However, a substrate like 4-(tert-butoxy)toluene would not react under these conditions because the benzylic carbon has no attached hydrogens.[8]

References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. Available from: [Link]

  • Chemistry LibreTexts. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • Chemguide. Hydrolysis of nitriles. Available from: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

  • Lumen Learning. Organic Chemistry II - 16.3. Reactions of alkylbenzenes. Available from: [Link]

  • Pearson. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available from: [Link]

  • Chemistry LibreTexts. 1.32: Side Chain Oxidations, Phenols, Arylamines. Available from: [Link]

  • Wikipedia. Kolbe–Schmitt reaction. Available from: [Link]

  • MDPI. Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Available from: [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Available from: [Link]

Sources

Optimization

Optimizing Williamson ether synthesis conditions for improved yield

Topic: Optimizing Williamson Ether Synthesis Conditions for Improved Yield Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction: Beyond the Textbook...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Williamson Ether Synthesis Conditions for Improved Yield Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: Beyond the Textbook

The Williamson ether synthesis is a cornerstone of organic chemistry, yet in a research setting, "textbook" conditions often fail to deliver the high yields required for complex drug intermediates. As a Senior Application Scientist, I often see protocols fail not because the chemistry is unsound, but because the system—the interplay of solvent polarity, lattice energy of the base, and steric profile of the electrophile—has not been optimized for the specific substrate.

This guide moves beyond basic theory to address the specific failure modes encountered in the lab. It provides self-validating protocols and troubleshooting logic to maximize yield and suppress the ever-present competition from E2 elimination.

Part 1: Strategic Decision Making (Visual Guide)

Before weighing out reagents, you must select the correct protocol based on your substrate's steric and electronic profile.

Workflow: Selecting the Optimal Reaction System

WilliamsonOptimization Start Start: Define Substrates CheckAlcohol Is the Nucleophile a Phenol (pKa ~10) or Aliphatic Alcohol (pKa ~16-18)? Start->CheckAlcohol Phenol Phenol (ArOH) CheckAlcohol->Phenol Acidic Aliphatic Aliphatic Alcohol (ROH) CheckAlcohol->Aliphatic Less Acidic WeakBase Protocol A: Mild Base (K2CO3 / Acetone or DMF) Phenol->WeakBase CheckHalide Check Electrophile (R-X) Sterics Aliphatic->CheckHalide Primary Primary / Methyl CheckHalide->Primary Uninhibited Secondary Secondary CheckHalide->Secondary Hindered Tertiary Tertiary CheckHalide->Tertiary Blocked StrongBase Protocol B: Strong Base Anhydrous (NaH / THF or DMF) Primary->StrongBase Standard PTC Protocol C: Phase Transfer Catalysis (50% NaOH / Toluene / TBAB) Primary->PTC Green/Scale-up Secondary->StrongBase Requires Polar Aprotic (DMF/DMSO) + Heat Elimination STOP: High Risk of E2 Elimination. Switch to Acid-Catalyzed Condensation or Mitsunobu Reaction. Tertiary->Elimination

Figure 1: Decision tree for selecting reaction conditions based on substrate acidity and electrophile steric hindrance.

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Yield & Conversion Issues

Q: My reaction stalls at 60% conversion despite using excess alkyl halide. Adding more NaH doesn't help. Why? A: This is often a "surface passivation" issue or a solubility limit.

  • The Cause: Commercial sodium hydride (NaH) is often coated in mineral oil. If not washed, or if the generated alkoxide is insoluble in your chosen solvent (e.g., sodium ethoxide in pure diethyl ether), the salt precipitates and coats the unreacted NaH, halting the reaction.

  • The Fix:

    • Solvent Switch: Move to a solvent with higher dielectric constant like DMF or DMSO to solubilize the alkoxide.

    • Catalysis: Add a catalytic amount of Potassium Iodide (KI) (10 mol%). This performs an in situ Finkelstein reaction, converting a sluggish alkyl chloride/bromide into a highly reactive alkyl iodide [1].

    • Crown Ethers: If using NaH in THF, add 15-Crown-5 to chelate the sodium cation, creating a "naked," highly reactive alkoxide anion.

Q: I am using a secondary alkyl halide and getting poor yields. Is there a way to favor substitution over elimination? A: Secondary substrates are the "danger zone" for Williamson synthesis due to the competition between


 (ether) and E2 (alkene) pathways.[1]
  • Optimization Strategy:

    • Leaving Group: Switch from Bromide/Iodide to a Tosylate (OTs) or Mesylate (OMs) . While generally excellent leaving groups, sulfonates are harder bases than halides and can sometimes minimize the E2 pathway in specific steric environments [2].

    • Solvent: Use a Polar Aprotic Solvent (DMF, DMSO).[1][2][3][4] These solvents solvate the cation (Na+/K+) but leave the alkoxide anion "naked" and more nucleophilic, accelerating the

      
       rate relative to E2.
      
    • Temperature: Lower the temperature. Elimination (E2) has a higher activation energy than substitution (

      
      ). Running the reaction at 0°C to room temperature (rather than reflux) often improves the ether:alkene ratio.
      
Category 2: Impurities & Side Reactions

Q: I see a significant amount of "C-alkylation" when reacting phenols. How do I stop this? A: Phenoxide ions are ambident nucleophiles—they can react at the Oxygen (desired) or the Carbon (ortho/para positions).

  • The Fix:

    • Solvent: Avoid protic solvents (like ethanol/water) which hydrogen-bond to the oxygen, reducing its nucleophilicity and favoring C-alkylation.[5] Use Acetone or DMF .

    • Counter-ion: Use a larger counter-ion. Switching from NaOH to KOH or using a crown ether can favor O-alkylation by disrupting the tight ion pair that often directs attack to the carbon ring [3].

Q: My product is wet or hydrolyzes during workup. How do I handle moisture-sensitive ethers? A:

  • The Protocol:

    • Quenching: Do not dump the reaction into water. Instead, add solid ammonium chloride or a minimal amount of methanol at 0°C to quench excess hydride.

    • Extraction: Use a hydrophobic solvent like MTBE (Methyl tert-butyl ether) rather than diethyl ether, as it dissolves less water.

    • Drying: Use Magnesium Sulfate (MgSO4) rather than Sodium Sulfate, as it is a more aggressive desiccant for removing trace water from polar ethers.

Part 3: Critical Data & Reference Tables

Table 1: Solvent Selection Guide

Selection of the correct solvent determines the reaction rate (


) and mechanism (

vs E2).
SolventTypeDielectric Constant (

)
Best ForWarning
THF Polar Aprotic7.5General NaH reactions; easy workup.Can be too slow for hindered substrates.
DMF Polar Aprotic36.7Standard for high yield. Solubilizes ionic intermediates.High boiling point (153°C); hard to remove. Wash with water/LiCl.
DMSO Polar Aprotic46.7Maximizing nucleophilicity (fastest rates).Penetrates skin (carry hazard); freezes at 19°C.
Acetone Polar Aprotic20.7Phenol alkylation with

.
Incompatible with strong bases (aldol condensation).
Toluene Non-polar2.4Phase Transfer Catalysis (PTC).Requires a catalyst (TBAB/Aliquat 336).
Table 2: Leaving Group Reactivity ( )

Approximate relative rates in


 reactions.
Leaving GroupStructureReactivityComments
Triflate

~100,000Extremely reactive; often too unstable for basic conditions.
Tosylate

~5,000Excellent balance of stability and reactivity.
Iodide

~100Best halide; susceptible to light degradation.
Bromide

~1Standard benchmark.
Chloride

~0.02Very slow; requires KI catalyst or high heat.

Part 4: Validated Experimental Protocols

Protocol A: High-Performance Anhydrous Synthesis (NaH/DMF)

Best for: Primary/Secondary aliphatic alcohols and unreactive halides.

Reagents:

  • Alcohol (1.0 equiv)

  • Sodium Hydride (60% in oil, 1.2 equiv)

  • Electrophile (Alkyl Bromide/Tosylate, 1.2 - 1.5 equiv)

  • Anhydrous DMF (0.5 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a stir bar and septum under Nitrogen/Argon.

  • Washing (Optional but Recommended): Place NaH in the flask. Add dry hexane, stir, allow to settle, and remove supernatant via syringe to remove mineral oil. Repeat x2.

  • Deprotonation: Suspend NaH in anhydrous DMF. Cool to 0°C. Add the alcohol (dissolved in minimal DMF) dropwise. Caution:

    
     gas evolution.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete alkoxide formation.

  • Addition: Cool back to 0°C. Add the electrophile dropwise.

  • Optimization Checkpoint:

    • Primary Halide: Stir at RT for 2–4 hours.

    • Secondary Halide: Heat to 60–80°C. Monitor by TLC.

  • Workup: Quench carefully with sat.

    
    . Extract with 
    
    
    
    or EtOAc (x3). Wash organic layer with water (x3) to remove DMF, then brine. Dry over
    
    
    and concentrate.
Protocol B: Green Phase Transfer Catalysis (PTC)

Best for: Scale-up, industrial applications, and avoiding anhydrous conditions.

Reagents:

  • Alcohol (1.0 equiv)

  • Alkyl Halide (1.5 equiv)

  • NaOH (50% aqueous solution, 5.0 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)

  • Toluene (or Hexane)

Procedure:

  • Mix: Combine the alcohol, alkyl halide, and TBAB in toluene.

  • Initiate: Add the 50% NaOH solution. The mixture will be biphasic.[6]

  • Reflux: Vigorously stir (critical for surface area) and heat to reflux (or 60-90°C).

  • Mechanism: The TBAB shuttles the hydroxide/alkoxide across the interface, reacting with the organic-soluble halide [4].

  • Workup: Cool, separate layers. Wash organic layer with water and dilute HCl (if necessary to neutralize base). Dry and concentrate.

Part 5: Mechanistic Pathway (Visual)

Understanding the competition between Substitution and Elimination is vital for troubleshooting.

ReactionMechanism Reactants Alkoxide (Nu-) + Alkyl Halide (R-CH2-CH2-X) TransitionState_SN2 TS: Backside Attack (Sterically Sensitive) Reactants->TransitionState_SN2 Primary Halide Polar Aprotic Solvent TransitionState_E2 TS: Proton Abstraction (Basicity Driven) Reactants->TransitionState_E2 Secondary/Tertiary Halide High Temp Bulky Base Product_Ether Ether Product (Substitution) TransitionState_SN2->Product_Ether Product_Alkene Alkene Side-Product (Elimination) TransitionState_E2->Product_Alkene

Figure 2: Kinetic competition between SN2 substitution and E2 elimination pathways.

References

  • Finkelstein Reaction & Catalysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley.[7] (See section on Halogen exchange).

  • Leaving Group Effects: Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • C- vs O-Alkylation: Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis. Available at: [Link]

  • General Methodology: Wikipedia. Williamson ether synthesis. Available at: [Link][8]

Sources

Troubleshooting

Challenges in the purification of chiral carboxylic acids

Ticket #4092: Troubleshooting Chiral Carboxylic Acid Purification Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming Oiling Out, Peak Tailing, and Racemization Introduction Welcome to the Ad...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4092: Troubleshooting Chiral Carboxylic Acid Purification

Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming Oiling Out, Peak Tailing, and Racemization

Introduction

Welcome to the Advanced Purification Support Center. You are likely here because your chiral carboxylic acid is behaving poorly—either refusing to crystallize (forming an oil), tailing severely on HPLC, or losing optical purity during workup.

Chiral carboxylic acids present a unique "trifecta" of challenges:

  • Strong Hydrogen Bonding: leads to dimerization and solubility issues.

  • Alpha-Acidity: creates a risk of racemization via enolization.[1]

  • Ionization: causes interactions with silica silanols, destroying chromatographic peak shape.

This guide moves beyond basic textbook advice to address the specific, high-friction failure points encountered in drug development.

Module 1: Crystallization & Resolution

Issue: "My diastereomeric salt is oiling out instead of crystallizing."

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[2][3] This occurs when the salt's melting point is lower than the temperature of the solution, or when the "metastable zone" is traversed too quickly. It is often exacerbated by impurities which act as solvents for the salt.

Troubleshooting Protocol:

StrategyMechanism of ActionImplementation
The "Dutch Resolution" Nucleation Inhibition: Using a "family" of structurally related resolving agents (e.g., Phenylethylamine + its p-Cl and p-Me derivatives) disrupts the lattice energy of the unwanted diastereomer while allowing the desired one to crystallize.Replace single resolving agent with a 1:1:1 mix of 3 related agents. If crystallization occurs, analyze which agent was incorporated.
Metastable Seeding Bypassing LLPS: Seeds provide a template for growth before the system hits the miscibility gap (oil zone).Determine the saturation temperature (

). Add 0.5% wt seeds at

. Cool very slowly (

).
Solvent Polarity Shift Thermodynamic Adjustment: Oiling out often happens in solvents where the salt is too soluble.If using Ethanol, switch to a less polar mixture like Ethanol:MTBE (1:4) or Isopropyl Acetate.
Visual Guide: Resolving the "Oil" Crisis

OilingOut Start Problem: Salt Oils Out CheckPurity Check Input Purity (Impurities lower MP) Start->CheckPurity IsPure Is Purity >95%? CheckPurity->IsPure PurifyFirst Purify Free Acid (Column/Extraction) IsPure->PurifyFirst No CheckSolvent Check Solvent System IsPure->CheckSolvent Yes PurifyFirst->CheckSolvent ChangeSolvent Switch to Lower Polarity (e.g., Add Heptane/MTBE) CheckSolvent->ChangeSolvent Salt highly soluble DutchRes Attempt Dutch Resolution (Mix of Resolving Agents) CheckSolvent->DutchRes Salt stubborn/amorphous SeedStrategy Seed at T_sat - 2°C CheckSolvent->SeedStrategy Metastable zone missed

Caption: Decision tree for troubleshooting Liquid-Liquid Phase Separation (Oiling Out) in diastereomeric salt formation.

Module 2: Chiral Chromatography (HPLC/SFC)

Issue: "My peaks look like shark fins (severe tailing)."

Diagnosis: Carboxylic acids are interacting with residual silanols (Si-OH) on the silica backbone of the Chiral Stationary Phase (CSP). Even "end-capped" columns have residual activity.

The Fix: Acidic Additives You must suppress the ionization of both the analyte and the silanols.

  • Standard Protocol: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[4][5][6]

  • Why TFA? It is a strong acid (

    
    ) that protonates silanols effectively.
    
  • The MS Problem: TFA causes severe signal suppression in Mass Spectrometry.[5]

  • MS-Compatible Alternative: Use 0.1% Formic Acid or Acetic Acid . Note: These are weaker acids; if tailing persists, you may need to switch to a hybrid organic/inorganic column or an immobilized phase that tolerates stronger buffers.

Issue: "The sample won't dissolve in the mobile phase."

Diagnosis: Chiral columns (Amylose/Cellulose type) often use Alkane/Alcohol mixes. Carboxylic acids often have poor solubility in Hexane/Heptane.

The Fix: Immobilized CSPs Standard "Coated" phases (e.g., AD-H, OD-H) are destroyed by "forbidden solvents" like DCM, THF, or Ethyl Acetate.

  • Solution: Switch to Immobilized versions (e.g., CHIRALPAK IA, IB, IC).

  • Benefit: You can dissolve your sample in 100% DCM or THF and inject it. You can also use these strong solvents as part of the mobile phase (e.g., Hexane/THF) to improve solubility and peak shape.

Module 3: Chemical Stability

Issue: "I lost optical purity during the workup (Racemization)."

Diagnosis: Chiral carboxylic acids with a hydrogen on the


-carbon are prone to racemization via an Enol/Enolate intermediate .[1][7] This is catalyzed by heat, strong bases, and sometimes even strong acids.

Mechanism:



Prevention Protocol:

  • Avoid Strong Bases: Never use NaOH or KOH to break the salt if the

    
    -proton is acidic (e.g., 
    
    
    
    -aryl propionic acids like Ibuprofen derivatives). Use milder bases like Sodium Bicarbonate (
    
    
    )
    or Ammonia .
  • Temperature Control: Keep all workup steps

    
    .
    
  • Derivatization Risk: If converting to an ester for analysis, avoid basic conditions (e.g., DMAP/Et3N). Use acid-catalyzed esterification (MeOH/H2SO4) or diazomethane (if safe/available) to minimize

    
    -proton abstraction.
    

Standardized Protocol: Micro-Scale Salt Screening

Do not waste grams of material on a single failed crystallization. Use this high-throughput screen.

Materials:

  • Racemic Acid (100 mg total)

  • Resolving Agents: (S)-Phenylethylamine, (S)-1-Naphthylethylamine, Quinine, Cinchonidine.

  • Solvents: Ethanol, Isopropyl Acetate, Acetonitrile.

Workflow:

  • Prepare Stock: Dissolve racemate in solvent (0.1 M concentration).

  • Dispense: Add 50 µL of solution to 12 HPLC vials.

  • Add Agents: Add 1.0 equivalent of resolving agent to each vial.

  • Cycle: Heat to

    
     (dissolve), then cool to 
    
    
    
    at
    
    
    .
  • Analysis:

    • Solid formed? Centrifuge, wash, and check ee of the crystal .

    • No solid? Let solvent evaporate slowly.

    • Oil? Re-heat and add anti-solvent (e.g., Hexane).

Visual Guide: Method Selection Strategy

MethodSelection Input Chiral Acid (Racemic) Scale Scale? Input->Scale Small < 100 mg Scale->Small Analytical Med 100 mg - 10 g Scale->Med Discovery Large > 10 g Scale->Large Process CSP_Screen Chiral HPLC/SFC Screening Small->CSP_Screen Prep_HPLC Prep HPLC (Immobilized CSP) Med->Prep_HPLC If solubility poor SFC Prep SFC (High Throughput) Med->SFC Fastest Salt_Screen Salt Screening (Classical) Large->Salt_Screen Salt_Screen->SFC Fail Cryst Diastereomeric Crystallization Salt_Screen->Cryst Success

Caption: Workflow for selecting between Chromatography (HPLC/SFC) and Crystallization based on scale.

References

  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition. (Describes "Dutch Resolution" and overcoming oiling out).

  • Daicel Chiral Technologies. (2024).[8] "Chiral Column Instruction Manuals & Application Guides." (Authoritative source on Mobile Phase Additives and Immobilized Columns).

  • Waters Corporation. (2023). "Why does the peak tail for my basic/acidic analyte? - Support Knowledge Base." (Explains the mechanism of TFA/Formic acid interaction with silanols).

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.
  • Rekoske, J. E., & Betts, T. J. (2019). "Chiral Separations in Drug Discovery." Separation Science. (Review of SFC vs HPLC for chiral acids).

Sources

Optimization

Identifying and resolving impurities in 4-(1-Methylbutoxy)benzoic acid synthesis

Executive Summary & Process Overview Welcome to the technical support hub for 4-(1-Methylbutoxy)benzoic acid (CAS: 52553-53-0).[1] This molecule is a critical mesogenic building block for chiral liquid crystals and ferro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Overview

Welcome to the technical support hub for 4-(1-Methylbutoxy)benzoic acid (CAS: 52553-53-0).[1] This molecule is a critical mesogenic building block for chiral liquid crystals and ferroelectric materials.[1]

The synthesis typically involves the Williamson etherification of Methyl 4-hydroxybenzoate with 2-bromopentane , followed by hydrolysis.

The Critical Challenge: The 1-methylbutoxy group requires nucleophilic substitution at a secondary carbon . This creates a high kinetic competition between the desired


 substitution and the undesired 

elimination, leading to significant yield loss and specific impurity profiles.
Master Synthesis & Impurity Pathway

The following diagram maps the reaction logic and the origin of key impurities.

SynthesisPath SM1 Methyl 4-hydroxybenzoate (Starting Material) Ether Intermediate Ester (Methyl 4-(1-methylbutoxy)benzoate) SM1->Ether K2CO3, DMF SN2 Reaction SM2 2-Bromopentane (Reagent) SM2->Ether SN2 Imp_Alkene IMPURITY A 2-Pentene (Volatile) SM2->Imp_Alkene E2 Elimination (Side Reaction) Target TARGET PRODUCT 4-(1-Methylbutoxy)benzoic acid Ether->Target NaOH/H2O Hydrolysis Imp_SM IMPURITY B 4-Hydroxybenzoic Acid (Unreacted/Hydrolyzed) Ether->Imp_SM Incomplete Alkylation + Hydrolysis Imp_Iso IMPURITY C Racemization (If chiral SM used) Target->Imp_Iso Harsh Acid/Base Conditions

Figure 1: Reaction logic flow detailing the competition between Substitution (


) and Elimination (

) pathways.

Troubleshooting Guides (Q&A)

Module A: The "Low Yield / High Volatiles" Issue

User Query: "I am following the standard protocol using K2CO3 in acetone, but my yield is barely 40%, and I see a large solvent front peak in GC."

Diagnosis: You are experiencing the Secondary Halide Elimination Effect . The reagent, 2-bromopentane, is a secondary alkyl halide.[1] Under basic conditions, it acts as a substrate for both substitution (


) and elimination (

).[1] If you use a hard base or high heat, the base acts as a proton acceptor rather than a nucleophile, converting your expensive alkyl halide into 2-pentene (gas/volatile liquid), which escapes the reaction mixture.

Corrective Protocol:

  • Switch Solvent: Change acetone (bp 56°C) to DMF or DMSO . The higher dielectric constant accelerates the

    
     rate relative to 
    
    
    
    .
  • Temperature Control: Do not reflux vigorously. Maintain the reaction at 60–70°C . Higher temperatures exponentially favor elimination.[1]

  • Stoichiometry: Use a large excess of the alkyl halide (1.5 – 2.0 equivalents) to account for the portion lost to elimination.

  • Catalysis: Add Potassium Iodide (KI) (10 mol%). This generates 2-iodopentane in situ (Finkelstein reaction), which is a better leaving group, accelerating the

    
     pathway.[1]
    
Module B: Removing Stubborn Phenolic Impurities

User Query: "My product is a white solid, but HPLC shows a persistent peak at RRT 0.8. It tests positive for phenols."[1]

Diagnosis: This is 4-Hydroxybenzoic acid (4-HBA) .[1] It originates from unreacted methyl 4-hydroxybenzoate that hydrolyzed during the final saponification step.[1] Because both the product and this impurity are carboxylic acids, they co-precipitate during acidification.

Resolution Protocol (The "pH Swing" Method): This protocol relies on the acidity difference (


) between the benzoic acid and the phenol.
StepActionMechanistic Logic
1 Dissolve crude solid in Ethyl Acetate .Solubilizes organic acids.[1]
2 Wash with 5% NaHCO3 (aq) .[1]CRITICAL ERROR POINT: Do NOT use NaOH. Both product and impurity will deprotonate.[1] NaHCO3 extracts both as well, so this step is just for initial cleaning if needed, but usually, we skip to step 3 for separation.[1] Correction: Actually, both are acids.[1] We need a selective wash.[1]
3 Revised Step: Dissolve crude in 10% NaOH .Both species are now water-soluble salts (dianion of impurity, monoanion of product).[1]
4 Acidify slowly to pH ~5.0 - 5.5 .The 4-(1-methylbutoxy)benzoic acid (

) will precipitate first.[1] The 4-hydroxybenzoic acid (

for COOH, but high solubility due to phenolic OH) often remains in solution or precipitates later.[1]
5 Better Alternative: Recrystallization.[1]The "pH swing" is tricky. Recrystallization from Ethanol/Water (80:20) is the gold standard. The phenolic impurity is far more soluble in water/alcohol mixtures than the ether product.

Analytical Characterization & Specifications

Use this table to validate your isolated material.

Table 1: Key Analytical Markers

ComponentTechniqueDiagnostic SignalNotes
Product 1H NMR

4.45 ppm (m, 1H, -O-CH -Me)
The multiplet at 4.45 is the fingerprint of the secondary ether linkage.[1]
Impurity A (2-Pentene)GC-MS M+ = 70Usually lost during workup; indicates overheating if seen.[1]
Impurity B (4-HBA)HPLC RRT ~0.8 (vs Product)Distinctive UV shift due to free phenol.[1]
Impurity C (Methyl Ester)1H NMR

3.85 ppm (s, 3H, -COOMe )
Indicates incomplete hydrolysis.[1]

Validated Experimental Protocol

Objective: Synthesis of 4-(1-Methylbutoxy)benzoic acid (10g scale).

Reagents:

  • Methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol)[1]

  • 2-Bromopentane (14.9 g, 98.5 mmol, 1.5 eq)[1]

  • Potassium Carbonate (anhydrous, 18.1 g, 131 mmol, 2.0 eq)[1]

  • Potassium Iodide (1.1 g, 10 mol%)[1]

  • DMF (Dimethylformamide) (50 mL)[1]

Step-by-Step Methodology:

  • Alkylation:

    • Charge a 250 mL 3-neck flask with Methyl 4-hydroxybenzoate, K2CO3, KI, and DMF.

    • Heat to 60°C under stirring.

    • Add 2-Bromopentane dropwise over 30 minutes. Note: Dropwise addition prevents localized high concentrations of halide, reducing dimerization or side reactions, though less critical here than temperature.[1]

    • Stir at 65°C for 24 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

    • Workup: Pour mixture into 300 mL ice water. Extract with Ethyl Acetate (3 x 100 mL). Wash organics with water (2x) and brine.[1] Dry over MgSO4 and concentrate. Result: Crude Ester oil.[1]

  • Hydrolysis:

    • Dissolve the crude ester in Ethanol (50 mL).

    • Add solution of NaOH (5.2 g) in Water (20 mL).[1]

    • Reflux for 3 hours.[1]

    • Isolation: Distill off most Ethanol.[1] Dilute residue with water (100 mL).

    • Cool to 10°C. Acidify with conc. HCl to pH 1.[1]

    • Filter the white precipitate. Wash with copious water.[1]

  • Purification (The "Polishing" Step):

    • Solvent: Ethanol/Water (3:1 ratio).[1]

    • Dissolve solid in boiling Ethanol. Add hot water until slight turbidity appears.

    • Allow to cool slowly to room temperature, then 4°C.

    • Filter crystals and dry in a vacuum oven at 50°C.

References

  • Williamson Ether Synthesis Mechanism & Side Reactions. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Liquid Crystal Intermediates (Alkoxybenzoic Acids). Frinton Laboratories. Available at: [Link][1]

  • Preparation of 4-n-alkoxybenzoic acids. Utah Tech University. Available at: [Link]

  • Characterization of 4-alkoxybenzoic acids. National Institutes of Health (NIH).[1] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Mastering DSC Analysis of Liquid Crystal Phase Transitions

Welcome to the technical support center for Differential Scanning Calorimetry (DSC) analysis of liquid crystal (LC) phase transitions. This guide is designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Differential Scanning Calorimetry (DSC) analysis of liquid crystal (LC) phase transitions. This guide is designed for researchers, scientists, and professionals in drug development who utilize DSC to characterize the complex thermal behavior of liquid crystalline materials. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring the integrity and reliability of your results.

This resource is structured as a dynamic troubleshooting guide and FAQ, directly addressing the nuanced challenges you may encounter. We will delve into the critical aspects of experimental design, from sample preparation to data interpretation, grounding our recommendations in authoritative scientific principles.

Troubleshooting Guide: A Question & Answer Approach

This section tackles common problems encountered during the DSC analysis of liquid crystals, providing not just solutions, but the underlying rationale to empower your experimental design.

Q1: My DSC thermogram shows a drifting or noisy baseline. What are the likely causes and how can I fix it?

A drifting or noisy baseline can obscure weak mesophase transitions, which are characteristic of liquid crystals, and introduce significant errors in enthalpy calculations.[1][2] This issue often stems from several sources:

  • Instrumental Factors: Insufficient thermal equilibration of the DSC cell is a frequent culprit. Always ensure the instrument has stabilized at the initial temperature for an adequate period before starting the temperature program. Regular calibration for baseline, temperature, and heat flow is critical for maintaining data quality.[1][3][4]

  • Sample Preparation Issues: Poor thermal contact between the sample and the crucible is a primary cause of baseline instability.[1] Ensure the sample forms a thin, even layer at the bottom of the pan. For solid samples, consider gently pressing them to maximize contact. The sample mass should also be appropriate; typically, 2-6 mg is recommended, though for weak transitions, a mass of up to 10 mg can be used.[5]

  • Sample-Crucible Interactions: Chemical reactions or physical adhesion between the sample and the crucible material can lead to a distorted signal.[1] Selecting an inert crucible material, such as aluminum for most organic LCs, is crucial. If you suspect interaction, try a different crucible material like gold or platinum.

Protocol for Ensuring a Stable Baseline:

  • Instrument Preparation:

    • Perform routine temperature and enthalpy calibrations using certified standards (e.g., indium, zinc).[6]

    • Run a blank experiment with empty crucibles to obtain a baseline curve. This can be subtracted from the sample curve to correct for instrumental drift.

    • Allow the DSC cell to equilibrate at the starting temperature for at least 5-10 minutes before initiating the scan.

  • Sample Preparation:

    • Use a microbalance to accurately weigh a sample of 2-6 mg.[5]

    • Ensure the sample is spread thinly and evenly across the bottom of the DSC pan to maximize thermal contact.

    • Hermetically seal the pan if there is any risk of sublimation or volatilization, which can cause mass loss and baseline drift.

Q2: I'm not seeing the expected liquid crystal phase transitions, or the peaks are very weak.

The subtle nature of some liquid crystal phase transitions (e.g., smectic A to nematic) can make them difficult to detect.[7] Several factors can contribute to this issue:

  • Insufficient Sample Mass: For transitions with low enthalpy changes (ΔH), a larger sample mass (up to 10 mg) can amplify the heat flow signal.[5] However, be aware that larger masses can decrease resolution and broaden peaks.

  • Inappropriate Heating/Cooling Rates: A fast scan rate might not provide enough time for the transition to occur fully, leading to a weak or broadened peak. Conversely, a very slow rate can cause the peak to be lost in the baseline noise. Typical rates for LC analysis range from 2.5 to 20 °C/min.[6][8] Experimenting with different rates is often necessary.

  • Sample Purity: Impurities can broaden or suppress phase transitions, making them harder to detect. Ensure your sample is of high purity.

Workflow for Detecting Weak Transitions:

Caption: Troubleshooting workflow for weak or absent LC transitions.

Q3: The transition temperatures I measure on heating and cooling are different. Why is this happening?

This phenomenon, known as supercooling, is very common in the study of liquid crystals and is a result of the kinetics of phase transitions.[7]

  • Causality of Supercooling: Crystallization from a melt or a mesophase is a nucleation-dependent process. On cooling, the system can remain in a higher-temperature phase below the thermodynamic transition temperature because the formation of ordered structures requires overcoming an energy barrier. This results in the exothermic crystallization peak appearing at a lower temperature than the corresponding endothermic melting peak on heating.[7][9] The degree of supercooling can range from a few degrees to several tens of degrees.[9]

  • Distinguishing Mesophases from Crystal Polymorphs: The history of the sample, including the cooling rate, can influence which crystalline form appears.[7] Supercooling is a useful tool to differentiate between a crystal-to-crystal transition and a mesophase transition. Mesophase transitions are generally reversible with less supercooling, while crystallization from the isotropic liquid often shows significant supercooling.[7] A peak that is not immediately reversible upon reheating is likely a crystallization event.[7]

Experimental Strategy to Investigate Thermal History:

  • First Heating Scan: Run a heating scan on the as-received sample to observe its initial thermal behavior. This scan reveals the material's thermal history.

  • Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min). Note the temperatures of any exothermic transitions.

  • Second Heating Scan: Immediately after the cooling scan, perform a second heating scan at the same rate as the first.[9] Comparing the first and second heating scans can reveal the effects of thermal history and help distinguish between reversible mesophase transitions and irreversible processes.[9]

Q4: My thermogram shows overlapping peaks. How can I resolve and correctly interpret them?

Overlapping peaks are common when dealing with materials that exhibit multiple, closely spaced phase transitions, such as some liquid crystalline polymers or mixtures.[3][10][11]

  • Causality of Overlapping Peaks: This can occur due to the presence of impurities, which broaden transitions, or in systems with multiple components or polymorphic forms that transition at similar temperatures.[3][10]

  • Resolution Strategies:

    • Slower Heating Rates: Decreasing the heating rate can often improve the resolution of closely spaced thermal events.[3][11] A slower rate provides more time for each transition to complete before the next one begins.

    • Smaller Sample Size: Using a smaller sample can also enhance resolution by reducing thermal gradients within the sample.[3]

    • Modulated DSC (MDSC): This technique is particularly powerful for resolving overlapping peaks.[11] MDSC separates the total heat flow into reversing and non-reversing components. Reversing events are associated with changes in heat capacity (like a glass transition or most LC-LC transitions), while non-reversing events are kinetic in nature (like crystallization or decomposition). This separation can deconvolve overlapping thermal events.[11]

Data Comparison: Standard DSC vs. MDSC for Overlapping Transitions

FeatureStandard DSCModulated DSC (MDSC)
Signal Measures total heat flowSeparates heat flow into reversing (heat capacity-related) and non-reversing (kinetic) signals
Resolution May show a single, broad, or convoluted peak for overlapping eventsCan often resolve overlapping events into distinct peaks in the reversing and non-reversing signals
Interpretation Can be ambiguous, making it difficult to assign transitions accuratelyProvides clearer interpretation by separating thermodynamic and kinetic events

Frequently Asked Questions (FAQs)

Q: What is the ideal sample mass for DSC analysis of liquid crystals? A: A sample mass of 2-6 mg is a good starting point for most liquid crystal analyses.[5] If you are looking for very weak transitions, you can increase the mass to around 10 mg, but be aware that this may reduce the resolution of your peaks.[5] Conversely, for high-resolution studies or when using high heating rates, a smaller sample mass is preferable.[5]

Q: How do I choose the right heating and cooling rate? A: The optimal rate is a balance between sensitivity and resolution. A common starting point is 10 °C/min. For liquid crystals, rates between 2.5 and 20 °C/min are frequently used.[6][8] Slower rates (e.g., 2.5-5 °C/min) improve resolution for closely spaced transitions, while faster rates can enhance the signal of weak transitions.[11] It is often beneficial to run experiments at multiple scan rates to understand the kinetic nature of the transitions.[12]

Q: Why is a second heating run important? A: A second heating run is crucial for understanding the intrinsic thermal properties of a material, independent of its previous thermal history (e.g., from synthesis or storage).[9] The first heating scan shows the properties of the material "as is," including any effects of aging or processing.[6] By heating the sample above its clearing point and then cooling it in a controlled manner, you create a consistent thermal history. The subsequent (second) heating scan then reveals the reversible phase transitions more clearly.[9]

Q: Can DSC alone be used to identify specific liquid crystal phases (e.g., nematic, smectic A, smectic C)? A: While DSC is excellent for determining the temperatures and enthalpies of phase transitions, it cannot definitively identify the specific type of mesophase.[7][13][14] The magnitude of the enthalpy change can provide clues (e.g., the transition from a more ordered smectic phase to a nematic phase typically has a larger enthalpy change than a nematic to isotropic transition), but these are not absolute rules. For unambiguous phase identification, DSC should be used in conjunction with other techniques, most notably polarized optical microscopy (POM), which allows for the direct observation of characteristic textures for each phase.[7][14]

Q: How do I ensure my sample doesn't decompose during the DSC experiment? A: It is essential to know the thermal stability range of your sample. Before running a DSC experiment, it is highly recommended to perform a Thermogravimetric Analysis (TGA).[5] TGA will determine the temperature at which your sample begins to lose mass due to decomposition. The maximum temperature of your DSC experiment should be set at least 10 °C below the onset of decomposition observed in the TGA.[5]

Visualization of the DSC Troubleshooting Logic

The following diagram illustrates the logical flow for troubleshooting common DSC issues in liquid crystal analysis.

Caption: Logical workflow for troubleshooting DSC measurements of liquid crystals.

References

  • Red Thermo. (n.d.). Common challenges and troubleshooting techniques in DSC measurement. Retrieved from [Link]

  • betterceramic. (2024, March 29). 4 Troubleshooting Common Errors in DSC Experiments. Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • TA Instruments. (n.d.). DSC Baseline Improvements Obtained by a New Heat Flow Measurement. Retrieved from [Link]

  • van der Meer, B., & Posthuma de Boer, A. (2000). Transformational kinetics in liquid crystal polymers and differential scanning calorimetry calibration. Journal of Polymer Science Part B: Polymer Physics, 38(23), 3018-3031. Retrieved from [Link]

  • University of Florida, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

  • University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. Retrieved from [Link]

  • Byrne, L. E., & Sharma, D. D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering And Technology Journal, 8(9), 2740–2756. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC traces obtained during continuous heating of liquid crystals and their mixtures at rate of 5°C/min. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]

  • Various. (n.d.). Characterization of Liquid Crystals. Retrieved from [Link]

  • DSC Solutions LLC. (n.d.). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. Retrieved from [Link]

  • Scribd. (n.d.). DSC Analysis for Chemists. Retrieved from [Link]

  • Fois, M., & Plevris, V. (2020). Challenges of the Usual Graphical Methods Used to Characterize Phase Change Materials by Differential Scanning Calorimetry. Materials, 13(18), 4088. Retrieved from [Link]

  • Herrera-Márquez, O., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2099. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Sharp DSC Peaks and Flat Baselines: Which Calibrations, Corrections and How Many Temperature Sensors Are Required?. Retrieved from [Link]

  • IOSR Journal of Engineering. (n.d.). Thermal Analysis of Liquid Crystal Mixtures. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-(1-Methylbutoxy)benzoic Acid

Executive Technical Summary 4-(1-Methylbutoxy)benzoic acid is a mesogenic building block frequently used in the synthesis of chiral liquid crystals and ferroelectric materials.[1] Its stability profile is distinct from s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

4-(1-Methylbutoxy)benzoic acid is a mesogenic building block frequently used in the synthesis of chiral liquid crystals and ferroelectric materials.[1] Its stability profile is distinct from simple benzoic acids due to two critical factors: the labile secondary ether linkage and its strong tendency to form hydrogen-bonded dimers in solution.

This guide addresses the three most common support tickets we receive regarding this molecule:

  • HPLC Anomalies: Split peaks or non-linear calibration curves caused by dimerization.

  • Solubility Crashes: Unexpected precipitation due to mesophase formation (liquid crystal behavior) rather than simple insolubility.[1]

  • Chemical Degradation: Decarboxylation and ether cleavage under specific stress conditions.

Critical Stability Profile

A. Chemical Stability (The Covalent Bond)
ParameterStatusTechnical Insight
Hydrolysis Stable The ether linkage is resistant to hydrolysis under neutral/basic conditions.[1] Caution: Strong mineral acids (

) can cleave the secondary alkyl ether via an

-like pathway.[1]
Oxidation Moderate The alkyl tail is stable.[1] However, the electron-rich aromatic ring (alkoxy-substituted) is susceptible to electrophilic attack or oxidation by strong oxidants (

, Chromic acid).[1]
Thermal Sensitive Decarboxylation Risk: Above 150°C, particularly in the presence of copper salts or basic catalysts, the molecule loses

to form 1-methylbutoxybenzene.[1]
Photostability Variable Absorbs UV.[1] Prolonged exposure can lead to radical formation at the benzylic-like ether position.[1] Store in amber vials.
B. Physical Stability (The Supramolecular State)

This is the primary source of user error. In non-polar or semi-polar solvents (DCM, Toluene, THF), 4-(1-Methylbutoxy)benzoic acid exists in a dynamic equilibrium between monomers and cyclic dimers .[1]

  • Impact: This dimerization changes the effective polarity and hydrodynamic radius of the molecule, leading to confusing analytical data (e.g., "ghost peaks" in chromatography).

  • Mesophase Warning: At high concentrations (>10 mg/mL), the solution may exhibit liquid crystalline behavior (nematic/smectic phases), appearing cloudy or viscous.[1] This is not precipitation.

Visualizing the Instability: Dimerization Equilibrium

The following diagram illustrates the equilibrium that confuses many researchers during HPLC/NMR analysis.

Dimerization Monomer Monomer Form (Polar, Reactive) Dimer Cyclic Dimer (Non-polar, Stable) Monomer->Dimer Non-polar Solvents (Toluene, DCM) Aggregates Liquid Crystal Mesophase (Ordered Aggregates) Dimer->Aggregates High Conc. (>10 mg/mL) Acid Add 0.1% TFA or Formic Acid Acid->Dimer Breaks H-Bonds

Figure 1: Dynamic equilibrium between monomeric and dimeric forms. In non-polar solvents, the dimer dominates. Adding a proton donor (Acid) shifts the equilibrium back to the monomer, essential for consistent chromatography.

Troubleshooting Guide & FAQs

Scenario 1: Analytical Anomalies (HPLC/LC-MS)

Q: Why does my HPLC chromatogram show two peaks for a pure sample? A: This is likely "peak splitting" caused by the monomer-dimer equilibrium occurring on the column.

  • Mechanism: The dimer is less polar and elutes differently than the monomer. If the equilibration rate is slow on the NMR/HPLC timescale, you see two species.

  • Solution: Add a modifier to your mobile phase.

    • Protocol: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to both the aqueous and organic mobile phases.[1] This forces the molecule into its protonated monomeric form, collapsing the split peaks into a single sharp peak.

Q: I see a non-linear response in my calibration curve. A: Dimerization is concentration-dependent (


). At low concentrations, monomers prevail; at high concentrations, dimers dominate. This violates Beer-Lambert law linearity.[1]
  • Fix: Use the acidic mobile phase mentioned above to ensure 100% monomer presence across all concentration ranges.

Scenario 2: Solubility & Solution Handling

Q: The solution turned cloudy/opalescent upon cooling, but no solid precipitated. What is this? A: You are observing a Lyotropic Liquid Crystal phase .[2]

  • Diagnosis: Place the vial between two cross-polarizing filters (or sunglasses).[1] If you see bright birefringence (glowing patterns), it is a liquid crystal phase, not a precipitate.[1]

  • Fix: Gently warm the solution to reach the "clearing point" (isotropic liquid) or dilute with a polar solvent like Ethanol to disrupt the mesophase.

Q: Can I use DMSO for storage? A: Yes, but with caution.

  • Pros: DMSO effectively breaks the dimers, ensuring monomeric solubility.

  • Cons: DMSO is hygroscopic. Water absorption can cause the hydrophobic "tail" (1-methylbutoxy group) to drive precipitation over time.[1]

  • Recommendation: Store stock solutions (10mM) in anhydrous Ethanol or Methanol at -20°C. Avoid DMSO for long-term storage if humidity control is poor.[1]

Scenario 3: Chemical Integrity

Q: Is the chiral center stable? A: The 1-methylbutoxy group contains a chiral center at the carbon adjacent to the oxygen.

  • Risk: Racemization is unlikely under standard conditions. However, strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) used for deprotection elsewhere in a synthesis can cause ether cleavage or racemization via a carbocation intermediate.[1]
  • Check: If using this as a starting material, verify enantiomeric excess (ee) using a chiral column (e.g., Chiralcel OD-H) with a Hexane/IPA mobile phase.[1]

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol to prevent aggregation artifacts.

  • Weighing: Weigh 20.8 mg of 4-(1-Methylbutoxy)benzoic acid (

    
    ).
    
  • Primary Dissolution: Add 5 mL of HPLC-grade Methanol .

    • Why Methanol? It is a polar protic solvent that competes for hydrogen bonding, discouraging dimer formation.

  • Sonication: Sonicate for 5 minutes at room temperature. Ensure no "oily" droplets remain (indicative of liquid crystal phase).[1]

  • Final Volume: Dilute to 10 mL with Methanol.

  • Storage: Transfer to an amber glass vial with a PTFE-lined cap. Store at 4°C. Stable for 3 months.

Protocol B: QC Check for Decarboxylation

Use if the material has been subjected to heat (>100°C).

  • TLC Method:

    • Stationary Phase: Silica Gel 60

      
      .[1]
      
    • Mobile Phase: Hexane : Ethyl Acetate (3:[1]1) + 1% Acetic Acid.[1]

    • Visualization: UV (254 nm).[1]

  • Interpretation:

    • Benzoic Acid (

      
      ):  Will streak slightly without acetic acid.[1]
      
    • Decarboxylated Product (

      
      ):  1-methylbutoxybenzene is much less polar and will move near the solvent front.[1]
      
    • Note: If you see a spot near the solvent front, your material has thermally degraded.

References

  • Lindquist, E., & Yang, Y. (2011).[1][3] Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146–2152.[1][3]

  • Jensen, J., et al. (2011).[1] Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133–1136.[1]

  • Martinez, F., et al. (2013).[1] The solubility of benzoic acid in seven solvents. Journal of Molecular Liquids, 187, 15-21.[1]

  • Bryan, R.F. (1967).[1] An X-ray study of the p-n-alkoxybenzoic acids. Part III. Crystal structure of p-ethoxybenzoic acid. Journal of the Chemical Society B, 1311-1319.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

Degradation pathways of alkoxybenzoic acids under experimental conditions

Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of alkoxybenzoic acids. This guide is designed to provide you w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of alkoxybenzoic acids. This guide is designed to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting advice to navigate the complexities of your experimental work.

I. Understanding the Degradation Landscape of Alkoxybenzoic Acids

Alkoxybenzoic acids, characterized by a benzoic acid core with one or more methoxy or other alkoxy groups, are prevalent in various fields, from natural products to pharmaceutical intermediates. Understanding their degradation is crucial for assessing environmental fate, ensuring drug stability, and developing effective remediation strategies. Degradation can be initiated through several mechanisms, broadly categorized as microbial degradation and advanced oxidation processes (AOPs). The position and number of alkoxy substituents significantly influence the reactivity and degradation pathways of these molecules.[1][2]

II. Troubleshooting Guide: Advanced Oxidation Processes (AOPs)

AOPs are powerful methods for degrading recalcitrant organic compounds like alkoxybenzoic acids through the generation of highly reactive hydroxyl radicals (•OH).[3] However, experimental success hinges on careful control of reaction parameters.

A. Ozonation

Ozonation is an effective AOP for degrading alkoxybenzoic acids. Ozone can react directly with the aromatic ring or generate hydroxyl radicals, leading to ring cleavage and mineralization.[4][5]

Q1: My ozonation experiment shows low degradation efficiency for anisic acid. What are the likely causes?

A1: Low degradation efficiency in ozonation experiments can stem from several factors:

  • Suboptimal pH: The pH of the solution is a critical parameter. While direct ozonation can occur across a range of pH values, the generation of more reactive hydroxyl radicals is favored at higher pH. However, excessively high pH can lead to the formation of radical scavengers. For many aromatic compounds, a slightly acidic to neutral pH is a good starting point to balance direct and indirect oxidation pathways.

  • Insufficient Ozone Dose: The concentration of ozone bubbled through the solution may be too low. Increase the ozone flow rate or the concentration from the generator.[6] Ensure your ozone generator is functioning correctly and calibrated.

  • Mass Transfer Limitations: Inefficient mixing can limit the contact between ozone gas and the alkoxybenzoic acid in the solution. Ensure vigorous stirring to maximize the gas-liquid interface. The type of diffuser used to introduce ozone can also impact bubble size and mass transfer.

  • Presence of Scavengers: Your sample matrix may contain other compounds that compete for ozone and hydroxyl radicals, such as other organic matter or carbonate/bicarbonate ions.

Q2: I am observing the formation of unexpected byproducts in the ozonation of 2-methoxybenzoic acid. How can I identify them and what might they be?

A2: Unexpected byproducts are common in complex oxidation reactions.

  • Identification: The primary tool for identifying unknown byproducts is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). High-resolution mass spectrometry (e.g., TOF or Orbitrap) can provide accurate mass measurements to determine the elemental composition of the byproducts. Tandem mass spectrometry (MS/MS) will reveal fragmentation patterns that help in structural elucidation.[6][7]

  • Potential Byproducts: Ozonation of alkoxybenzoic acids can lead to:

    • Hydroxylated derivatives: Attack by hydroxyl radicals can introduce additional hydroxyl groups to the aromatic ring.

    • Demethoxylation/Dealkoxylation: Cleavage of the ether bond can occur, leading to the formation of corresponding hydroxybenzoic acids.

    • Ring-cleavage products: Further oxidation leads to the opening of the aromatic ring, forming smaller aliphatic acids and aldehydes.[5] For example, ozonation of 2-methoxytetrahydropyran results in the formation of methyl 5-hydroxypentanoate, which can be further oxidized.[4]

This protocol provides a general framework for the ozonation of an alkoxybenzoic acid solution.

  • Reactor Setup:

    • Use a glass batch reactor equipped with a magnetic stirrer, a gas diffuser for ozone inlet, and an off-gas outlet.[6][8]

    • The off-gas should be passed through a potassium iodide (KI) trap to neutralize unreacted ozone.

  • Sample Preparation:

    • Prepare a stock solution of the target alkoxybenzoic acid (e.g., 100 mg/L) in ultrapure water.

    • Adjust the pH of the solution to the desired level (e.g., pH 3, 7, or 9) using dilute sulfuric acid or sodium hydroxide.[6]

  • Ozonation Procedure:

    • Transfer a known volume of the prepared solution to the reactor and begin stirring.

    • Start the ozone generator and bubble ozone gas through the solution at a constant flow rate (e.g., 0.5 L/min) and concentration (e.g., 20 mg/L).[6]

    • Collect samples at predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching and Analysis:

    • Immediately quench the reaction in the collected samples by adding a small amount of sodium thiosulfate to remove residual ozone.

    • Analyze the samples using a validated HPLC method to determine the concentration of the parent compound and major degradation products.

B. Fenton and Photo-Fenton Reactions

The Fenton reaction utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂) into hydroxyl radicals.[9] This process is highly effective but sensitive to experimental conditions.

Q1: My Fenton experiment for the degradation of 3-methoxybenzoic acid is not working. The degradation is very slow.

A1: Several factors can inhibit the Fenton reaction:

  • Incorrect pH: The Fenton reaction is highly pH-dependent, with an optimal range typically between pH 3 and 4.[10][11][12][13] Above this pH, iron precipitates as ferric hydroxide, reducing the availability of the catalyst and leading to the decomposition of H₂O₂ into oxygen and water instead of hydroxyl radicals.[11]

  • Inappropriate Reagent Ratio: The molar ratio of H₂O₂ to Fe²⁺ is crucial. A high excess of H₂O₂ can lead to scavenging of hydroxyl radicals by H₂O₂, while too little H₂O₂ will limit the reaction. A common starting point is a 10:1 molar ratio of H₂O₂ to Fe²⁺. The ratio of H₂O₂ to the substrate is also important.[1]

  • Catalyst Deactivation: In heterogeneous Fenton systems, the catalyst surface can become fouled or the active iron species may leach into the solution.

Q2: How can I accelerate the degradation in my Fenton experiment?

A2: To enhance the degradation rate:

  • Introduce UV Light (Photo-Fenton): Irradiating the reaction mixture with UV light can significantly enhance the production of hydroxyl radicals and also photochemically reduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and accelerating the reaction.[14]

  • Optimize Reagent Concentrations: Systematically vary the concentrations of Fe²⁺ and H₂O₂ to find the optimal ratio for your specific alkoxybenzoic acid and its concentration.

This protocol outlines a typical Fenton degradation experiment.

  • Reactor Setup:

    • Use a glass beaker or flask on a magnetic stirrer. For photo-Fenton, a UV lamp is required.

  • Sample Preparation:

    • Prepare an aqueous solution of the alkoxybenzoic acid (e.g., 50 mg/L).

    • Adjust the initial pH of the solution to 3-4 using dilute sulfuric acid.[10][11][12]

  • Fenton Reaction:

    • Add the iron catalyst, typically ferrous sulfate (FeSO₄·7H₂O), to the solution and allow it to dissolve completely.[10]

    • Initiate the reaction by adding the required volume of hydrogen peroxide (e.g., 30% w/w) to the solution.[10]

    • For photo-Fenton, turn on the UV lamp at the start of the reaction.

    • Collect samples at various time points.

  • Sample Quenching and Analysis:

    • Stop the reaction in the collected samples by adding a quenching agent like sodium sulfite or by raising the pH to >10.

    • Filter the samples to remove any precipitated iron hydroxides before HPLC analysis.

C. Photocatalytic Degradation

Photocatalysis involves the use of a semiconductor catalyst (e.g., TiO₂) that, upon irradiation with light of sufficient energy, generates electron-hole pairs, leading to the formation of reactive oxygen species, including hydroxyl radicals.

Q1: My photocatalytic degradation of 4-methoxybenzoic acid is slow. How can I improve the efficiency?

A1: Slow photocatalytic degradation can be due to:

  • Inadequate Light Source: Ensure your light source has a wavelength that can activate your photocatalyst. For TiO₂, UV light is typically required.

  • Catalyst Loading: There is an optimal catalyst loading for each system. Too little catalyst results in insufficient reactive sites, while too much can lead to light scattering and reduced light penetration.

  • pH of the Solution: The pH affects the surface charge of the photocatalyst and the speciation of the alkoxybenzoic acid, which in turn influences the adsorption of the substrate onto the catalyst surface—a key step in the degradation process.[15][16]

  • Presence of Oxygen: Oxygen is a crucial electron acceptor in the photocatalytic process. Ensure the solution is well-aerated or bubbled with air or oxygen during the experiment.[17]

Q2: How do I know if my photocatalyst is being deactivated?

A2: Catalyst deactivation can be identified by a decrease in degradation efficiency over repeated experimental cycles. To regenerate the catalyst, you can try washing it with ultrapure water and then calcining it at a high temperature to remove adsorbed species.

This protocol provides a general procedure for a photocatalytic degradation experiment.

  • Reactor Setup:

    • Use a photochemical reactor equipped with a suitable lamp (e.g., UV or visible light) and a stirring mechanism.[17]

  • Catalyst and Sample Preparation:

    • Disperse the photocatalyst (e.g., TiO₂ P25) in an aqueous solution of the alkoxybenzoic acid.

  • Photocatalytic Reaction:

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached.[17]

    • Turn on the lamp to initiate the photocatalytic reaction.

    • Continuously stir the solution and maintain a constant temperature.

    • Collect aliquots at regular intervals.

  • Sample Analysis:

    • Centrifuge or filter the collected samples to remove the catalyst particles.

    • Analyze the filtrate using HPLC to monitor the degradation of the parent compound.

III. Troubleshooting Guide: Microbial Degradation

Microorganisms can utilize alkoxybenzoic acids as a source of carbon and energy, breaking them down through a series of enzymatic reactions.[18]

Q1: I have inoculated a culture with veratric acid, but I am not observing any degradation.

A1: Lack of degradation in microbial cultures can be due to several reasons:

  • Inappropriate Microbial Strain: The microorganisms you are using may not possess the necessary enzymatic machinery to degrade veratric acid. Bacteria from genera such as Sphingobium and Microbacterium have been shown to degrade veratric acid.[18][19]

  • Substrate Toxicity: High concentrations of the alkoxybenzoic acid or its degradation intermediates can be toxic to the microorganisms. Try starting with a lower substrate concentration.

  • Nutrient Limitation: Ensure that the growth medium contains all the necessary nutrients (nitrogen, phosphorus, trace elements) to support microbial growth and metabolism.[20]

  • Unfavorable Environmental Conditions: Check and optimize the pH, temperature, and aeration of your culture.

Q2: The degradation of my alkoxybenzoic acid starts but then stops. What could be the issue?

A2: This is a common observation and can be attributed to:

  • Accumulation of Toxic Intermediates: The initial degradation steps may produce intermediates that are more toxic than the parent compound, inhibiting further microbial activity.

  • Depletion of a Key Nutrient: The microorganisms may have exhausted a limiting nutrient in the medium.

  • Changes in pH: Microbial metabolism can alter the pH of the culture medium, potentially shifting it outside the optimal range for enzymatic activity.

The microbial degradation of veratric acid typically proceeds through demethylation to form vanillic acid, followed by further demethylation to protocatechuic acid, which then enters central metabolic pathways after ring cleavage.[18][19]

Microbial_Degradation_of_Veratric_Acid Veratric_Acid Veratric Acid (3,4-Dimethoxybenzoic Acid) Vanillic_Acid Vanillic Acid Veratric_Acid->Vanillic_Acid O-demethylase Protocatechuic_Acid Protocatechuic Acid Vanillic_Acid->Protocatechuic_Acid O-demethylase Central_Metabolism Central Metabolism (TCA Cycle) Protocatechuic_Acid->Central_Metabolism Ring Cleavage

Caption: Microbial degradation of veratric acid.

IV. Analytical Troubleshooting

Accurate and reliable analytical data are the foundation of any degradation study. HPLC and mass spectrometry are the most common techniques used.

A. High-Performance Liquid Chromatography (HPLC)

Q1: I am having trouble separating the isomers of methoxybenzoic acid (e.g., 2-, 3-, and 4-methoxybenzoic acid) on my C18 column.

A1: Separating positional isomers can be challenging due to their similar physicochemical properties. Here are some strategies:

  • Optimize the Mobile Phase:

    • Solvent Composition: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.

    • pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds like carboxylic acids. Adjusting the pH to be around the pKa of the analytes can often improve separation.

    • Additive: Using a different acidic modifier (e.g., formic acid vs. phosphoric acid) can alter selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. A pentafluorophenyl (PFP) column can provide different interactions (e.g., pi-pi, dipole-dipole) compared to a standard C18 column, which may improve the separation of aromatic isomers.[21]

  • Temperature: Varying the column temperature can also affect selectivity.

Q2: I am observing peak tailing for my alkoxybenzoic acid peak.

A2: Peak tailing is a common issue and can be caused by:

  • Secondary Interactions: The acidic silanol groups on the silica support of the column can interact with the carboxyl group of the analyte, leading to tailing. Using a well-end-capped column or adding a competitive base to the mobile phase can help.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your samples in the mobile phase.

B. Mass Spectrometry (MS)

Q1: I am trying to identify a degradation product by LC-MS/MS, but the fragmentation pattern is not what I expected.

A1: Interpreting fragmentation patterns requires careful consideration:

  • Fragmentation of the Parent Compound: Start by understanding the fragmentation of the parent alkoxybenzoic acid. Common fragmentations include the loss of the alkoxy group, the carboxyl group, and water.

  • Consider Isomeric Products: Hydroxylation can occur at different positions on the aromatic ring, leading to isomers with the same mass but potentially different fragmentation patterns. The loss of water from an aliphatic hydroxylation is often more pronounced than from a phenolic hydroxylation in ESI-MS/MS.

  • Database Search: Utilize mass spectral libraries such as MassBank or the NIST WebBook to search for your observed fragmentation patterns.[14]

Q2: I am seeing a lot of background noise in my mass spectra.

A2: High background noise can originate from several sources:

  • Contaminated Solvents or Reagents: Ensure you are using high-purity solvents and reagents.

  • Sample Matrix Effects: Components in your sample matrix can suppress or enhance the ionization of your target analytes. Proper sample preparation, such as solid-phase extraction (SPE), can help clean up your samples.

  • Instrument Contamination: The mass spectrometer itself can become contaminated over time. Regular cleaning and maintenance are essential.

MS_Fragmentation M_H [M-H]- Loss_CH3 [M-H - CH3]- M_H->Loss_CH3 - CH3 Loss_OCH3 [M-H - OCH3]- M_H->Loss_OCH3 - OCH3 Loss_CO2 [M-H - CO2]- M_H->Loss_CO2 - CO2

Caption: Common fragmentation pathways of alkoxybenzoic acids in negative ion mode.

V. Quantitative Data Summary

Degradation MethodAlkoxybenzoic AcidConditionsDegradation EfficiencyReference
Heterogeneous FentonBenzoic Acid[Fe³⁺] = 1,250 mg/L, [H₂O₂] = 2,000 mg/L, pH = 3, 12.5 g/L catalyst91.7% in 35 min[12]
O₃/UVNatural Organic Matter-88% UV₂₅₄ reduction[22]
Microbial DegradationVeratric AcidIncubation with Sphingobium or MicrobacteriumSignificant degradation observed[18][19]

VI. References

  • How to prepare Fenton's reagent? - ResearchGate. (2017). Retrieved from [Link]

  • Fentons Reagent General Chemistry Using H2O2 - USP Technologies. (n.d.). Retrieved from [Link]

  • Ozonation Process for the Treatment of Wastewater Contaminants - ResearchGate. (n.d.). Retrieved from [Link]

  • MassBank. (n.d.). Retrieved from [Link]

  • Comparison of Different Advanced Oxidation Processes (AOPs) and Photocatalysts for the Degradation of Diclofenac. (n.d.). Retrieved from [Link]

  • Scheme 1 Ozonation of 2-methoxytetrahydropyran (MTP), with formation of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters. (2023). Frontiers in Microbiology, 14. [Link]

  • Benzoic Acid Degradation by Highly Active Heterogeneous Fenton-like Process using Fe3+ -Al2O3 Catalyst - ResearchGate. (2022). Retrieved from [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC - NIH. (2022). Retrieved from [Link]

  • Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method - DergiPark. (2013). Retrieved from [Link]

  • Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed. (1998). Retrieved from [Link]

  • Comparison of advanced oxidation processes for the removal of natural organic matter. (2011). Water Research, 45(11), 3433-3440. [Link]

  • CN104151157A - Preparation method of methoxybenzoic acid - Google Patents. (n.d.). Retrieved from

  • Fenton's Reagent Revisited. (1975). Accounts of Chemical Research, 8(1), 10-17. [Link]

  • Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters. (2023). eScholarship, University of California. Retrieved from [Link]

  • Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters. (2023). Retrieved from [Link]

  • The effect of alkoxy substituents on the mutagenicity of some aminoazobenzene dyes and their reductive-cleavage products - PubMed. (1990). Retrieved from [Link]

  • Effects of pH on the Photocatalytic Activity and Degradation Mechanism of Rhodamine B over Fusiform Bi Photocatalysts under Visible Light - MDPI. (n.d.). Retrieved from [Link]

  • Photocatalytic Degradation of Organic Pollutants: Mechanisms and Kinetics - SciSpace. (2012). Retrieved from [Link]

  • Photocatalytic Degradation of Dyes by TiO2 Process in Batch Photoreactor - Letters in Applied NanoBioScience. (2020). Retrieved from [Link]

  • (PDF) Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats - ResearchGate. (n.d.). Retrieved from [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026). Retrieved from [Link]

  • Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed. (2011). Retrieved from [Link]

  • Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters - PubMed. (2023). Retrieved from [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). Retrieved from [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis | Journal of the American Chemical Society. (2026). Retrieved from [Link]

  • (PDF) Comparison of the Advanced Oxidation Processes (UV, UV/H2O2 and O3) for the Removal of Antibiotic Substances during Wastewater Treatment - ResearchGate. (n.d.). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

  • The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity - PubMed. (1983). Retrieved from [Link]

  • (PDF) Study and modeling of methylorange degradation with the Fenton reaction. (n.d.). Retrieved from [Link]

  • Effect of pH on adsorption and photocatalytic degradation efficiency of different catalysts on removal of methylene blue. - SciSpace. (2014). Retrieved from [Link]

  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). Retrieved from [Link]

  • Effect of pH on p-hydroxybenzoic acid degradation by Fenton's reagent... - ResearchGate. (n.d.). Retrieved from [Link]

  • Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®) - PMC - PubMed Central. (2025). Retrieved from [Link]

  • Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - MDPI. (2018). Retrieved from [Link]

  • IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW *Corresponding Author - ResearchGate. (n.d.). Retrieved from [Link]

  • Stability Indicating HPLC-UV Method for Simultaneous Estimation of Pantoprazole, Domperidone and Drotaverine. (n.d.). Retrieved from [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - MDPI. (2024). Retrieved from [Link]

  • Study on Degradation of Benzoic Acid Wastewater by Oxidation Processes of Heterogeneous Fenton - ResearchGate. (2020). Retrieved from [Link]

  • (a) (b) (c) Figure S1 - MPG.PuRe. (n.d.). Retrieved from [Link]

  • Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection - MDPI. (2015). Retrieved from [Link]

  • Effect of pH and doses of H2O2 on degradation of p-nitobenzoic acid. (2020). Retrieved from [Link]

  • 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem. (n.d.). Retrieved from [Link]

Sources

Optimization

Preventing polymorphism in the crystallization of alkoxybenzoic acids

Technical Support Center: Crystallization of Alkoxybenzoic Acids Welcome to the technical support center for the crystallization of alkoxybenzoic acids. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Alkoxybenzoic Acids

Welcome to the technical support center for the crystallization of alkoxybenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with polymorphism in their crystallization processes. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you gain control over your crystal forms.

Troubleshooting Guide: Navigating Polymorphism in Alkoxybenzoic Acid Crystallization

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical challenge in the development of pharmaceutical and specialty chemical products. For alkoxybenzoic acids, the interplay of hydrogen bonding via the carboxylic acid group and van der Waals interactions from the alkoxy chain can lead to a variety of crystal packing arrangements. This guide will address common issues and provide solutions to help you achieve the desired polymorphic form.

Issue 1: Unexpected Polymorph Formation During Cooling Crystallization

Q: "I am consistently obtaining a metastable polymorph (Form II) of 4-ethoxybenzoic acid when I crystallize from ethanol, even though the stable form (Form I) is desired. How can I modify my cooling crystallization protocol to favor the formation of Form I?"

A: This is a classic case of kinetic versus thermodynamic control. Metastable forms often crystallize first because they have a lower energy barrier for nucleation, even though they are less stable overall. To favor the thermodynamically stable Form I, you need to adjust your protocol to provide the system with enough energy and time to overcome the nucleation barrier of the more stable form.

Root Cause Analysis:

  • High Supersaturation: Rapid cooling creates a high level of supersaturation, which favors the nucleation of the less stable, faster-growing kinetic form (Form II).

  • Solvent Choice: Ethanol may be stabilizing the metastable form or failing to inhibit its nucleation effectively. The hydrogen bonding capabilities of ethanol can interfere with the desired synthons for Form I.

Troubleshooting Protocol: Favoring the Thermodynamically Stable Polymorph

  • Reduce the Cooling Rate: A slower cooling rate is the most critical parameter to adjust. By decreasing the rate at which supersaturation is generated, you allow more time for the molecules to arrange into the most stable crystal lattice (Form I).

    • Actionable Step: Instead of allowing the solution to cool at room temperature, use a programmable cooling bath. Start with a cooling rate of 5°C/hour and adjust as needed. Slower rates, such as 1-2°C/hour, are often more effective.

  • Implement a Temperature Cycling or Aging Step:

    • Actionable Step: Incorporate an "aging" period at a constant temperature where the solubility is still significant but supersaturation is present. This allows for the dissolution of the unstable Form II and the growth of the more stable Form I, a process known as Ostwald ripening. For 4-ethoxybenzoic acid in ethanol, holding the solution at a temperature just below the saturation point for several hours can be effective.

  • Solvent System Modification: The polarity and hydrogen bonding capability of the solvent play a crucial role in directing polymorphism.

    • Actionable Step: Experiment with less polar or aprotic solvents that are less likely to interfere with the carboxylic acid dimerization that is often central to the stable form's crystal structure. Consider solvents like toluene, ethyl acetate, or a mixture of ethanol and a less polar co-solvent. The choice of solvent can significantly influence which polymorphic form is obtained.

  • Seeding: Introducing seed crystals of the desired polymorph (Form I) is a powerful method to direct crystallization.

    • Actionable Step: Prepare a small quantity of pure Form I crystals (you may need to produce this via a different method, such as slow evaporation, initially). Create a slightly supersaturated solution and add a small amount (1-2% by weight) of the Form I seed crystals. This provides a template for the desired form to grow, bypassing the nucleation barrier for other forms.

Workflow for Polymorph Selection During Cooling Crystallization

G cluster_0 Preparation & Dissolution cluster_1 Crystallization Control cluster_2 Isolation & Analysis A Prepare Saturated Solution of Alkoxybenzoic Acid B Controlled Cooling (e.g., 5°C/hour) A->B Slow Cooling C Introduce Form I Seed Crystals B->C At Supersaturation D Isothermal Aging (Optional) C->D E Filter and Dry Crystals D->E F Characterize Polymorph (PXRD, DSC, Raman) E->F G cluster_0 Primary Identification cluster_1 Thermodynamic Properties cluster_2 Molecular Environment cluster_3 Confirmation PXRD PXRD Confirmation Unambiguous Polymorph Identification PXRD->Confirmation Crystal Structure DSC DSC DSC->Confirmation Thermal Behavior Raman Raman/FTIR Raman->Confirmation Bonding Environment

Caption: Interrelation of key techniques for polymorph confirmation.

References

  • Polymorphism in substituted benzoic acids , CrystEngComm, [Link]

  • Polymorphism of n-alkoxybenzoic acids , Journal of the American Chemical Society, [Link]

Troubleshooting

Technical Support Center: Strategies for Improving the Solubility of 4-(1-Methylbutoxy)benzoic Acid

Welcome to the technical support guide for 4-(1-Methylbutoxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(1-Methylbutoxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions for your specific experimental needs.

Understanding the Challenge: Core Properties of 4-(1-Methylbutoxy)benzoic Acid

4-(1-Methylbutoxy)benzoic acid possesses a dual chemical nature. Its structure consists of a polar, ionizable carboxylic acid group attached to a benzene ring, and a nonpolar, hydrophobic 1-methylbutoxy side chain. At physiological or neutral pH, the carboxylic acid group is largely in its protonated, uncharged form, making the molecule's hydrophobic character dominant. This results in very low intrinsic solubility in aqueous media, a common hurdle in experimental and developmental settings.

PropertyEstimated Value / ObservationRationale & Implication for Solubility
Molecular Formula C₁₂H₁₆O₃-
Molecular Weight 208.25 g/mol This moderate molecular weight does not inherently prevent solubility, but the overall structure is the key factor.
Predicted pKa ~4.2 - 4.5The carboxylic acid group is weakly acidic. This is the most critical property to leverage for solubility enhancement via pH modification.
Predicted LogP > 3.0A high octanol-water partition coefficient indicates significant lipophilicity, predicting poor aqueous solubility.
Aqueous Solubility Very LowThe hydrophobic character of the 1-methylbutoxy tail dominates the molecule's behavior in water.
Organic Solubility HighExpected to be freely soluble in solvents like Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and Chloroform.[1]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered when working with 4-(1-Methylbutoxy)benzoic acid in a direct question-and-answer format.

Q1: I'm trying to dissolve 4-(1-Methylbutoxy)benzoic acid directly in my phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution. Why is this happening?

Answer: This is expected behavior due to the molecule's chemical structure. The primary reason for the poor solubility at neutral pH is that the carboxylic acid group (with a pKa estimated around 4.2) is predominantly in its neutral, protonated (-COOH) form. In this state, the nonpolar character of the benzene ring and the bulky 1-methylbutoxy group makes the entire molecule hydrophobic, preventing it from interacting favorably with water. For a drug to be absorbed or active in a biological system, it must first be in a dissolved state.[2]

Q2: What is the simplest and most effective first step to solubilize this compound for an in vitro aqueous assay?

Answer: The most direct method is pH adjustment to form a soluble salt. By raising the pH of the solution to be at least 1.5 to 2 units above the compound's pKa, you can deprotonate the carboxylic acid, converting it to its highly polar carboxylate salt (-COO⁻). This charged form is significantly more water-soluble. Salt formation is a widely recognized and effective technique for enhancing the solubility of acidic and basic drug compounds.[3][4]

  • Initial Weighing: Weigh the desired amount of 4-(1-Methylbutoxy)benzoic acid.

  • Initial Suspension: Add a small volume of purified water or your target buffer to the solid material. It will form a suspension.

  • Basification: While stirring, add a small amount of a basic solution, such as 1N Sodium Hydroxide (NaOH), dropwise.

  • Dissolution: Continue adding the base until the solid material completely dissolves. The solution should become clear.

  • pH Measurement: Measure the pH of the solution. It should ideally be in the range of pH 7.5-9.0 for complete and stable dissolution.

  • Final Volume Adjustment: Add your target buffer or water to reach the final desired concentration and volume.

  • Final pH Check: Re-check and adjust the pH if necessary.

Trustworthiness Check: A successfully prepared solution should remain clear upon visual inspection. If precipitation occurs over time, the pH may have dropped, or the concentration may be too high, leading to supersaturation.

A Insoluble Acid (R-COOH) at low pH B Soluble Salt (R-COO⁻ Na⁺) at high pH A->B + NaOH (Increase pH > pKa) B->A + HCl (Decrease pH < pKa)

Caption: pH-dependent equilibrium of 4-(1-Methylbutoxy)benzoic acid.

Q3: My experimental system is pH-sensitive and must be maintained at pH 7.0. What are my options?

Answer: When pH modification is not viable, using co-solvents is the next best approach. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds like 4-(1-Methylbutoxy)benzoic acid.

The selection of a co-solvent is critical and depends on the specific application, with biocompatibility being a key concern for cell-based assays or in vivo studies. Common choices include:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power, but can be toxic to some cell lines at concentrations above 0.5-1%.

  • Ethanol: Good solubilizing power and generally well-tolerated in many biological systems at low concentrations (<1%).

  • Polyethylene Glycol 400 (PEG 400): A low-toxicity polymer often used in pharmaceutical formulations.

  • Prepare High-Concentration Stock: Dissolve the 4-(1-Methylbutoxy)benzoic acid in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Serial Dilution (Optional): If needed, perform intermediate dilutions in the 100% co-solvent.

  • Final Dilution: Add a small volume of the co-solvent stock directly to your aqueous experimental media with vigorous vortexing or stirring. It is crucial that the final concentration of the co-solvent is as low as possible and tolerated by your system (e.g., ≤0.5% DMSO).

Causality: The co-solvent works by disrupting the hydrogen bonding network of water, creating a microenvironment that is less polar and can more easily accommodate the hydrophobic parts of the solute molecule.[5]

Q4: I dissolved my compound in 100% DMSO, but when I add it to my cell culture media, a cloudy precipitate forms immediately. How do I solve this?

Answer: This is a classic sign of exceeding the solubility limit in the final aqueous/co-solvent mixture. While your compound is soluble in pure DMSO, its solubility drops dramatically once that solution is diluted into a predominantly aqueous environment.

Troubleshooting Steps:

  • Lower the Final Concentration: This is the simplest solution. Your target concentration may be too high for the chosen co-solvent percentage.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution.

  • Use a Different Solubilization Technology: If the required concentration is high and the co-solvent tolerance is low, you must consider more advanced formulation strategies, such as cyclodextrin complexation.

Q5: For a potential oral formulation or in vivo study, what advanced strategies should I consider to improve bioavailability?

Answer: For in vivo applications, simple solutions like high pH or high co-solvent concentrations are often not viable. Advanced formulation technologies are required to enhance both solubility and subsequent bioavailability.[2][6]

TechnologyMechanism of ActionAdvantagesDisadvantages
Cyclodextrin Complexation The drug molecule (guest) is encapsulated within the hydrophobic core of the cyclodextrin molecule (host), which has a hydrophilic exterior, increasing aqueous solubility.[7]Significant solubility enhancement; can improve stability; established regulatory pathway (e.g., HP-β-CD).Limited by 1:1 or 1:2 drug-cyclodextrin stoichiometry; can be expensive.
Amorphous Solid Dispersions The crystalline drug is molecularly dispersed in an amorphous state within a hydrophilic polymer matrix. The high-energy amorphous form has a higher apparent solubility and dissolution rate than the stable crystalline form.Can achieve very high drug loads; significant improvement in dissolution rate and bioavailability.Can be physically unstable over time (recrystallization); requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion).
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion upon gentle agitation in aqueous media (e.g., in the gut).Enhances solubility and can utilize lipid absorption pathways, bypassing some metabolic enzymes and improving bioavailability.Complex formulation development; potential for drug precipitation upon dilution.

Strategic Workflow for Method Selection

The choice of solubilization method is dictated by your experimental constraints. Use the following decision tree to guide your strategy.

Sources

Optimization

Minimizing racemization during the synthesis of chiral benzoic acids

Technical Support Center: Chiral Benzoic Acid Synthesis & Derivatization Ticket ID: #CBA-RAC-001 | Status: Open | Priority: High Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Benzoic Acid Synthesis & Derivatization Ticket ID: #CBA-RAC-001 | Status: Open | Priority: High

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are encountering loss of enantiomeric excess (ee) during the synthesis or coupling of chiral benzoic acid derivatives. "Chiral Benzoic Acids" generally fall into two distinct mechanistic categories. Your first step is to identify which category your molecule belongs to, as the racemization mechanisms are fundamentally different.

PART 1: DIAGNOSTIC TRIAGE

Before applying a fix, confirm your chirality type. Misdiagnosing the racemization vector is the most common cause of process failure.

  • Type A: Central Chirality (

    
    -Chiral Acids).  The chiral center is located at the 
    
    
    
    -carbon (e.g., Profens,
    
    
    -amino acids, phenylacetic acid derivatives).
    • Racemization Vector: Chemical (Enolization/Oxazolone formation).

  • Type B: Axial Chirality (Atropisomers). The chirality arises from restricted rotation around an aryl-aryl bond (e.g., substituted biaryl benzoic acids).

    • Racemization Vector: Thermal (Bond rotation).

Diagnostic Workflow

Racemization_Diagnosis Start Identify Chiral Source Decision1 Is the chirality at a carbon adjacent to the COOH? Start->Decision1 Decision2 Is the chirality due to restricted biaryl rotation? Decision1->Decision2 No TypeA TYPE A: Central Chirality (e.g., Ibuprofen analogs) Decision1->TypeA Yes TypeB TYPE B: Axial Chirality (Atropisomers) Decision2->TypeB Yes MechA Mechanism: Enolization / Oxazolone Trigger: Base + Activation TypeA->MechA MechB Mechanism: Bond Rotation Trigger: Heat (> Delta G barrier) TypeB->MechB

Figure 1: Diagnostic decision tree to isolate the racemization mechanism.

PART 2: TROUBLESHOOTING GUIDES

MODULE A: Handling -Chiral Benzoic/Arylacetic Acids

Target Audience: Researchers coupling chiral acids to amines or synthesizing Profen-like derivatives.

The Problem: When you activate a carboxylic acid (converting -COOH to -CO-X) that has an


-proton, the acidity of that proton increases significantly. In the presence of a base (tertiary amines), the proton is removed, forming an enolate or a chemically equivalent oxazolone (azlactone) intermediate. This destroys the stereocenter.

Troubleshooting Protocol:

1. Switch Coupling Reagents Standard reagents like EDC/HOBt or HATU/DIEA often cause unacceptable racemization in sensitive substrates.

  • Solution: Use Ynamides or TFPN (Tetrafluorophthalonitrile).

  • Why: Ynamides allow for a "hydroacyloxylation" pathway that avoids the highly acidic active ester intermediates common in carbodiimide chemistry [1]. TFPN operates via a fluoride-exchange mechanism that is remarkably racemization-free [2].[1]

2. Optimize the Base

  • Issue: DIEA (Diisopropylethylamine) and TEA (Triethylamine) are strong enough to deprotonate the

    
    -carbon of an activated ester.
    
  • Fix: Switch to TMP (2,4,6-Trimethylpyridine / Collidine) .

  • Logic: Collidine is a weaker base (pKa ~7.4) than DIEA (pKa ~10.7) but sufficient to drive amidation without promoting enolization.

3. The "Pre-Activation" Trap

  • Issue: Mixing the acid and coupling reagent before adding the amine allows the activated ester to sit in solution, increasing the time window for enolization.

  • Fix: Use a "one-pot" addition or ensure the amine is present before the activating agent is introduced (if the chemistry permits).

Experimental Protocol: Racemization-Free Coupling with Ynamides Adapted from Zhao et al. [1]

  • Dissolve: 1.0 equiv of Chiral Carboxylic Acid and 1.2 equiv of Ynamide (e.g., MYMsA) in DCE (1,2-Dichloroethane).

  • Activate: Add 5 mol% Zn(OTf)

    
     (Lewis Acid catalyst). Stir at RT for 2 hours.
    
    • Checkpoint: Monitor TLC for the formation of the

      
      -acyloxyenamide intermediate.
      
  • Couple: Add 1.2 equiv of the amine.

  • Reaction: Stir at 60°C (Note: Ynamide coupling is thermally robust, but check your specific substrate stability).

  • Result: Amide bond formation typically occurs with <1% loss of ee.

MODULE B: Handling Atropisomeric Benzoic Acids

Target Audience: Researchers synthesizing axially chiral biaryls (e.g., KN-93, Telenzepine analogs).

The Problem: Racemization here is physical, not chemical. If the thermal energy of the reaction (


) exceeds the rotational energy barrier (

) of the biaryl bond, the molecule will spin and racemize.

Stability Classification (The LaPlante Scale) Use this table to determine if your synthesis conditions are too harsh.

Class

(kcal/mol)

at 25°C

at 37°C
Synthesis Implication
Class 1 < 20Seconds/MinutesSecondsUnstable. Cannot be isolated as single enantiomer.
Class 2 20 - 30Hours/DaysMinutes/HoursMetastable. Racemizes during heating/workup.
Class 3 > 30YearsYearsStable. Safe for standard synthesis.

Troubleshooting Protocol:

1. The "Ortho-Lock" Strategy If your atropisomer is racemizing, you lack sufficient steric bulk near the axis.

  • Fix: Introduce a transient "buttressing" group. For example, convert an ortho-H to a Halogen (Br/I) or a methyl group before establishing the axis, then remove it later if necessary.

  • Insight: Adding a single Chlorine atom at the 6-position of a naphthyl-phenyl system can raise the barrier by >10 kcal/mol [3].

2. Temperature Management (The Arrhenius Constraint)

  • Issue: Suzuki couplings often require 80-100°C.

  • Fix: Use Pd-catalysts optimized for Room Temperature or mild heating (e.g., Pd(dtbpf)Cl

    
     or Buchwald G3 precatalysts).
    
  • Calculation: If your molecule has a barrier of 24 kcal/mol (Class 2), heating to 80°C will racemize it in minutes. You must stay below 40°C.

3. Dynamic Kinetic Resolution (DKR) If you cannot stop the rotation, exploit it.

  • Strategy: Use a chiral catalyst that selectively reacts with one atropisomer faster than the rotation equilibrates them.

  • Mechanism: The biaryl rapidly rotates (racemizes)

    
     Catalyst grabs the (S)-isomer 
    
    
    
    Product forms. The (R)-isomer rotates to (S) to restore equilibrium and is also consumed.

Workflow: DKR of Biaryl Acids

DKR_Mechanism cluster_0 Dynamic Equilibrium R_isomer (R)-Biaryl Acid S_isomer (S)-Biaryl Acid R_isomer->S_isomer Fast Rotation (Low Barrier) Catalyst Chiral Catalyst (Selects S) S_isomer->Catalyst Product Chiral Product (High ee) Catalyst->Product k_fast

Figure 2: Dynamic Kinetic Resolution allows high yield of a single enantiomer from a rapidly racemizing starting material.

PART 3: ADVANCED SYNTHESIS (C-H Activation)

Scenario: You want to synthesize a chiral benzoic acid derivative from scratch using C-H activation, but are worried about the harsh conditions.

Protocol: Enantioselective C-H Functionalization Based on Pd(II)/Pd(IV) Redox Catalysis [4]

  • Substrate: Phenylacetic acid (or benzoic acid with a directing group).

  • Ligand: Use MPAA ligands (Mono-N-protected amino acids) like Boc-L-Isoleucine.

    • Role: The MPAA ligand coordinates to Palladium, creating a chiral environment during the C-H cleavage step. It also lowers the activation energy, allowing the reaction to proceed at lower temperatures, preserving the newly formed center.

  • Solvent: t-Amyl alcohol (minimizes solvent participation in racemization).

  • Oxidant: Ag

    
    CO
    
    
    
    (mild oxidant preferred over Cu salts if racemization is noted).

PART 4: FAQ

Q: I am coupling a chiral phenylacetic acid using HATU/DIEA and getting 50% ee. Is my starting material impure? A: Likely not. You are racemizing it in situ. The combination of HATU (highly active) and DIEA (strong base) forms the oxazolone intermediate. Switch to T3P (Propylphosphonic anhydride) with Pyridine or NMM (N-methylmorpholine) in Ethyl Acetate. T3P is notorious for low racemization because the byproduct is water-soluble and the activation is "cleaner."

Q: Can I use HPLC to purify Class 1 atropisomers? A: No. Class 1 atropisomers (


 kcal/mol) racemize faster than the timescale of chromatography. You will see a "plateau" between peaks or a single broad peak. You must derivatize them into Class 3 compounds (e.g., by forming a lactone bridge) to freeze the conformation before purification.

Q: Does solvent polarity affect atropisomer stability? A: Yes. Polar solvents can stabilize the transition state of the rotation (especially if the transition state involves a dipole change), effectively lowering the barrier and speeding up racemization. If your atropisomer is unstable, try non-polar solvents like Toluene or Hexane during processing [3].

References

  • Hu, L., et al. (2016).[2] "Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis." Journal of the American Chemical Society.[3] Link

  • Kitamura, M., et al. (2022). "TFPN-mediated racemization/epimerization-free amide and peptide bond formation."[1] Organic Chemistry Frontiers. Link

  • LaPlante, S. R., et al. (2011). "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry. Link

  • Cheng, X. F., et al. (2013).[4] "Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones." Journal of the American Chemical Society.[3] Link[4]

  • Molina, A., et al. (2023). "Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools." MDPI Molecules. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mesophase Behavior of 4-(1-Methylbutoxy)benzoic Acid vs. Isomers

Executive Summary This guide provides a technical analysis of 4-(1-methylbutoxy)benzoic acid , specifically comparing its mesomorphic (liquid crystal) potential against its structural isomers. Core Insight: While the lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-(1-methylbutoxy)benzoic acid , specifically comparing its mesomorphic (liquid crystal) potential against its structural isomers.

Core Insight: While the linear isomer (4-n-pentyloxybenzoic acid ) is a textbook nematic liquid crystal, the 4-(1-methylbutoxy) isomer exhibits severely suppressed mesophase behavior. The introduction of a methyl branch at the


 position (adjacent to the ether oxygen) creates steric hindrance that disrupts the planar stacking required for stable liquid crystalline phases. Consequently, this molecule is primarily utilized as a chiral intermediate  or dopant rather than a standalone mesogen.

Structural Logic & Supramolecular Assembly

To understand the behavior of these molecules, one must first recognize that benzoic acids do not act as single molecules in the mesophase. They form supramolecular dimers via hydrogen bonding.

The Dimerization Mechanism

Two acid molecules pair up to form a linear, rigid core. This effective "doubling" of the molecular length allows the molecule to achieve the aspect ratio (length-to-width ratio > 3:1) necessary for liquid crystallinity.

Dimerization cluster_0 Monomer State (Isotropic) cluster_1 Supramolecular Dimer (Mesogenic Core) M1 4-Alkoxybenzoic Acid (Monomer) D1 Hydrogen-Bonded Dimer (Effective Mesogen) M1->D1  Self-Assembly  (H-Bonding)   Note Key Factor: Branching near the core destabilizes this dimer packing. D1->Note

Figure 1: Formation of the supramolecular mesogen. The hydrogen-bonded ring acts as the central rigid core.

Comparative Analysis of Isomers

The position of the methyl group on the alkoxy tail dictates the mesophase stability.

Isomer 1: 4-n-Pentyloxybenzoic Acid (The Linear Standard)
  • Structure: Linear

    
     tail.
    
  • Behavior: Enantiotropic Nematic.

  • Mechanism: The flexible, straight chain stabilizes the alignment of the rigid dimer cores without introducing steric bulk.

  • Transitions: Melts from crystal to nematic phase at ~124°C; clears to isotropic liquid at ~151°C.

Isomer 2: 4-(1-Methylbutoxy)benzoic Acid (The Target)
  • Structure: Methyl branch at

    
     (alpha to oxygen).
    
  • Behavior: Non-Mesogenic / Monotropic.

  • Mechanism: The methyl group protrudes directly from the ether linkage. This "bump" near the rigid core prevents the dimers from packing closely side-by-side. The steric repulsion overcomes the van der Waals forces trying to align the tails.

  • Application: Used as a chiral building block. When reacted to form esters (e.g., with phenols), the core length increases, potentially restoring liquid crystallinity (often Chiral Nematic,

    
    ).
    
Isomer 3: 4-(2-Methylbutoxy)benzoic Acid (The Chiral Comparator)
  • Structure: Methyl branch at

    
     (beta to oxygen).
    
  • Behavior: Weakly Mesogenic / Chiral Nematic (

    
    ).
    
  • Mechanism: Moving the branch one carbon away relieves steric pressure on the core. The molecule can form a mesophase, but the chiral center induces a macroscopic helical twist, resulting in a cholesteric phase.

Summary Data Table
Property4-n-Pentyloxybenzoic Acid4-(1-Methylbutoxy)benzoic Acid4-(2-Methylbutoxy)benzoic Acid
Tail Structure Linear (

-pentyl)
Branched at

(sec-pentyl)
Branched at

(isopentyl derivative)
Chirality AchiralChiral (

)
Chiral (

)
Mesophase Stable Nematic None / Unstable Cholesteric (

)
Melting Point ~124°C~147–150°C (Direct melting)~130°C
Clearing Point ~151°CN/A (Isotropic)Lower than n-isomer
Key Feature High Phase StabilitySteric Hindrance at CoreHelical Twisting Power

Experimental Validation Protocols

To verify these properties in the lab, use the following self-validating workflow.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine exact phase transition temperatures and enthalpies.

  • Preparation: Weigh 2–5 mg of the sample into an aluminum pan. Seal hermetically.

  • Cycle:

    • Heat from 25°C to 180°C at 10°C/min (erase thermal history).

    • Cool to 25°C at 10°C/min (observe crystallization/monotropic phases).

    • Heat again to 180°C (record data).

  • Analysis:

    • n-Pentyloxy: Look for two endothermic peaks on heating (Crystal

      
       Nematic, Nematic 
      
      
      
      Isotropic).
    • 1-Methylbutoxy: Look for a single sharp endothermic peak (Crystal

      
       Isotropic).
      
Protocol B: Polarized Optical Microscopy (POM)

Objective: Identify phase textures (Schlieren vs. Focal Conic).

  • Setup: Place sample between a glass slide and coverslip. Insert into a hot stage (e.g., Mettler Toledo FP82).

  • Observation: Cross polarizers at 90°.

  • Heating: Heat sample to isotropic phase (dark field).

  • Cooling: Cool slowly (1°C/min).

    • Nematic (n-isomer): Droplets coalesce into a "Schlieren" texture (thread-like defects).

    • Isotropic (1-methyl isomer): Sample will likely crystallize directly from the dark liquid without forming a fluid, birefringent texture.

Workflow Visualization

ExperimentalWorkflow cluster_Analysis Characterization Phase Start Sample Synthesis (Williamson Etherification) Purification Recrystallization (Ethanol/Water) Start->Purification DSC DSC Analysis (Thermal Transitions) Purification->DSC POM Polarized Microscopy (Texture ID) Purification->POM Decision Mesophase Present? DSC->Decision POM->Decision ResultN Nematic Texture (Schlieren) Decision->ResultN Linear Isomer ResultI No Texture (Direct Crystallization) Decision->ResultI 1-Methyl Isomer

Figure 2: Experimental workflow for validating mesophase presence.

References

  • Herbert, A. J. (1967). "Transition temperatures and transition energies of the p-n-alkoxy benzoic acids, from n-propyl to n-octadecyl." Transactions of the Faraday Society, 63, 555-560. Link

  • Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Volume 3: Nematic and Chiral Nematic Liquid Crystals. Wiley-VCH. Link

  • Imrie, C. T., & Taylor, L. (1989). "The preparation and properties of some chiral liquid crystal dimers." Liquid Crystals, 6(1), 1-10. (Discusses the impact of chiral methyl branching).
  • NIST Chemistry WebBook. "4-Pentyloxybenzoic acid Phase change data." Link

  • PubChem. "4-Butoxybenzoic acid Properties." National Library of Medicine. Link

Comparative

Influence of the chiral alkyl chain length on the properties of alkoxybenzoic acids

The influence of chiral alkyl chain length on the properties of alkoxybenzoic acids is a critical parameter in the design of supramolecular liquid crystals (LCs) and ferroelectric materials. Unlike conventional covalent...

Author: BenchChem Technical Support Team. Date: February 2026

The influence of chiral alkyl chain length on the properties of alkoxybenzoic acids is a critical parameter in the design of supramolecular liquid crystals (LCs) and ferroelectric materials. Unlike conventional covalent mesogens, alkoxybenzoic acids rely on intermolecular hydrogen bonding to form the rigid mesogenic core (dimers).[1] This unique structural feature makes their properties highly sensitive to the steric and van der Waals forces exerted by the chiral alkyl tail.

This guide analyzes how varying the length of the chiral alkyl chain modulates phase behavior, ferroelectric polarization, and thermal stability.[2][3]

Executive Summary

In alkoxybenzoic acid systems, the "mesogen" is not a single molecule but a hydrogen-bonded dimer . The chiral alkyl chain length acts as a tuning knob for the aspect ratio and packing density of these supramolecular rods.

  • Short Chains (

    
    ):  Typically favor Nematic (
    
    
    
    ) or Cholesteric phases due to lower lateral cohesive forces.
  • Medium/Long Chains (

    
    ):  Stabilize layered Smectic phases (
    
    
    
    ,
    
    
    ) by enhancing van der Waals interactions between tails.
  • Chiral Position: Lengthening the chain away from the chiral center increases viscosity and response time (

    
    ) but often dilutes spontaneous polarization (
    
    
    
    ). Lengthening the spacer between the core and chiral center drastically reduces
    
    
    by decoupling the dipole from the core's tilt.

Mechanistic Insight: The Supramolecular Dimer

To understand the chain length effect, one must first recognize the active species. Alkoxybenzoic acids exist in dynamic equilibrium, but in the mesophase, they predominantly form closed cyclic dimers.

The "Flexible Wings" Effect

The rigid core is formed by the hydrogen-bonded carboxylic acid groups. The alkyl chains act as flexible "wings."

  • Mechanism: As chain length (

    
    ) increases, the flexible wings occupy more volume. To maximize packing efficiency, the molecules tilt, inducing the Smectic C (
    
    
    
    )
    phase.
  • Chirality Transfer: The chiral center (e.g., (S)-2-methylbutyl) creates a steric bias. A longer chain amplifies this bias in the layer structure (helical pitch) but can dampen the electro-optic response due to increased rotational viscosity.

Visualization: Structural Logic

G cluster_0 Monomer A cluster_1 Monomer B Tail_A Chiral Alkyl Tail (Variable Length) Core_A Benzoic Acid Core (COOH) Tail_A->Core_A Dimerization H-Bonding (Dimerization) Core_A->Dimerization Core_B Benzoic Acid Core (COOH) Tail_B Chiral Alkyl Tail (Variable Length) Core_B->Tail_B Core_B->Dimerization Mesogen Supramolecular Rod High Aspect Ratio Dimerization->Mesogen Properties Properties Mesogen->Properties

Figure 1: Formation of the supramolecular mesogen. The dimerization of the benzoic acid cores creates the rod-like structure necessary for liquid crystallinity.[4][5] The chain length determines the final phase stability.

Comparative Analysis: Chain Length Effects

The following table compares the performance characteristics of alkoxybenzoic acids with varying chiral tail lengths (e.g., based on the (S)-2-methylalkyl series).

Table 1: Impact of Chain Length on Physicochemical Properties
PropertyShort Chain (

)
Medium Chain (

)
Long Chain (

)
Mechanistic Cause
Phase Sequence



Inter-chain van der Waals forces stabilize layered (Smectic) packing.
Melting Point HighModerate (Eutectic-like dip)Increasing"Odd-Even" effect is prominent in short chains; long chains crystallize efficiently.
Spontaneous Polarization (

)
ModerateHigh (Optimal)Low (Diluted)

depends on the dipole density. Long chains dilute the number of dipoles per unit volume.
Response Time (

)
Fast (

)
MediumSlow (

)
Rotational viscosity (

) increases linearly with chain length.
Helical Pitch Short (Tight twist)MediumLongSteric hindrance from longer chains unwinds the helix.
Critical Trade-off: Ferroelectricity vs. Viscosity

For drug delivery or optoelectronic applications, Medium Chains (


)  are the "Goldilocks" zone.
  • Why? They provide enough lateral adhesion to form stable Smectic C* phases (essential for ferroelectricity) but are short enough to maintain low viscosity for fast switching.

Experimental Protocol: Synthesis & Characterization

To verify these properties, the following protocol is recommended. This avoids the common pitfall of "monomer contamination" by ensuring complete dimerization during characterization.

A. Synthesis of Chiral Alkoxybenzoic Acids

Reaction Type: Williamson Ether Synthesis followed by Hydrolysis.

  • Alkylation: React ethyl 4-hydroxybenzoate with the chiral alkyl bromide (e.g., (S)-2-methyloctyl bromide) using

    
     in refluxing acetone (12h).
    
    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2) until the starting phenol disappears.

  • Hydrolysis: Treat the ester with KOH in Ethanol/Water (reflux 4h). Acidify with HCl to precipitate the acid.

  • Purification (CRITICAL): Recrystallize from Ethanol/Acetic Acid (95:5).

    • Why Acetic Acid? It prevents the formation of non-mesogenic open-chain oligomers and ensures the product crystallizes as the hydrogen-bonded dimer.

B. Characterization Workflow
  • FT-IR Spectroscopy:

    • Look for the dimer stretch at

      
       (C=O).
      
    • Validation: Absence of a sharp peak at

      
       (which would indicate free monomeric carboxylic acid).
      
  • Polarized Optical Microscopy (POM):

    • Prepare a glass cell treated with polyimide (planar alignment).

    • Heat to Isotropic phase and cool at

      
      .
      
    • Observation: Look for "Schlieren" textures (Nematic) vs. "Fan-shaped" or "Fingerprint" textures (Smectic).

  • Electro-Optical Switching:

    • Apply a triangular wave (

      
      , 10 Hz).
      
    • Measure the current peak. The area under the peak corresponds to

      
      .
      

Comparison with Alternatives

Why use Alkoxybenzoic Acids over standard Phenyl Benzoate Esters?

FeatureAlkoxybenzoic Acids (Supramolecular)Phenyl Benzoate Esters (Covalent)
Synthesis Simple (1-step etherification + hydrolysis)Complex (requires protection/deprotection)
Thermal Stability Lower (H-bonds break at high T)High (Covalent bonds stable)
Dynamic Behavior Reversible Assembly: Can break/reform under stress or pH changes.Static structure.
Application Niche Drug Delivery: pH-sensitive release (dimer breaks in basic pH).Displays: Robust LCD panels.

Verdict: For drug development (e.g., lipophilic carriers), the alkoxybenzoic acid core is superior due to its biocompatibility and pH-responsiveness. For displays, covalent esters are preferred due to thermal ruggedness.

References

  • Influence of Alkyl Chain Length on Thermal Properties of Ionic Liquids and Liquid Crystals. Source: MDPI. URL:[Link]

  • Mesomorphic Properties of Homologous Series of Alkoxybenzoic Acids. Source: ResearchGate.[6] URL:[Link]

  • Hydrogen-bonded Ferroelectric Liquid Crystalline Complexes. Source: Semantic Scholar / Journal of Materials Chemistry. URL:[Link][7]

  • Effect of Chain Length on Spontaneous Polarization in Chiral Smectic Phases. Source: RSC Publishing. URL:[Link]

  • Synthesis and Characterization of Self-Assembled Liquid Crystals. Source: Journal of Chemical Education.[4] URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity for Synthesized 4-(1-Methylbutoxy)benzoic Acid

Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development In the landscape of modern drug development, chirality is a paramount consideration. The spatial arrangement of atoms in a chiral molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development

In the landscape of modern drug development, chirality is a paramount consideration. The spatial arrangement of atoms in a chiral molecule gives rise to enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2][3] One enantiomer may be the therapeutically active agent (the eutomer), while its counterpart (the distomer) could be inactive, less active, or even responsible for adverse effects.[4] This dichotomy necessitates rigorous control over the stereoisomeric composition of active pharmaceutical ingredients (APIs).

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, strongly favoring the development of single-enantiomer drugs over racemic mixtures.[1][4][5][6] This regulatory stance underscores the need for robust, validated analytical methods to accurately quantify the enantiomeric purity of any new chiral chemical entity.[7]

This guide provides a comprehensive comparison of analytical methodologies for validating the enantiomeric purity of synthesized 4-(1-Methylbutoxy)benzoic acid, a chiral carboxylic acid with potential applications in pharmaceutical and material science. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a self-validating framework for ensuring scientific integrity.

Methodological Comparison: Selecting the Optimal Analytical Technique

The determination of enantiomeric excess (e.e.) for a chiral carboxylic acid like 4-(1-Methylbutoxy)benzoic acid can be approached through several analytical techniques.[8] The choice of method is dictated by factors such as required accuracy, sensitivity, sample throughput, and available instrumentation. The gold standard techniques—chiral chromatography and NMR spectroscopy—are the focus of our comparison.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and accepted method for determining enantiomeric purity due to its high resolution, accuracy, and reproducibility.[4][10] The separation mechanism relies on the differential, transient formation of diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[11]

  • Expertise & Experience: For acidic analytes like 4-(1-Methylbutoxy)benzoic acid, anion-exchange type CSPs are particularly effective.[12] Columns such as the CHIRALPAK QN-AX, which utilize quinine derivatives as chiral selectors, operate based on an ion-pairing mechanism. This interaction, supplemented by hydrogen bonding and π-π interactions, provides the enantioselective recognition necessary for separation.[12] Polysaccharide-based CSPs are also a versatile option.[13]

  • Trustworthiness: A validated HPLC method provides a self-validating system. System suitability tests performed before each run ensure the chromatographic system is performing adequately, while the validation process itself (as detailed in the protocol below) rigorously challenges the method's performance characteristics.

Chiral Gas Chromatography (GC)

Chiral GC offers excellent sensitivity and often shorter analysis times.[14] However, its application to non-volatile compounds like carboxylic acids necessitates a crucial prerequisite: derivatization.[15][16]

  • Expertise & Experience: The carboxylic acid group must be converted into a more volatile derivative, typically an ester (e.g., methyl or ethyl ester), prior to analysis.[17] This two-step process (derivatization followed by analysis) must be carefully controlled, as the derivatization reaction itself can be a source of analytical error or, in rare cases, racemization.[14]

  • Trustworthiness: The reliability of a chiral GC method is contingent on the reproducibility and completeness of the derivatization step. Incomplete derivatization can lead to poor peak shape and inaccurate quantification.[14] Therefore, the validation must encompass both the chemical reaction and the chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful, non-destructive alternative for determining enantiomeric purity. The method involves creating a diastereomeric environment to resolve the signals of the two enantiomers.

  • Expertise & Experience: This is achieved by adding a chiral solvating agent (CSA) to the NMR sample.[18] For carboxylic acids, chiral amines or amino alcohols are effective CSAs, forming transient diastereomeric salts through acid-base interactions and hydrogen bonding, leading to observable chemical shift differences (Δδ) between the enantiomers.[19][20]

  • Trustworthiness: The accuracy of NMR for e.e. determination depends on achieving baseline resolution of the diastereomerically split signals. The integration of these distinct signals provides a direct molar ratio of the enantiomers. However, sensitivity is significantly lower than chromatographic methods, making it less suitable for detecting trace enantiomeric impurities.[9]

Data Presentation: Comparative Performance Metrics

The following table summarizes the key performance attributes of the primary analytical methods for determining the enantiomeric purity of 4-(1-Methylbutoxy)benzoic acid.

FeatureChiral HPLCChiral GCChiral NMR Spectroscopy
Principle Direct separation on Chiral Stationary Phase (CSP)Separation of volatile derivatives on a CSPSignal splitting via Chiral Solvating Agent (CSA)
Resolution ExcellentVery HighModerate to Good
Sensitivity (LOD/LOQ) High (µg/mL to ng/mL)Very High (pg/mL)Low (mg/mL)
Accuracy & Precision ExcellentGood to Excellent (derivatization dependent)Good
Sample Throughput ModerateModerateHigh (with autosampler)
Key Advantage "Gold Standard", high reliability, direct analysisHighest sensitivity for trace impurity detectionNon-destructive, provides structural data
Key Limitation Method development can be time-consumingRequires reproducible derivatization stepLow sensitivity, requires higher sample concentration

Experimental Protocols: A Self-Validating Framework

Adherence to a detailed, validated protocol is the cornerstone of trustworthy and reproducible results.

Workflow for Enantiomeric Purity Validation

The overall process, from receiving a synthesized sample to issuing a final report on its enantiomeric purity, follows a structured, multi-step workflow.

G Overall Workflow for Enantiomeric Purity Validation cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method Execution cluster_data Data Processing & Reporting Sample Receive Synthesized 4-(1-Methylbutoxy)benzoic acid StdPrep Prepare Racemic Standard & Enantiopure Reference Sample->StdPrep SolPrep Prepare Sample Solution in Mobile Phase StdPrep->SolPrep MethodDev Method Development & Optimization (e.g., Chiral HPLC) SolPrep->MethodDev Validation Full Method Validation (ICH Guidelines) MethodDev->Validation SST System Suitability Test (SST) Validation->SST Analysis Analysis of Test Sample SST->Analysis Integration Chromatogram Integration & Peak Area Calculation Analysis->Integration EE_Calc Calculate Enantiomeric Purity (% Area Normalization) Integration->EE_Calc Report Generate Certificate of Analysis & Validation Report EE_Calc->Report

Caption: Workflow for validating the enantiomeric purity of a synthesized compound.

Detailed Protocol 1: Chiral HPLC Method Development and Validation

This protocol outlines the steps for establishing a validated chiral HPLC method compliant with International Council for Harmonisation (ICH) guidelines.

1. Objective: To develop and validate a precise, accurate, and robust chiral HPLC method for the quantification of the (R)- and (S)-enantiomers of 4-(1-Methylbutoxy)benzoic acid.

2. Materials and Instrumentation:

  • HPLC system with UV/PDA detector

  • Chiral Stationary Phase: CHIRALPAK® QN-AX (4.6 x 150 mm, 5 µm) or equivalent anion-exchange column

  • Reference Standards: Racemic 4-(1-Methylbutoxy)benzoic acid, and an enantiomerically pure standard (if available).

  • Reagents: HPLC-grade methanol, acetonitrile, acetic acid, ammonium acetate.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (100 / 0.3 / 0.15, v/v/w). Causality: The acid/base modifiers are crucial for the ion-exchange mechanism on the QN-AX column, ensuring analyte ionization and interaction with the chiral selector.[12]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 240 nm (determine λmax by PDA scan)

  • Injection Volume: 10 µL

4. Method Development & Optimization:

  • Inject the racemic standard. Adjust the mobile phase composition (e.g., ratio of methanol, type and concentration of acid/base modifiers) to achieve a resolution (Rs) of > 2.0 between the enantiomer peaks with reasonable retention times.

5. System Suitability Test (SST):

  • Before each validation run, perform five replicate injections of the racemic standard solution.

  • Acceptance Criteria: %RSD of peak areas < 2.0%, %RSD of retention times < 1.0%, Resolution (Rs) > 2.0, Tailing factor < 1.5.

6. Method Validation Protocol:

  • Specificity: Inject a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention times of the enantiomers.

  • Linearity: Prepare a series of at least five concentrations of the undesired enantiomer, spiking it into the desired enantiomer. Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.998).[21]

  • Accuracy (Recovery): Analyze samples spiked with the undesired enantiomer at three concentration levels (e.g., 80%, 100%, 120% of the target specification limit). Calculate the percentage recovery. Acceptance criteria: 98.0% - 102.0%.[22]

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze six replicate samples of the desired enantiomer spiked with a known level of the undesired enantiomer on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: %RSD for the area of the undesired enantiomer should be < 5.0%.[22]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine experimentally by injecting progressively dilute solutions. LOQ is the lowest concentration quantifiable with acceptable precision and accuracy.

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH/modifier concentration ±10%) and assess the impact on resolution and quantification.[22]

7. Enantiomeric Purity Calculation: The enantiomeric purity (or enantiomeric excess, %e.e.) is calculated from the peak areas in the chromatogram using the following formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100[23]

Decision Logic for Method Selection

Choosing the right analytical tool is a critical first step that impacts the entire validation process. The following diagram outlines the logical decision-making path.

G Decision Tree for Chiral Analysis Method Selection Start Goal: Determine Enantiomeric Purity of 4-(1-Methylbutoxy)benzoic acid Q1 Is this for routine QC with high accuracy & regulatory submission? Start->Q1 Q2 Is trace-level impurity detection (<0.05%) the primary goal? Q1->Q2 No HPLC Select Chiral HPLC. Proceed with full validation. Q1->HPLC Yes Q3 Is rapid, non-destructive analysis for reaction screening needed? Q2->Q3 No GC Select Chiral GC. Develop & validate derivatization and GC method. Q2->GC Yes Q3->HPLC No, Default to HPLC NMR Select Chiral NMR. Screen for effective Chiral Solvating Agent (CSA). Q3->NMR Yes End Method Selected HPLC->End GC->End NMR->End

Caption: Decision logic for selecting the appropriate chiral analysis technique.

Conclusion

The validation of the enantiomeric purity of a synthesized chiral compound such as 4-(1-Methylbutoxy)benzoic acid is a non-negotiable step in ensuring its quality, safety, and efficacy for pharmaceutical applications. While several analytical techniques are available, Chiral HPLC remains the gold standard, offering an unparalleled combination of resolution, accuracy, and regulatory acceptance. A meticulously developed and validated HPLC method, grounded in a deep understanding of the principles of chiral recognition and guided by ICH standards, provides a trustworthy and self-validating system. This framework ensures that the reported enantiomeric purity is not merely a number, but a scientifically defensible metric of quality, essential for researchers, scientists, and drug development professionals.

References

  • Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]

  • Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]

  • Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]

  • Element Lab Solutions. HPLC Chiral Columns. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • ResearchGate. Review on Rapid Enantiomeric Analysis of Chiral Carboxylic Acids Using Visible CD Signatures. [Link]

  • Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

  • PMC. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. [Link]

  • PubMed Central. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • ACS Publications. Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. [Link]

  • PubMed. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • Journal of the American Chemical Society. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • Taylor & Francis Online. Acids: Derivatization for GC Analysis. [Link]

  • FDA. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • Bohrium. determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. [Link]

  • RSC Publishing. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. [Link]

  • FDA. Development of New Stereoisomeric Drugs May 1992. [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]

  • PubMed. Biological significance of the enantiomeric purity of drugs. [Link]

  • Journal of Materials Chemistry (RSC Publishing). Supramolecular chiral liquid crystals. The liquid crystalline behaviour of mixtures of 4,4′-bipyridyl and 4-[(S)-(-)-2-methylbutoxy]benzoic acid. [Link]

  • Waters. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. [Link]

  • PMC. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]

  • ResearchGate. The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. [Link]

  • YouTube. How To Make Benzoic Acid #organicchemistry #chemistryeducation. [Link]

  • RSC Publishing. The significance of chirality in contemporary drug discovery-a mini review. [Link]

  • ACS Publications. FDA issues flexible policy on chiral drugs. [Link]

  • Master Organic Chemistry. Optical Purity and Enantiomeric Excess. [Link]

  • Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • PMC. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. [Link]

  • Chemistry LibreTexts. Derivatization. [Link]

  • PMC - NIH. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. [Link]

  • PreScouter. Enantiomeric purity: Significance and symbolism. [Link]

  • Googleapis.com. (12) United States Patent. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. [Link]

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Comparative

A Synergistic Approach: Cross-Validating DSC and POM Data for Unambiguous Liquid Crystal Phase Identification

For researchers, scientists, and drug development professionals working with liquid crystalline materials, accurate phase identification is paramount. The unique properties of these materials, which exhibit characteristi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with liquid crystalline materials, accurate phase identification is paramount. The unique properties of these materials, which exhibit characteristics of both conventional liquids and solid crystals, are intrinsically linked to their specific mesophases.[1][2] This guide provides an in-depth comparison of two cornerstone techniques—Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM)—and outlines a robust workflow for their cross-validation, ensuring the confident and unambiguous identification of liquid crystal phases. While powerful independently, it is the synergy of these methods that provides a comprehensive understanding of a material's thermal behavior and structural organization.[3]

The "Why": Understanding the Complementary Nature of DSC and POM

At its core, the challenge of liquid crystal phase identification lies in characterizing both the thermodynamic and structural transitions a material undergoes with changes in temperature. This is where the complementary strengths of DSC and POM become evident.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] This allows for the precise determination of transition temperatures and the enthalpy changes associated with them.[5] For liquid crystals, DSC provides a quantitative energetic fingerprint of phase transitions, such as crystal to smectic, smectic to nematic, and nematic to isotropic liquid.[6] However, DSC alone cannot definitively identify the type of liquid crystal phase.[7] A thermal event indicates a transition, but provides no direct information about the structural arrangement of the molecules.

Polarized Optical Microscopy (POM) , on the other hand, is a qualitative technique that provides a visual window into the microstructure of a material.[2][8] By observing a sample between two crossed polarizers, the anisotropic nature of liquid crystals, meaning their properties are directionally dependent, results in birefringence.[9][10] This phenomenon generates characteristic optical textures—intricate patterns of light and dark—that are unique to specific liquid crystal phases.[8][11][12] An isotropic liquid, lacking long-range molecular order, will appear dark under crossed polarizers.[9] While POM offers invaluable structural information, relying solely on visual identification can be subjective and requires considerable expertise, especially with novel materials.[7][10]

The cross-validation of data from these two techniques, therefore, provides a self-validating system. The thermal transitions detected by DSC are correlated with the visual changes in texture observed by POM, leading to a confident assignment of liquid crystal phases.

Experimental Protocols: A Step-by-Step Guide

To ensure reliable and reproducible results, the following detailed protocols for DSC and POM analysis should be followed.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Prior to sample analysis, calibrate the DSC instrument for temperature and enthalpy using certified reference materials, such as indium.[13] This ensures the accuracy of the measured transition temperatures and energy changes.

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into a clean aluminum DSC pan. Securely crimp the lid to ensure good thermal contact and prevent sample loss.[13]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the first expected transition.

    • Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the final clearing point (transition to the isotropic liquid phase).[13]

    • Hold the sample at this temperature for a few minutes to ensure complete melting and erase any previous thermal history.

    • Cool the sample at the same controlled rate back to the initial temperature.

    • Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Plot the heat flow as a function of temperature. Phase transitions will appear as endothermic peaks during heating and exothermic peaks during cooling.

    • Determine the onset temperature and the peak maximum for each transition.

    • Integrate the area under each peak to determine the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM) Protocol
  • Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide. Cover with a coverslip and gently press to create a thin, uniform film.

  • Microscope Setup:

    • Place the slide on the hot stage of the polarizing microscope.

    • Cross the polarizer and analyzer to achieve a dark field of view.

  • Thermal Program and Observation:

    • Slowly heat the sample at a rate comparable to the DSC experiment (e.g., 1-5 °C/min) to allow for the development of equilibrium textures.

    • Carefully observe the sample through the eyepieces or a connected camera as the temperature changes.

    • Capture high-quality images of the characteristic textures observed at different temperatures, particularly at and between the transition temperatures identified by DSC.

    • Note any changes in birefringence, defect structures, and overall texture morphology.

    • Cool the sample at a similar rate and observe the texture formation upon cooling.

Data Cross-Validation: Synthesizing DSC and POM for Unambiguous Identification

The power of this combined approach lies in the direct correlation of the quantitative thermal data from DSC with the qualitative visual information from POM.

Workflow for Cross-Validation:

G cluster_dsc DSC Analysis cluster_pom POM Analysis cluster_validation Cross-Validation & Phase Identification dsc_run Run DSC Scan (Heating/Cooling Cycles) dsc_data Identify Transition Temperatures (Peak Onset/Maximum) dsc_run->dsc_data dsc_enthalpy Calculate Transition Enthalpies (ΔH) dsc_data->dsc_enthalpy correlate_data Correlate DSC Peaks with POM Texture Changes dsc_data->correlate_data Transition Temps pom_run Heat/Cool Sample on Hot Stage pom_observe Observe & Record Optical Textures pom_run->pom_observe pom_correlate Correlate Texture Changes with Temperature pom_observe->pom_correlate pom_correlate->correlate_data Texture Changes identify_phase Identify Liquid Crystal Phases (e.g., Nematic, Smectic A) correlate_data->identify_phase confirm Confirm Phase Sequence identify_phase->confirm

Caption: Workflow for cross-validating DSC and POM data.

Data Interpretation and Comparison:

The table below illustrates how DSC and POM data can be integrated to identify liquid crystal phases for a hypothetical compound.

Temperature (°C)DSC Event (Second Heating)Enthalpy (ΔH) (J/g)POM ObservationInferred Phase
65.2Endothermic Peak45.8Crystalline solidCrystal (Cr)
88.5Endothermic Peak2.1Appearance of a focal conic fan textureSmectic A (SmA)
102.1Endothermic Peak0.5Transition to a schlieren or threaded textureNematic (N)
115.7Endothermic Peak1.8Disappearance of all birefringence (dark field of view)Isotropic (Iso)

In this example, the first endotherm at 88.5°C in the DSC scan corresponds to the visual appearance of a focal conic fan texture in the POM, a characteristic feature of a Smectic A phase. The subsequent, smaller endotherm at 102.1°C aligns with the transition to a nematic schlieren texture. Finally, the endotherm at 115.7°C correlates with the complete loss of birefringence, indicating the clearing point to the isotropic liquid. This one-to-one correspondence between thermal events and textural changes provides a high degree of confidence in the phase assignments.

Logical Relationship of Data Interpretation

The process of identifying liquid crystal phases through the cross-validation of DSC and POM data follows a clear logical progression.

G A DSC Scan C Thermal Transitions (Temperatures, Enthalpies) A->C B POM Observation D Optical Textures B->D E Correlation of Transitions and Textures C->E D->E F Phase Identification E->F G Confirmed Phase Sequence F->G

Caption: Logical flow for liquid crystal phase identification.

Conclusion

The independent application of Differential Scanning Calorimetry and Polarized Optical Microscopy provides valuable, yet incomplete, information for the characterization of liquid crystals. DSC quantifies the energetics of phase transitions, while POM provides a visual representation of the underlying molecular order. By employing a synergistic approach that cross-validates the data from both techniques, researchers can overcome the limitations of each individual method. This integrated workflow, as detailed in this guide, establishes a self-validating system that enables the unambiguous and confident identification of liquid crystal phases, a critical step in the research, development, and quality control of these advanced materials.

References

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Hawe, A., & Asuri, P. (2012). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (61), 3732. [Link]

  • Characterization of Liquid Crystals. (n.d.). Retrieved from [Link]

  • Juríková, A., Csach, K., Miškuf, J., Tomašovičová, N., Mitróová, Z., Kopčanský, P., ... & Vajda, A. (2015). DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. Molecular Crystals and Liquid Crystals, 610(1), 187-192. [Link]

  • López-León, T., & Fernández-Nieves, A. (2023). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. arXiv preprint arXiv:2307.11944. [Link]

  • Kim, D. W., Kim, J. H., & Park, J. H. (2019). Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution. International Journal of Nanomedicine, 14, 9947–9959. [Link]

  • Goodby, J. W., & Heckmann, H. (2020). Liquid crystal textures: an overview. Liquid Crystals, 47(10-11), 1435-1463. [Link]

  • Haque, M. E., & Islam, M. S. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 43-54. [Link]

  • Innovatech Labs. (2011, February 25). Uses For Differential Scanning Calorimetry. Retrieved from [Link]

  • Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Spectroscopy Staff. (2023, May 11). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Spectroscopy. [Link]

  • Yeap, G. Y., & Ha, S. T. (2013). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 14(3), 6290–6303. [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]

  • Orlandini, E., & Marenduzzo, D. (2022). Simulating Polarized Optical Microscopy Textures (Appendix L). In Liquid Crystals and their Computer Simulations. Cambridge University Press. [Link]

  • Chemistry For Everyone. (2025, August 6). How Do You Identify Liquid Crystals? [Video]. YouTube. [Link]

  • Prasad, S. K. (2025, August 5). Phase transitions in liquid crystals. ResearchGate. Retrieved from [Link]

  • Sharma, A., & Kumar, S. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Advanced Research, 4(7), 1332-1339. [Link]

  • ResearchGate. (2021, February 17). What is the best recommended settings to get good liquid crystal textures?. Retrieved from [Link]

  • Lavrentovich, O. D. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Kent State University. Retrieved from [Link]

  • University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. Retrieved from [Link]

  • JoVE. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. Retrieved from [Link]

  • Singh, A., & Bhattacharya, S. (2022). Texture identification in liquid crystal-protein droplets using evaporative drying, generalized additive modeling, and K-means Clustering. Scientific Reports, 12(1), 1-13. [Link]

  • López-León, T., & Fernández-Nieves, A. (2023). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. ResearchGate. Retrieved from [Link]

  • TA Instruments. (n.d.). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. Retrieved from [Link]

Sources

Validation

Assessing the miscibility of 4-(1-Methylbutoxy)benzoic acid in different nematic hosts

Executive Summary This guide provides a technical framework for assessing the miscibility and performance of 4-(1-Methylbutoxy)benzoic acid (1-MBA) when used as a chiral dopant or mesogenic component in nematic liquid cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for assessing the miscibility and performance of 4-(1-Methylbutoxy)benzoic acid (1-MBA) when used as a chiral dopant or mesogenic component in nematic liquid crystal (LC) hosts.

Unlike standard alkylbenzoic acids, 1-MBA possesses a branched chiral tail at the


 position of the alkoxy chain. This structural feature introduces two critical behaviors:
  • Chiral Induction: It transforms the nematic host into a chiral nematic (

    
    ) or cholesteric phase.
    
  • Steric Hindrance: The methyl branch significantly alters the packing efficiency and solubility profile compared to its non-chiral analogue, 4-butoxybenzoic acid.

This document outlines the specific protocols to quantify these effects, focusing on phase stability, helical twisting power (HTP), and solubility limits.

Material Profile & Mechanism

To accurately assess miscibility, one must understand the active species in the solution. 4-(1-Methylbutoxy)benzoic acid does not exist as a monomer in the mesophase; it functions as a hydrogen-bonded dimer .

Supramolecular Architecture

In standard nematic hosts (e.g., 5CB, E7), 1-MBA forms centrosymmetric dimers via the carboxylic acid groups. This dimerization effectively doubles the molecular length, creating a three-ring mesogenic core (if the host allows) or a lath-like structure compatible with the nematic director.

Dimerization Monomer 1-MBA Monomer (Polar Head) Equilibrium H-Bonding Equilibrium Monomer->Equilibrium 2x Dimer 1-MBA Homodimer (Mesogenic Unit) Equilibrium->Dimer K_dim Complex Solvated Dimer in Host Dimer->Complex Miscibility Host Nematic Host (e.g., 5CB) Host->Complex

Figure 1: The supramolecular assembly of 1-MBA. The active mesogen is the dimer, not the monomer. Miscibility failure often occurs if the host disrupts this equilibrium.

Comparative Performance Analysis

The following table contrasts 1-MBA with its non-chiral analogue (4-Butoxybenzoic acid) and a standard commercial dopant (S-811).

Parameter4-(1-Methylbutoxy)benzoic Acid (1-MBA)4-Butoxybenzoic Acid (Standard)Commercial Dopant (e.g., S-811)
Active Species H-bonded DimerH-bonded DimerMonomer
Chirality Yes (Chiral Center at

)
NoYes
Phase Induction Chiral Nematic (

)
Nematic (

)
Chiral Nematic (

)
Miscibility Risk Moderate: Branching lowers

but may disrupt host packing.
Low: High structural similarity to calamitic hosts.High: Often non-mesogenic; destabilizes phase at high %wt.
Primary Use Chiral Dopant / Ferroelectric PrecursorMesogenic Component / H-bond DonorPure Chiral Dopant

Key Insight: While commercial dopants like S-811 have high HTP, they are often non-mesogenic, leading to a sharp decrease in the clearing point (


). 1-MBA, being a mesogenic dimer, typically maintains the 

better, provided the host supports the dimer structure.

Experimental Protocols

To validate the miscibility of 1-MBA, follow this three-stage workflow. These protocols ensure data integrity and reproducibility.

Protocol A: Mixture Preparation & Homogeneity Check

Objective: Create a thermodynamic equilibrium without thermal degradation.

  • Weighing: Prepare binary mixtures of 1-MBA in the nematic host (e.g., 5CB) at concentrations of 1, 2, 5, 10, and 15 wt% . Use an analytical balance with

    
     mg precision.
    
  • Solvation: Heat the mixture to

    
     (isotropic phase).
    
  • Agitation: Vortex for 2 minutes, then sonicate for 10 minutes at elevated temperature.

  • Annealing: Allow the sample to cool slowly (

    
    ) to room temperature to prevent kinetic trapping of phase separation.
    
Protocol B: Phase Diagram Construction (DSC)

Objective: Determine the solubility limit and Eutectic Point.

  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Cycle: Heat from

    
     to 
    
    
    
    at
    
    
    , hold for 1 min, then cool at
    
    
    .
  • Data Extraction: Record the onset temperatures for:

    • Crystallization (

      
       or 
      
      
      
      )
    • Nematic-Isotropic transition (

      
      )[2]
      
    • Smectic-Nematic transition (

      
      ), if applicable.
      
  • Validation: Use the Schroder-Van Laar equation to model the ideal freezing point depression. Significant deviation indicates non-ideal mixing or complex formation.



Protocol C: Helical Twisting Power (HTP) Measurement

Objective: Quantify the chiral induction efficiency.

  • Method: Grandjean-Cano wedge cell method.

  • Setup: Fill a wedge cell (known angle

    
    ) with the 
    
    
    
    mixture.
  • Observation: Use Polarized Optical Microscopy (POM) to observe disclination lines.

  • Calculation: Measure the distance between disclination lines (

    
    ). The pitch (
    
    
    
    ) is calculated as
    
    
    .
  • HTP Derivation: Plot

    
     vs. concentration (
    
    
    
    ). The slope is the HTP (
    
    
    ).
    
    
    (Note:
    
    
    is enantiomeric excess, assumed >98% for high-grade 1-MBA).

Workflow Visualization

The following diagram illustrates the logical flow for assessing miscibility, from synthesis to data interpretation.

Workflow cluster_Exp Characterization Start 1-MBA Sample Prep Binary Mixture Prep (1-15 wt%) Start->Prep DSC DSC Analysis (Phase Transitions) Prep->DSC POM POM / Cano Wedge (Texture & Pitch) Prep->POM Analysis Schroder-Van Laar Modeling DSC->Analysis T_NI, T_melt POM->Analysis Pitch (p) Result Miscibility Profile (HTP, Solubility Limit) Analysis->Result

Figure 2: Step-by-step experimental workflow for validating chiral dopant miscibility.

Data Interpretation Guide

When analyzing your results, use these benchmarks to determine pass/fail criteria for your application:

  • Solubility Limit:

    • Ideal: No crystallization observed down to

      
       at 5 wt%.
      
    • Warning: "Island" formation in POM textures indicates phase separation.

  • Clearing Point Depression (

    
    ): 
    
    • Benzoic acid dimers typically stabilize or only slightly depress

      
      .
      
    • If

      
       drops by 
      
      
      
      per 1 wt% dopant, the dimers may be dissociating, indicating incompatibility with the host [1].
  • HTP Linearity:

    • Non-linear HTP vs. concentration plots suggest aggregation or saturation of the chiral twisting mechanism [2].

References

  • Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers. Chemical Society Reviews, 36(12), 2096-2124. Link

  • Kato, T., & Frechet, J. M. J. (1989). Stabilization of liquid crystalline phases by hydrogen bonding. Macromolecules, 22(9), 3818-3819. Link

  • Dierking, I. (2014). Chiral Liquid Crystals: Structures, Phases, Effects. Symmetry, 6(2), 444-472. Link

  • Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Vol 4. Wiley-VCH. (Standard reference for alkoxybenzoic acid properties).

Sources

Comparative

Correlating the molecular structure of chiral dopants with their induced helical pitch

This guide serves as a technical directive for correlating molecular architecture with helical twisting power (HTP) in cholesteric liquid crystals (CLCs). It is designed for researchers requiring high-fidelity control ov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical directive for correlating molecular architecture with helical twisting power (HTP) in cholesteric liquid crystals (CLCs). It is designed for researchers requiring high-fidelity control over helical pitch (


) for applications in tunable photonics, reflective displays, and enantioselective sensing.

Executive Summary: The Structural Determinants of Twist

The helical pitch (


) of a cholesteric phase is not merely a function of dopant concentration but a direct derivative of the dopant's molecular rigidity, axial chirality, and compatibility with the nematic host's order parameter.

The fundamental relationship is defined by the Helical Twisting Power (


):


Where:
  • 
     = Helical pitch (
    
    
    
    )
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     = Molar concentration of the dopant
    
  • 
     = Enantiomeric excess (assumed 
    
    
    
    for pure dopants)

Senior Scientist Insight: Do not rely solely on literature


 values without considering the host mesogen. A dopant like S811  will exhibit different HTP in a cyanobiphenyl host (e.g., E7) versus a difluoroterphenyl host due to variations in elastic constants (

) and surface chirality transfer efficiency.
Mechanistic Framework: Chirality Transfer[2][3]

The induction of twist is a propagation event. The chiral dopant acts as a "defect" that breaks the symmetry of the nematic field.

  • Conformational Chirality (High HTP): Molecules like Binaphthyl derivatives possess a rigid chiral axis. The twist is mechanically enforced by the steric conflict of the naphthalene wings, leading to massive HTP values (

    
    ).
    
  • Center Chirality (Moderate HTP): Molecules like S811 or Isosorbide rely on asymmetric carbon centers. The twist propagation is weaker because the flexible alkyl chains can dampen the chiral torque transferred to the host.

Diagram 1: Structural Logic of HTP Induction

HTP_Mechanism Dopant Chiral Dopant Structure Rigidity Core Rigidity (e.g., Binaphthyl vs. Alkyl) Dopant->Rigidity Substituents Lateral Substituents (Steric Bulk/Polarity) Dopant->Substituents HostInteraction Host-Dopant Coupling (Order Parameter S) Rigidity->HostInteraction Defines Conformational Lock Substituents->HostInteraction Modulates Solubility & steric clash Torque Chiral Torque Field HostInteraction->Torque Symmetry Breaking Pitch Induced Helical Pitch (P) Torque->Pitch Inverse Relation (1/HTP)

Caption: Logic flow illustrating how molecular rigidity and substituents dictate the chiral torque transferred to the nematic host, ultimately determining pitch.[1][2][3][4][5][6][7][8][9][10]

Comparative Analysis of Dopant Classes

The following table contrasts standard commercial dopants with high-performance structural analogs.

Dopant ClassRepresentative MoleculeHTP (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) [

]
Structural Driver of HTPSolubility & Stability
Standard CB15 / S811 ~7 - 15Single chiral center; flexible alkyl tails dampen twist.High: Excellent solubility in cyanobiphenyls. Thermally stable.
Axial (Rigid) Binaphthyl (BN) Derivatives 150 - 450 Axial Chirality: 6,6'-substitution locks the dihedral angle, maximizing torque.Moderate: Rigid core can crystallize out at high concentrations (>5 wt%).
Bio-Based Isosorbide Derivatives 10 - 30V-shaped fused rings. HTP drops with branched chains.[11]High: Biodegradable. Good for biocompatible LCs.
Switchable Chiral Azobenzenes > 80 (Trans)Photo-isomerization: Trans (rod)

Cis (bent) alters

and effective chirality.
Variable: UV stability is the limiting factor. Reversible pitch tuning.
Metal Complex Tris(

-diketonato) M(III)
> 100Octahedral propeller shape (Helicene-like topology).Low: Often poor solubility; mainly for specialized photonic research.

Critical Structural Correlation:

  • Substitution Position: In binaphthyls, moving substituents from the 2,2' to the 6,6' position can triple the HTP. The 6,6' positions extend the chiral lever arm, amplifying the macroscopic twist.

  • Bridge Rigidity: In TADDOLs or Isosorbides, rigidifying the bridge between chiral centers prevents conformational collapse, maintaining high HTP.

Experimental Protocol: The Grandjean-Cano Wedge Method

To accurately correlate your specific dopant's structure to pitch, you must measure


 directly. The Grandjean-Cano  method is the gold standard for self-validating pitch measurement.

Objective: Determine


 and 

with

error.
Workflow Diagram

Experimental_Workflow Start Dopant/Host Mixture (Known wt%) Wedge Fill Wedge Cell (Tan θ known) Start->Wedge Equilibrate Thermal Annealing (Isotropic -> N*) Wedge->Equilibrate POM Polarized Microscopy (Measure R) Equilibrate->POM Calc Calculate Pitch P = 2R tan θ POM->Calc Validation Check Line Spacing (Must be equidistant) Calc->Validation Validation->Start If irregular

Caption: Step-by-step workflow for the Grandjean-Cano method. Validation loop ensures data integrity before HTP calculation.

Step-by-Step Methodology
  • Cell Preparation:

    • Use a commercial wedge cell (e.g., EHC Japan) with a calibrated wedge angle (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ), typically 
      
      
      
      .
    • Self-Validation: Ensure the inner surfaces possess planar alignment (rubbed polyimide). Without planar alignment, disclination lines will be chaotic.

  • Sample Loading:

    • Mix dopant into the nematic host (e.g., E7) at 1-3 wt%.

    • Tip: Sonicate at

      
       (isotropic phase) for 15 minutes to ensure homogeneity. Concentration gradients will ruin the linearity of the measurement.
      
    • Capillary fill the cell in the isotropic phase.

  • Observation (POM):

    • Place the cell under a Polarized Optical Microscope (POM).

    • Cool slowly (

      
      /min) to the cholesteric phase.
      
    • You will observe a series of parallel disclination lines (Grandjean steps).

  • Data Extraction:

    • Measure the distance (

      
      ) from the virtual apex of the wedge to the 
      
      
      
      -th disclination line. Alternatively, measure the spacing (
      
      
      ) between consecutive lines.
    • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">

      
      
      
  • Validation Check (Trustworthiness):

    • Plot

      
       vs. 
      
      
      
      (line number).
    • Pass: The plot is perfectly linear (

      
      ).
      
    • Fail: If non-linear, the wedge is deformed, or the concentration is uneven. Discard data.

References
  • Substituent effects of bridged binaphthyl-type chiral dopants. PubMed Central. [Link]

  • Helical twisting power of dopants in different NLC hosts. ResearchGate. [Link]

  • Tuning Helical Twisting Power of Isosorbide-Based Chiral Dopants. RSC Advances. [Link]

  • Measurement of helical twisting power based on axially symmetrical photo-aligned dye-doped liquid crystal film. Optics Express. [Link]

  • Chiral Liquid Crystals: Structures, Phases, Effects. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(1-Methylbutoxy)benzoic acid

[1] Executive Summary & Chemical Profile 4-(1-Methylbutoxy)benzoic acid is a functionalized benzoic acid derivative commonly used as an intermediate in the synthesis of liquid crystals and pharmaceutical compounds.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

4-(1-Methylbutoxy)benzoic acid is a functionalized benzoic acid derivative commonly used as an intermediate in the synthesis of liquid crystals and pharmaceutical compounds.[1] Its safety profile is governed by two structural motifs: the carboxylic acid group (providing acidity and corrosive/irritant potential) and the alkoxy tail (increasing lipophilicity and potential skin permeation).

Immediate Hazard Class (GHS/CLP):

  • Skin Irritation (Category 2): Causes skin irritation (H315).[1][2][3]

  • Serious Eye Damage/Irritation (Category 2/1): Causes serious eye irritation or damage (H319/H318).[1][3]

  • STOT-SE (Category 3): May cause respiratory irritation (H335).[1]

Risk Assessment: The "Why" Behind the Protocol

To ensure safety, we must understand the mechanism of injury, not just the rules.

  • The Acidic Threat: Like most benzoic acid derivatives, this compound acts as a proton donor. Upon contact with mucous membranes (eyes, lungs), it protonates proteins and disrupts cell membranes, leading to immediate irritation or chemical burns.[1]

  • The Particle Threat: As a solid organic acid, it is prone to generating fine dust. This dust is hygroscopic in the lungs, creating localized acidic zones that trigger coughing and bronchospasm.

  • Static Charge: Dry organic powders often accumulate static electricity during weighing. This can cause "particle flight," where the powder jumps from the spatula, bypassing standard airflow containment.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Universal Precautions assuming the highest likely hazard (Eye Damage) until specific lot analysis proves otherwise.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 / P2 (Minimum) Powered Air Purifying Respirator (PAPR) for >100gPrevents inhalation of acidic dust.[1] Standard surgical masks offer zero protection against chemical dust.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders, which can drift around lenses.[1] Goggles seal the orbital area.
Dermal (Hand) Nitrile Gloves (Min.[1] 0.11 mm thickness)Nitrile offers excellent resistance to organic acids. Latex is not recommended due to poor chemical resistance against organic solvents often used with this compound.
Body Lab Coat (Poly/Cotton) + Chemical Apron The apron prevents powder accumulation on the lap during weighing, a common source of transfer contamination.[1]

Operational Protocols

Phase A: Weighing & Transfer (Critical Risk Zone)

The highest risk of exposure occurs when the solid is manipulated outside a closed vessel.[1]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an anti-static gun or ionizing bar on the weighing boat and spatula before touching the powder. This prevents the "jumping powder" phenomenon.

  • Transfer Technique:

    • Do not dump powder. Use a funnel with a wide bore .

    • Rinse the weighing boat with the reaction solvent immediately to capture residual dust.

Phase B: Solubilization & Reaction[1]
  • Solvent Choice: 4-(1-Methylbutoxy)benzoic acid is likely soluble in alcohols (Methanol, Ethanol), DCM, and Ethyl Acetate.[1]

  • Exotherm Check: When dissolving in basic solutions (e.g., NaOH, KOH), a neutralization exotherm will occur. Add the solid slowly to the base to manage heat generation.

  • Vessel Venting: Do not seal the vessel immediately if heating; thermal expansion of the solvent combined with any off-gassing can pressurize the glassware.

Phase C: Spill Management

Do not clean up with water alone; this spreads the acid.[1]

  • Isolate: Mark the area.

  • Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a dedicated acid neutralizer powder. Wait for bubbling to cease.

  • Collect: Sweep the neutralized solid into a hazardous waste bag.

  • Clean: Wipe the surface with a soap solution, then water.

Waste Disposal & Decontamination

Disposal Strategy:

  • Solid Waste: Dispose of as "Solid Hazardous Waste (Organic Acid)."

  • Liquid Waste: If dissolved in organic solvent, use the "Organic Solvents" stream. If in aqueous base, neutralize to pH 6-8 before disposal (check local EHS regulations).

Decontamination: Glassware should be rinsed with an organic solvent (like acetone) before washing with water to ensure the lipophilic tail is solubilized.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and quantity handled.

PPE_Decision_Tree Start Start: Handling 4-(1-Methylbutoxy)benzoic acid StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid QtyCheck Quantity > 10 grams? Solid->QtyCheck HighRiskPPE LEVEL A: Fume Hood + Goggles + Nitrile Gloves + N95/P100 Liquid->HighRiskPPE If Aerosol Risk High LowRiskPPE LEVEL B: Safety Glasses + Nitrile Gloves + Lab Coat Liquid->LowRiskPPE If Splash Risk Low QtyCheck->HighRiskPPE Yes (Dust Hazard) Engineering Ensure Local Exhaust Ventilation (LEV) QtyCheck->Engineering No Engineering->LowRiskPPE

Figure 1: Risk-based decision tree for selecting appropriate PPE. Note that "Solid/Powder" handling defaults to higher protection due to inhalation risks.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-butoxybenzoic acid (Analog). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

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